molecular formula C26H25Cl2N5O B1246561 TG-100435

TG-100435

Cat. No.: B1246561
M. Wt: 494.4 g/mol
InChI Key: OTTCBLPTHPBEEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TG-100435, also known as this compound, is a useful research compound. Its molecular formula is C26H25Cl2N5O and its molecular weight is 494.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H25Cl2N5O

Molecular Weight

494.4 g/mol

IUPAC Name

7-(2,6-dichlorophenyl)-5-methyl-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,2,4-benzotriazin-3-amine

InChI

InChI=1S/C26H25Cl2N5O/c1-17-15-18(24-21(27)5-4-6-22(24)28)16-23-25(17)30-26(32-31-23)29-19-7-9-20(10-8-19)34-14-13-33-11-2-3-12-33/h4-10,15-16H,2-3,11-14H2,1H3,(H,29,30,32)

InChI Key

OTTCBLPTHPBEEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N=C(N=N2)NC3=CC=C(C=C3)OCCN4CCCC4)C5=C(C=CC=C5Cl)Cl

Synonyms

(7-(2,6-dichlorophenyl)-5-methylbenzo (1,2,4)triazin-3-yl)-(4-(2-pyrrolidin-1-ylethoxy)phenyl)amine
(7-(2,6-dichlorophenyl)-5-methylbenzo(1,2,4)triazin-3-yl)-(4-(2-pyrrolidin-1-ylethoxy)phenyl)amine
7-(DCP)-MBT-PPA cpd
TG 100435
TG-100435
TG100435

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of TG-100435

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TG-100435 is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor. Its primary mechanism of action involves the competitive inhibition of a specific subset of tyrosine kinases, leading to the disruption of key cellular signaling pathways implicated in oncogenesis and other pathological processes. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including its biochemical and cellular activity, pharmacokinetic profile, and the signaling cascades it modulates. Detailed experimental protocols and visual representations of the underlying molecular interactions are provided to facilitate a deeper understanding for research and drug development professionals.

Core Mechanism of Action: Multi-Targeted Tyrosine Kinase Inhibition

This compound functions as a multi-targeted inhibitor of several key non-receptor tyrosine kinases. By binding to the ATP-binding pocket of these enzymes, this compound prevents the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins. This blockade of phosphorylation is the pivotal event through which this compound exerts its biological effects, disrupting the downstream signaling cascades that are often constitutively activated in various cancers.

The primary targets of this compound include members of the Src family of kinases (Src, Lyn, Lck, Yes), as well as Abl and the EphB4 receptor tyrosine kinase.[1][2] The inhibition of this specific constellation of kinases underscores its potential therapeutic utility in malignancies where these signaling pathways are dysregulated.

Quantitative Data Summary

The inhibitory potency of this compound and its active metabolite, TG100855, has been characterized through biochemical and pharmacokinetic studies.

Table 1: Biochemical Inhibition Constants (Ki) of this compound
Target KinaseInhibition Constant (Ki) (nM)
Src13 - 64
Lyn13 - 64
Abl13 - 64
Yes13 - 64
Lck13 - 64
EphB413 - 64
Data represents the range of inhibition constants observed for the specified kinases.[1][2]
Table 2: Comparative Potency of this compound and its Active Metabolite TG100855
CompoundRelative Potency vs. This compound
TG1008552 to 9 times more potent
TG100855 is the major N-oxide metabolite of this compound.[1]
Table 3: Preclinical Pharmacokinetic Parameters of this compound
SpeciesOral Bioavailability (%)Systemic Clearance (mL/min/kg)
Mouse7420.1
Rat2312.7
Dog1114.5
[1]
Table 4: Systemic Exposure of this compound and its Active Metabolite TG100855 Following Oral Administration of this compound
SpeciesRelative Systemic Exposure (TG100855 vs. This compound)
Rat1.1-fold greater
Dog2.1-fold greater
[1]

Key Signaling Pathways Modulated by this compound

The therapeutic effects of this compound are a direct consequence of its ability to interfere with critical signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis.

Inhibition of Src Family Kinase (SFK) Signaling

Src and other SFKs are central nodes in numerous signaling pathways initiated by growth factor receptors, integrins, and other cell surface receptors. Their inhibition by this compound disrupts these cascades.

Src_Signaling_Pathway Growth_Factor_Receptor Growth Factor Receptor Src Src Growth_Factor_Receptor->Src Integrin Integrin FAK FAK Integrin->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 FAK->Src Cell_Migration Cell Migration FAK->Cell_Migration ERK ERK Ras->ERK Akt Akt PI3K->Akt Cell_Proliferation Cell Proliferation STAT3->Cell_Proliferation Cell_Survival Cell Survival STAT3->Cell_Survival ERK->Cell_Proliferation Akt->Cell_Survival TG100435 This compound TG100435->Src

Caption: Inhibition of Src Signaling by this compound.

Inhibition of Abl Kinase Signaling

The Abl kinase is a crucial regulator of cell proliferation and differentiation. Its aberrant activation, often through chromosomal translocation (e.g., Bcr-Abl), is a hallmark of certain leukemias. This compound's inhibition of Abl kinase can block these pro-leukemogenic signals.

Abl_Signaling_Pathway Bcr_Abl Bcr-Abl (constitutively active) Grb2_Sos Grb2/Sos Bcr_Abl->Grb2_Sos STAT5 STAT5 Bcr_Abl->STAT5 PI3K PI3K Bcr_Abl->PI3K Ras Ras Grb2_Sos->Ras ERK ERK Ras->ERK Cell_Proliferation Cell Proliferation STAT5->Cell_Proliferation Akt Akt PI3K->Akt ERK->Cell_Proliferation Inhibition_of_Apoptosis Inhibition of Apoptosis Akt->Inhibition_of_Apoptosis TG100435 This compound TG100435->Bcr_Abl

Caption: Inhibition of Bcr-Abl Signaling by this compound.

Inhibition of EphB4 Signaling

EphB4 is a receptor tyrosine kinase that, upon binding to its ligand ephrin-B2, plays a role in angiogenesis, cell migration, and cell adhesion. Dysregulation of EphB4 signaling has been implicated in tumor progression.

EphB4_Signaling_Pathway Ephrin_B2 Ephrin-B2 EphB4 EphB4 Receptor Ephrin_B2->EphB4 PI3K PI3K EphB4->PI3K Cell_Migration Cell Migration EphB4->Cell_Migration Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis mTOR->Angiogenesis TG100435 This compound TG100435->EphB4

Caption: Inhibition of EphB4 Signaling by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Biochemical Kinase Inhibition Assay (Determination of Ki)

This protocol outlines a continuous-coupled enzymatic assay to determine the inhibition constant (Ki) of this compound against a target kinase.

Materials:

  • Purified recombinant target kinase (e.g., Src, Abl)

  • Specific peptide substrate for the target kinase

  • This compound stock solution (in DMSO)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Pyruvate kinase/lactate dehydrogenase (PK/LDH) coupling enzymes

  • Phosphoenolpyruvate (PEP)

  • NADH

  • 384-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a serial dilution of this compound in kinase assay buffer.

  • In a 384-well plate, add the kinase, peptide substrate, PK/LDH, PEP, and NADH to the kinase assay buffer.

  • Add the serially diluted this compound or DMSO (vehicle control) to the wells.

  • Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP to each well.

  • Immediately begin monitoring the decrease in absorbance at 340 nm in a kinetic mode for 30-60 minutes. The rate of NADH oxidation is proportional to the rate of ADP formation, which reflects the kinase activity.

  • Calculate the initial reaction velocities from the linear portion of the kinetic curves.

  • Plot the reaction velocities against the inhibitor concentration and fit the data to the Morrison equation to determine the Ki value.

Cellular Phosphorylation Assay (Western Blot)

This protocol describes the assessment of this compound's ability to inhibit the phosphorylation of a target kinase and its downstream substrates in a cellular context.

Materials:

  • Cancer cell line known to have activated target kinase signaling (e.g., K562 for Bcr-Abl)

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Src (Tyr416), anti-total-Src, anti-phospho-STAT3 (Tyr705), anti-total-STAT3)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 2 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities to determine the extent of phosphorylation inhibition.

Experimental Workflows

Workflow for Ki Determination

Ki_Determination_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, Buffers) Start->Prepare_Reagents Serial_Dilution Serial Dilution of this compound Prepare_Reagents->Serial_Dilution Plate_Setup Plate Setup (Kinase, Substrate, Inhibitor) Serial_Dilution->Plate_Setup Pre_Incubation Pre-incubation (10 min) Plate_Setup->Pre_Incubation Reaction_Initiation Initiate Reaction with ATP Pre_Incubation->Reaction_Initiation Kinetic_Reading Kinetic Reading (Absorbance at 340 nm) Reaction_Initiation->Kinetic_Reading Data_Analysis Data Analysis (Calculate Initial Velocities) Kinetic_Reading->Data_Analysis Ki_Calculation Ki Calculation (Morrison Equation) Data_Analysis->Ki_Calculation End End Ki_Calculation->End

Caption: Workflow for Biochemical Ki Determination.

Workflow for Cellular Phosphorylation Analysis

Cellular_Phosphorylation_Workflow Start Start Cell_Culture Cell Culture and Seeding Start->Cell_Culture Inhibitor_Treatment Treatment with this compound Cell_Culture->Inhibitor_Treatment Cell_Lysis Cell Lysis Inhibitor_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (BCA) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot Western Blot Transfer SDS_PAGE->Western_Blot Immunodetection Immunodetection (Primary & Secondary Antibodies) Western_Blot->Immunodetection Imaging Chemiluminescent Imaging Immunodetection->Imaging Analysis Band Intensity Analysis Imaging->Analysis End End Analysis->End

Caption: Workflow for Cellular Phosphorylation Analysis.

Conclusion

This compound is a potent multi-targeted tyrosine kinase inhibitor that effectively blocks the activity of Src family kinases, Abl, and EphB4. Its mechanism of action is well-characterized, involving the inhibition of phosphorylation and the subsequent disruption of key oncogenic signaling pathways. The compound is metabolized to an even more potent N-oxide metabolite, TG100855, which contributes significantly to its overall in vivo activity. The data and protocols presented in this guide provide a comprehensive technical resource for researchers and drug development professionals working with this compound and other kinase inhibitors. Further investigation into the cellular IC50 values and a more detailed pharmacokinetic profile will continue to refine our understanding of this promising therapeutic agent.

References

TG-100435: An In-Depth Technical Guide to a Potent Src Family Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG-100435 is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor with significant activity against the Src family of kinases. This technical guide provides a comprehensive overview of the biochemical and cellular activities of this compound, detailed experimental protocols, and an exploration of its impact on key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in oncology drug discovery and development.

Biochemical and Pharmacokinetic Profile

This compound demonstrates potent inhibitory activity against several members of the Src family kinases, as well as other important kinases implicated in cancer signaling. Its pharmacokinetic properties have been characterized in multiple preclinical species, highlighting its potential as an orally bioavailable therapeutic agent.

Kinase Inhibition Profile

The inhibitory activity of this compound against a panel of kinases is summarized in Table 1. The data, derived from in vitro kinase assays, demonstrates the compound's high affinity for Src, Lyn, Lck, and Yes, all members of the Src family.

KinaseInhibition Constant (Kᵢ) (nM)
Src13
Lyn18
Abl30
Yes35
Lck64
EphB456
Table 1: In vitro kinase inhibition profile of this compound. Data from Hu, S. X., et al. (2007).[1]
Pharmacokinetic Parameters

Pharmacokinetic studies in mice, rats, and dogs have established the oral bioavailability and clearance rates of this compound. A notable characteristic of this inhibitor is its metabolism to a more potent N-oxide metabolite, TG100855.

SpeciesSystemic Clearance (mL/min/kg)Oral Bioavailability (%)
Mouse20.174
Rat12.723
Dog14.511
Table 2: Pharmacokinetic parameters of this compound in preclinical species. Data from Hu, S. X., et al. (2007).[1]

Mechanism of Action and Signaling Pathways

Src family kinases are non-receptor tyrosine kinases that play a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis. Dysregulation of Src signaling is a common feature in many human cancers, making it an attractive target for therapeutic intervention. This compound exerts its effects by inhibiting the catalytic activity of Src and other targeted kinases, thereby modulating downstream signaling pathways critical for tumor progression.

Src-Mediated Signaling Pathways

Activated Src can initiate a cascade of downstream signaling events through the phosphorylation of various substrate proteins. Key pathways influenced by Src activity include:

  • STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, upon activation by Src-mediated phosphorylation, promotes the expression of genes involved in cell survival and proliferation.

  • FAK Pathway: Focal Adhesion Kinase (FAK) is a key regulator of cell adhesion and migration. Src-dependent phosphorylation of FAK is crucial for the dynamic regulation of focal adhesions and cell motility.

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling node that governs cell growth, survival, and metabolism. Src can activate this pathway through various mechanisms.

  • ERK/MAPK Pathway: The Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway is another critical regulator of cell proliferation and differentiation that can be modulated by Src activity.

Src_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling Pathways RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Integrin Integrin FAK FAK Integrin->FAK STAT3 STAT3 Src->STAT3 Src->FAK PI3K PI3K Src->PI3K ERK ERK Src->ERK Angiogenesis Angiogenesis Src->Angiogenesis TG100435 This compound TG100435->Src Proliferation Proliferation STAT3->Proliferation Survival Survival STAT3->Survival FAK->PI3K Migration Migration FAK->Migration Akt Akt PI3K->Akt Akt->Survival ERK->Proliferation

Src Signaling Pathway and the Point of Inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound. These protocols are based on standard laboratory practices and can be adapted for specific experimental needs.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory potency (Kᵢ) of this compound against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific peptide substrate

  • This compound

  • ATP, [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Phosphocellulose paper

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase, peptide substrate, and varying concentrations of this compound in the kinase reaction buffer.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of ³²P incorporated into the peptide substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each concentration of this compound.

  • Determine the Kᵢ value by fitting the data to the appropriate enzyme inhibition model.

Kinase_Assay_Workflow A Prepare reaction mix: - Kinase - Substrate - this compound (varying conc.) B Initiate reaction with ATP/[γ-³²P]ATP A->B C Incubate at 30°C B->C D Stop reaction by spotting on phosphocellulose paper C->D E Wash to remove unincorporated [γ-³²P]ATP D->E F Quantify incorporated ³²P (Scintillation counting) E->F G Calculate % inhibition and determine Kᵢ F->G

Workflow for an In Vitro Kinase Inhibition Assay.
Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound and a vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Determine the IC₅₀ value, the concentration of this compound that inhibits cell growth by 50%.

Cell_Viability_Assay_Workflow A Seed cells in 96-well plate B Treat with this compound (serial dilution) A->B C Incubate (e.g., 72h) B->C D Add MTT solution C->D E Incubate (2-4h) D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate % viability and determine IC₅₀ G->H

Workflow for a Cell Viability (MTT) Assay.
Western Blot Analysis of Downstream Signaling

This protocol details the procedure for examining the effect of this compound on the phosphorylation state of Src downstream targets.

Materials:

  • Cancer cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-STAT3, anti-STAT3, anti-phospho-FAK, anti-FAK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound at various concentrations and for different time points.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

  • Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies targeting the phosphorylated and total forms of the proteins of interest.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities to determine the change in protein phosphorylation in response to this compound treatment.

Western_Blot_Workflow A Cell treatment with This compound B Cell lysis and protein quantification A->B C SDS-PAGE B->C D Protein transfer to membrane C->D E Blocking D->E F Primary antibody incubation E->F G Secondary antibody incubation F->G H Chemiluminescent detection G->H I Image analysis H->I

Workflow for Western Blot Analysis.

Conclusion

This compound is a potent Src family kinase inhibitor with promising preclinical activity. Its ability to target multiple kinases involved in key cancer signaling pathways underscores its potential as a valuable tool for cancer research and as a candidate for further therapeutic development. This technical guide provides a foundational understanding of its biochemical profile, mechanism of action, and relevant experimental methodologies to aid researchers in their investigation of this and similar targeted therapies. Further studies are warranted to fully elucidate its clinical potential.

References

In-Depth Technical Guide to TG-100435: A Multi-Targeted Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TG-100435 is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor with significant implications for cancer research. This technical guide provides a comprehensive overview of the target kinases of this compound, detailing its inhibitory profile and the signaling pathways it modulates. The document includes structured quantitative data, detailed experimental protocols, and visualizations of key cellular mechanisms to support further investigation and drug development efforts.

Introduction

This compound, chemically known as [7-(2,6-dichloro-phenyl)-5-methyl-benzo[1][2][3]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine, is a small molecule inhibitor targeting several protein tyrosine kinases.[1] Its primary targets include members of the Src family, as well as Abl and EphB4 kinases.[1][2][4] The inhibition of these kinases, which are often dysregulated in various cancers, underscores the therapeutic potential of this compound. Furthermore, this compound is metabolized in vivo to an active N-oxide metabolite, TG100855, which exhibits even greater potency.[2][4] This guide will delve into the specifics of this compound's kinase inhibition, the experimental methods used to characterize it, and the cellular signaling pathways it affects.

Target Kinase Profile

The inhibitory activity of this compound has been characterized against a panel of protein tyrosine kinases. The inhibition constants (Ki) demonstrate potent activity against several key kinases implicated in oncogenesis.

Quantitative Kinase Inhibition Data

The following table summarizes the known inhibition constants (Ki) for this compound against its primary target kinases.

KinaseKi (nM)
Src13 - 64[1][2][4]
Lyn13 - 64[1][2][4]
Abl13 - 64[1][2][4]
Yes13 - 64[1][2][4]
Lck13 - 64[1][2][4]
EphB413 - 64[1][2][4]

Table 1: Inhibition Constants (Ki) of this compound for Target Kinases

It is important to note that the active metabolite of this compound, TG100855, is reported to be 2 to 9 times more potent than the parent compound.[2][4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

Biochemical Kinase Inhibition Assay (Radiometric)

This protocol describes a radiometric assay to determine the in vitro inhibitory activity of this compound against a specific kinase, such as Src.

Materials:

  • Purified recombinant kinase (e.g., Src)

  • Specific peptide substrate for the kinase

  • This compound (or other test inhibitor)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Phosphocellulose paper

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and cocktail

Procedure:

  • Prepare serial dilutions of this compound in the kinase reaction buffer.

  • In a microcentrifuge tube, combine the purified kinase, its specific peptide substrate, and the diluted this compound or vehicle control.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of incorporated ³²P in the peptide substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for Src Phosphorylation (Western Blot)

This protocol outlines a method to assess the effect of this compound on the phosphorylation of Src kinase within a cellular context.

Materials:

  • Cancer cell line with active Src signaling

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Src (e.g., Tyr416), anti-total Src

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Seed the chosen cancer cell line in culture plates and allow them to adhere and grow.

  • Treat the cells with various concentrations of this compound or vehicle control for a specified duration.

  • Lyse the cells using ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against phospho-Src overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Src to normalize for protein loading.

  • Quantify the band intensities to determine the relative levels of Src phosphorylation.

Signaling Pathways Modulated by this compound

This compound, through its inhibition of key tyrosine kinases, can significantly impact several downstream signaling pathways that are crucial for cancer cell proliferation, survival, and migration.

Src and Focal Adhesion Kinase (FAK) Signaling

Src family kinases play a pivotal role in mediating signals from integrins and growth factor receptors, often in concert with Focal Adhesion Kinase (FAK). The activation of the FAK/Src complex is a central event in cell adhesion, migration, and invasion.

Src_FAK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Integrin Integrins FAK FAK Integrin->FAK GF_Receptor Growth Factor Receptor Src Src GF_Receptor->Src FAK->Src pY397 Grb2_Sos Grb2/Sos FAK->Grb2_Sos PI3K PI3K FAK->PI3K Src->FAK pY576/577 p130Cas p130Cas Src->p130Cas Paxillin Paxillin Src->Paxillin Migration Cell Migration p130Cas->Migration Paxillin->Migration Ras Ras Grb2_Sos->Ras Akt Akt PI3K->Akt Proliferation Proliferation Ras->Proliferation Survival Cell Survival Akt->Survival TG100435 This compound TG100435->Src

Src and FAK Signaling Pathway Inhibition by this compound
Downstream MAPK and STAT Signaling

The activation of Src and FAK can lead to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription (STAT) pathways, both of which are critical for cell growth and survival. By inhibiting Src, this compound can attenuate the activation of these downstream pathways.

Downstream_Signaling cluster_mapk MAPK Pathway cluster_stat STAT Pathway cluster_nucleus Nucleus Src Src Ras Ras Src->Ras JAK JAK Src->JAK TG100435 This compound TG100435->Src Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription

Inhibition of Downstream MAPK and STAT Pathways by this compound

Conclusion

This compound is a promising multi-targeted tyrosine kinase inhibitor with potent activity against Src family kinases and other key oncogenic drivers. Its ability to be metabolized into a more potent compound, TG100855, enhances its therapeutic potential. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the mechanisms of action and potential clinical applications of this compound in oncology. Further comprehensive kinase profiling and in-depth cellular and in vivo studies will be crucial to fully elucidate its therapeutic utility.

References

In-Depth Technical Guide: TG-100435, a Multi-Targeted Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TG-100435 is a novel, orally active, multi-targeted protein tyrosine kinase inhibitor. Identified chemically as [7-(2,6-dichloro-phenyl)-5-methyl-benzo[1][2][3]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine, this small molecule demonstrates potent inhibitory activity against several key kinases implicated in cancer progression, including Src family kinases. Preclinical studies have characterized its pharmacokinetic profile across multiple species and identified a principal active metabolite, TG-100855, which exhibits even greater potency. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and relevant signaling pathways.

Core Compound Details

ParameterDetails
IUPAC Name [7-(2,6-dichloro-phenyl)-5-methyl-benzo[1][2][3]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine
Molecular Formula C₂₆H₂₅Cl₂N₅O
Molecular Weight 494.42 g/mol
CAS Number 867330-68-5

Mechanism of Action and Kinase Inhibition Profile

This compound functions as an ATP-competitive inhibitor of multiple protein tyrosine kinases. Its primary targets are members of the Src family, which are crucial regulators of intracellular signaling pathways involved in cell growth, proliferation, survival, and migration.

Quantitative Kinase Inhibition Data

The inhibitory activity of this compound against a panel of tyrosine kinases has been determined, with the following inhibition constants (Kᵢ):

Kinase TargetInhibition Constant (Kᵢ) (nM)
Src13 - 64
Lyn13 - 64
Abl13 - 64
Yes13 - 64
Lck13 - 64
EphB413 - 64

Data sourced from Hu et al., 2007.[1]

Pharmacokinetics

The pharmacokinetic properties of this compound have been evaluated in several preclinical species, demonstrating its oral bioavailability.

Pharmacokinetic Parameters of this compound
SpeciesSystemic Clearance (mL/min/kg)Oral Bioavailability (%)
Mouse20.174
Rat12.723
Dog14.511

Data sourced from Hu et al., 2007.[1]

Metabolism

In vitro and in vivo studies in humans, dogs, and rats have identified four oxidative metabolites of this compound.[1] The predominant metabolite is the ethylpyrrolidine N-oxide, designated as TG-100855 .[1]

TG-100855 Chemical Name: [7-(2,6-dichloro-phenyl)-5-methyl-benzo[1][2][3]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine.[1]

Importantly, TG-100855 is an active metabolite and has been shown to be 2 to 9 times more potent than the parent compound, this compound.[1] The biotransformation of this compound to TG-100855 is primarily mediated by flavin-containing monooxygenases.[1] Following oral administration in rats and dogs, there is significant conversion to TG-100855, with systemic exposure of the metabolite being 1.1- and 2.1-fold greater than the parent compound, respectively.[1] This suggests that the overall in vivo efficacy may be substantially influenced by the activity of this potent metabolite.[1]

Experimental Protocols

The following are detailed methodologies representative of the key experiments conducted to characterize this compound.

In Vitro Kinase Inhibition Assay

This protocol describes a typical method for determining the inhibition constant (Kᵢ) of a compound against a specific kinase.

Objective: To quantify the inhibitory potency of this compound against target tyrosine kinases.

Materials:

  • Recombinant human kinases (e.g., Src, Lyn, Abl, etc.)

  • Specific peptide substrate for each kinase

  • This compound

  • [γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 96-well or 384-well assay plates

  • Scintillation counter or luminescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In the assay plate, add the kinase reaction buffer, the specific peptide substrate, and the diluted this compound.

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP (or just unlabeled ATP for non-radioactive assays). The ATP concentration should be near the Kₘ for each respective kinase.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid for radioactive assays).

  • For radioactive assays, spot the reaction mixture onto a phosphocellulose filter mat. Wash the mat to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of ³²P incorporated into the peptide substrate using a scintillation counter. For non-radioactive assays, measure the generated ADP using a luminescence plate reader.

  • Calculate the percentage of kinase inhibition for each concentration of this compound.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

  • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

In Vivo Pharmacokinetic Studies

This protocol outlines a general procedure for assessing the pharmacokinetic properties of this compound in preclinical animal models.

Objective: To determine the systemic clearance and oral bioavailability of this compound in mice, rats, and dogs.

Materials:

  • This compound

  • Vehicle for intravenous (IV) and oral (PO) administration (e.g., saline with 5% DMSO and 10% Solutol HS 15 for IV; 0.5% methylcellulose in water for PO)

  • Male BALB/c mice, Sprague-Dawley rats, and Beagle dogs

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Intravenous Administration:

    • Administer a single bolus dose of this compound (e.g., 1-5 mg/kg) via the tail vein (mice, rats) or cephalic vein (dogs).

    • Collect blood samples at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Oral Administration:

    • Administer a single oral gavage dose of this compound (e.g., 5-20 mg/kg).

    • Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Sample Processing:

    • Centrifuge the blood samples to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound and TG-100855 in plasma.

    • Precipitate plasma proteins (e.g., with acetonitrile containing an internal standard).

    • Analyze the supernatant using the LC-MS/MS system.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters (e.g., Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂, clearance) using non-compartmental analysis software.

    • Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound and a conceptual workflow for its pharmacokinetic analysis.

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Responses RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src Kinase RTK->Src Activation Integrin Integrin Integrin->Src Activation Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Src->Ras_Raf_MEK_ERK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt STAT3 STAT3 Src->STAT3 FAK Focal Adhesion Kinase (FAK) Src->FAK TG100435 This compound TG100435->Src Inhibition Proliferation Proliferation Ras_Raf_MEK_ERK->Proliferation Survival Survival PI3K_Akt->Survival STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis Migration Migration & Invasion FAK->Migration

Caption: Src Kinase Signaling Pathway Inhibition by this compound.

Pharmacokinetic_Analysis_Workflow cluster_in_vivo In Vivo Study cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Dosing Oral/IV Dosing of this compound Sampling Serial Blood Sampling Dosing->Sampling Plasma_Separation Plasma Separation Sampling->Plasma_Separation Extraction Protein Precipitation & Extraction Plasma_Separation->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS Concentration_Time Plasma Concentration-Time Profile Generation LCMS->Concentration_Time PK_Parameters Pharmacokinetic Parameter Calculation (NCA) Concentration_Time->PK_Parameters Bioavailability Bioavailability Determination PK_Parameters->Bioavailability

Caption: Experimental Workflow for Pharmacokinetic Analysis.

References

TG-100435: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TG-100435 is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor. This document provides a comprehensive overview of its biological activity, focusing on its mechanism of action, target kinases, and the signaling pathways it modulates. Quantitative data from biochemical and pharmacokinetic studies are summarized, and detailed experimental methodologies are provided. Visual representations of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of this compound's cellular effects.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of several protein tyrosine kinases, playing a crucial role in cancer research. By binding to the ATP-binding site of these enzymes, it prevents the transfer of a phosphate group to their respective substrates, thereby blocking downstream signaling cascades that are often implicated in cell proliferation, survival, and angiogenesis.

Quantitative Biological Data

The inhibitory activity and pharmacokinetic properties of this compound have been characterized in several studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibition
Target KinaseInhibition Constant (Kᵢ) (nM)
Src13 - 64[1]
Lyn13 - 64[1]
Abl13 - 64[1]
Yes13 - 64[1]
Lck13 - 64[1]
EphB413 - 64[1]
Table 2: Pharmacokinetic Parameters
SpeciesSystemic Clearance (mL/min/kg)Oral Bioavailability (%)
Mouse20.1[1]74[1]
Rat12.7[1]23[1]
Dog14.5[1]11[1]
Metabolism

This compound is metabolized in vivo to its N-oxide metabolite, TG100855. This metabolite is 2 to 9 times more potent than the parent compound. The primary enzymes responsible for this biotransformation are flavin-containing monooxygenases.[1]

Signaling Pathways Modulated by this compound

By inhibiting key tyrosine kinases, this compound disrupts several critical cellular signaling pathways.

Src Family Kinase (SFK) Signaling

Src and other SFKs (Lyn, Yes, Lck) are non-receptor tyrosine kinases that play pivotal roles in regulating cell growth, division, migration, and survival. This compound's inhibition of these kinases can lead to the downregulation of multiple downstream pathways, including the Ras/MAPK and PI3K/Akt pathways, ultimately inducing apoptosis and inhibiting tumor growth.

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Src Src Growth_Factor_Receptor->Src Integrin Integrin FAK FAK Integrin->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K FAK->Src Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK Transcription_Factors Transcription Factors Akt->Transcription_Factors ERK ERK MEK->ERK ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression TG100435 TG100435 TG100435->Src Inhibition

Src Kinase Signaling Pathway Inhibition by this compound
Abl Kinase Signaling

Abl kinase is involved in cell differentiation, cell division, cell adhesion, and stress response. In certain cancers, such as chronic myeloid leukemia (CML), the Bcr-Abl fusion protein leads to constitutively active Abl kinase, driving uncontrolled cell proliferation. Inhibition of Abl by this compound can block these oncogenic signals.

Abl_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr-Abl Bcr-Abl (in CML) STAT5 STAT5 Bcr-Abl->STAT5 Ras Ras Bcr-Abl->Ras PI3K PI3K Bcr-Abl->PI3K Transcription_Factors_Abl Transcription Factors STAT5->Transcription_Factors_Abl Ras->Transcription_Factors_Abl PI3K->Transcription_Factors_Abl Gene_Expression_Abl Gene Expression (Proliferation, Survival) Transcription_Factors_Abl->Gene_Expression_Abl TG100435 TG100435 TG100435->Bcr-Abl Inhibition EphB4_Signaling_Pathway cluster_membrane_eph Cell Membrane cluster_cytoplasm_eph Cytoplasm EphrinB2 Ephrin-B2 (on adjacent cell) EphB4 EphB4 Receptor EphrinB2->EphB4 PI3K_Eph PI3K EphB4->PI3K_Eph Akt_Eph Akt PI3K_Eph->Akt_Eph Cell_Migration_Adhesion Modulation of Cell Migration & Adhesion Akt_Eph->Cell_Migration_Adhesion TG100435 TG100435 TG100435->EphB4 Inhibition Kinase_Inhibition_Assay_Workflow Start Start Compound_Prep Prepare this compound Serial Dilutions Start->Compound_Prep Reaction_Setup Set up Kinase Reaction: - this compound/Vehicle - Kinase + Substrate Compound_Prep->Reaction_Setup Pre-incubation Pre-incubate at RT for 10 min Reaction_Setup->Pre-incubation Initiate_Reaction Initiate Reaction with ATP Pre-incubation->Initiate_Reaction Incubation Incubate at 30°C for 60 min Initiate_Reaction->Incubation Terminate_Reaction Add ADP-Glo™ Reagent (Incubate 40 min) Incubation->Terminate_Reaction Signal_Generation Add Kinase Detection Reagent (Incubate 30-60 min) Terminate_Reaction->Signal_Generation Read_Luminescence Measure Luminescence Signal_Generation->Read_Luminescence Data_Analysis Analyze Data: - Calculate % Inhibition - Determine IC₅₀/Kᵢ Read_Luminescence->Data_Analysis End End Data_Analysis->End

References

An In-Depth Technical Guide to TG-100435 and its Active Metabolite TG-100855

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the multi-targeted protein tyrosine kinase inhibitor TG-100435 and its potent, active N-oxide metabolite, TG-100855. This compound has demonstrated significant inhibitory activity against several members of the Src family of kinases, implicating its potential as a therapeutic agent in oncology. A key feature of this compound's profile is its extensive in vivo conversion to TG-100855, a metabolite that exhibits even greater potency. This document details the biochemical and pharmacokinetic properties of both compounds, outlines relevant experimental methodologies, and visualizes the core metabolic and signaling pathways. All quantitative data has been consolidated into structured tables for ease of reference and comparison.

Introduction

This compound, chemically identified as [7-(2,6-dichloro-phenyl)-5-methyl-benzo[1][2][3]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine, is an orally active, multi-targeted protein tyrosine kinase inhibitor.[3] Its primary molecular targets include several members of the Src family of non-receptor tyrosine kinases, which are critical regulators of various cellular processes such as proliferation, differentiation, migration, and survival. Dysregulation of Src family kinase activity is a common feature in many human cancers, making them attractive targets for therapeutic intervention.

Upon administration, this compound undergoes significant biotransformation to its major metabolite, TG-100855, the ethylpyrrolidine N-oxide of the parent compound.[3] Notably, TG-100855 is not an inactive byproduct but a potent active metabolite, demonstrating 2 to 9 times greater inhibitory activity against target kinases than this compound.[3] This metabolic activation has profound implications for the overall in vivo efficacy and pharmacokinetic profile of this compound.

Biochemical Profile and Mechanism of Action

Kinase Inhibitory Profile

This compound is a potent inhibitor of a range of protein tyrosine kinases. The inhibitory activity of this compound has been quantified against several key kinases, as detailed in the table below.

Target KinaseInhibition Constant (Ki) (nM)
Src13 - 64
Lyn13 - 64
Abl13 - 64
Yes13 - 64
Lck13 - 64
EphB413 - 64

Table 1: Kinase Inhibition Constants (Ki) for this compound. Data sourced from Hu et al., 2007.[3]

The active metabolite, TG-100855, has been shown to be 2 to 9 times more potent than its parent compound, this compound.[3]

Metabolic Conversion of this compound to TG-100855

The primary metabolic pathway for this compound is the N-oxidation of the ethylpyrrolidine moiety to form TG-100855. This biotransformation is predominantly mediated by Flavin-containing monooxygenases (FMOs).[3]

TG100435 This compound TG100855 TG-100855 (Active Metabolite) TG100435->TG100855 N-oxidation FMOs Flavin-containing monooxygenases (FMOs) FMOs->TG100435

Metabolic conversion of this compound to TG-100855.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been evaluated in several preclinical species. The oral bioavailability and systemic clearance of the parent compound are summarized below.

SpeciesSystemic Clearance (mL/min/kg)Oral Bioavailability (%)
Mouse20.174
Rat12.723
Dog14.511

Table 2: Pharmacokinetic Parameters of this compound in Different Species. Data sourced from Hu et al., 2007.[3]

Following oral administration of this compound, there is a significant conversion to TG-100855, leading to substantial systemic exposure to the more potent metabolite. In rats, the systemic exposure of TG-100855 is 1.1-fold greater than that of this compound, and in dogs, it is 2.1-fold greater.[3]

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

The inhibitory activity of this compound and TG-100855 against target kinases can be determined using a variety of biochemical assay formats, such as radiometric assays or fluorescence-based assays. A general workflow for a competitive binding assay is as follows:

cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Kinase Purified Kinase Incubation Incubate kinase, substrate, ATP, and inhibitor Kinase->Incubation Substrate Peptide Substrate Substrate->Incubation ATP ATP (radiolabeled or modified) ATP->Incubation Inhibitor This compound or TG-100855 (varying concentrations) Inhibitor->Incubation Measure Measure substrate phosphorylation (e.g., radioactivity, fluorescence) Incubation->Measure Calculate Calculate IC50 and/or Ki values Measure->Calculate

General workflow for a kinase inhibition assay.
In Vitro Metabolism Assay

The metabolic conversion of this compound to TG-100855 can be investigated using in vitro systems such as liver microsomes or recombinant enzymes.

Methodology:

  • Incubation: Incubate this compound with human liver microsomes or recombinant FMO enzymes in the presence of an NADPH-generating system.

  • Time Points: Collect samples at various time points.

  • Extraction: Quench the reaction and extract the parent compound and its metabolites.

  • Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify this compound and TG-100855.

Animal Pharmacokinetic Studies

To determine the pharmacokinetic parameters of this compound and TG-100855 in vivo, studies are conducted in animal models such as mice, rats, and dogs.

Methodology:

  • Dosing: Administer this compound to the animals via the intended clinical route (e.g., oral gavage) and also intravenously to determine bioavailability.

  • Blood Sampling: Collect blood samples at predetermined time points post-dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentrations of this compound and TG-100855 in the plasma samples using a validated LC-MS method.

  • Pharmacokinetic Analysis: Use appropriate software to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, and half-life.

Signaling Pathways

As inhibitors of Src family kinases, this compound and TG-100855 are expected to modulate a variety of downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

cluster_downstream Downstream Signaling Pathways cluster_cellular Cellular Responses RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src Family Kinases (Src, Lyn, Lck, etc.) RTK->Src RAS_RAF RAS/RAF/MEK/ERK Pathway Src->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway Src->PI3K_AKT STAT3 STAT3 Pathway Src->STAT3 Inhibitor This compound / TG-100855 Inhibitor->Src Proliferation Proliferation RAS_RAF->Proliferation Survival Survival PI3K_AKT->Survival STAT3->Proliferation Metastasis Metastasis STAT3->Metastasis

Src family kinase downstream signaling pathways.

Conclusion

This compound is a promising multi-targeted tyrosine kinase inhibitor that undergoes significant metabolic activation in vivo to the more potent metabolite, TG-100855. This unique characteristic underscores the importance of considering the metabolic profile of drug candidates during the development process. The potent inhibition of Src family kinases by both compounds suggests their potential utility in the treatment of various cancers. Further investigation into the specific downstream signaling effects and clinical efficacy of this compound is warranted. This technical guide provides a foundational understanding of the key properties of this compound and TG-100855 for researchers and drug development professionals.

References

An In-Depth Technical Guide to the TG-100435 Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TG-100435 is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor. Primarily characterized as a Src family kinase inhibitor, it demonstrates significant activity against a panel of kinases crucial in oncogenic signaling. This technical guide provides a comprehensive overview of the this compound signaling pathway, including its mechanism of action, key molecular targets, and downstream effects. The document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling cascades and experimental workflows to support further research and drug development efforts.

Introduction to this compound

This compound, with the chemical name [7-(2,6-dichloro-phenyl)-5-methyl-benzo[1][2][3]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine, is a small molecule inhibitor targeting multiple protein tyrosine kinases.[1][3] Its primary mode of action is the inhibition of Src family kinases, which are frequently overexpressed and hyperactivated in a variety of human cancers, playing a pivotal role in tumor progression, metastasis, and angiogenesis.[2][4]

Furthermore, this compound is metabolized in vivo to its N-oxide metabolite, TG100855. This metabolite is reported to be 2 to 9 times more potent than the parent compound, which may contribute significantly to the overall in vivo efficacy of this compound.[1][3]

Mechanism of Action and Key Molecular Targets

This compound exerts its biological effects by competitively binding to the ATP-binding pocket of target kinases, thereby inhibiting their phosphotransferase activity. This blockade of ATP binding prevents the phosphorylation of downstream substrate proteins, effectively interrupting the signal transduction cascades they mediate.

Primary Kinase Targets

The primary targets of this compound are members of the Src family of non-receptor tyrosine kinases, as well as other key tyrosine kinases. The known inhibitory constants (Ki) are summarized in the table below.

Kinase TargetInhibition Constant (Ki) (nM)
Src13 - 64[1]
Lyn13 - 64[1]
Abl13 - 64[1]
Yes13 - 64[1]
Lck13 - 64[1]
EphB413 - 64[1]

Table 1: In vitro inhibitory activity of this compound against a panel of protein tyrosine kinases.

Signaling Pathways Modulated by this compound

By inhibiting its primary targets, this compound modulates several critical downstream signaling pathways implicated in cancer cell proliferation, survival, and migration.

Src Signaling Pathway

As a potent Src family kinase inhibitor, this compound directly impacts the Src signaling pathway. Src kinases are central nodes in cellular signaling, integrating signals from receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrins to regulate a multitude of cellular processes.[4] Inhibition of Src by this compound is expected to disrupt these downstream pathways.

cluster_membrane Cell Membrane cluster_downstream Downstream Pathways RTK RTK / GPCR / Integrin Src Src Family Kinases (Src, Lyn, Yes, Lck) RTK->Src Activation PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK STAT STAT Pathway Src->STAT TG100435 This compound TG100435->Src Inhibition Cellular_Responses Cell Proliferation, Survival, Migration, Angiogenesis PI3K_Akt->Cellular_Responses Ras_MAPK->Cellular_Responses STAT->Cellular_Responses

Diagram 1: this compound Inhibition of the Src Signaling Pathway.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical downstream effector of Src signaling that promotes cell survival and proliferation.[5] Activated Src can lead to the activation of PI3K, which in turn phosphorylates and activates Akt. By inhibiting Src, this compound is anticipated to indirectly suppress the PI3K/Akt pathway, leading to decreased cell survival and induction of apoptosis.

Src Src PI3K PI3K Src->PI3K Activation TG100435 This compound TG100435->Src Inhibition PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activation Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival

Diagram 2: Postulated Inhibition of the PI3K/Akt Pathway by this compound.
JAK/STAT Signaling Pathway

While direct inhibition of JAK2 by this compound has not been definitively established, some evidence suggests that a "TG" compound can inhibit JAK2, leading to a reduction in the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5).[6][7] The JAK/STAT pathway is crucial for cytokine signaling and is implicated in the proliferation of hematopoietic cells. Further investigation is required to confirm a direct link between this compound and the JAK/STAT pathway.

Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activation STAT5 STAT5 JAK2->STAT5 Phosphorylation TG_Compound TG Compound (e.g., this compound) TG_Compound->JAK2 Potential Inhibition pSTAT5 pSTAT5 STAT5->pSTAT5 Nucleus Nucleus pSTAT5->Nucleus Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription

Diagram 3: Potential Modulation of the JAK/STAT Pathway.

Experimental Protocols

The following section provides detailed methodologies for key experiments relevant to the study of this compound.

In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the inhibitory activity of this compound against a specific kinase.

Workflow:

A Prepare Kinase Reaction Mixture (Kinase, Buffer, Substrate) B Add this compound (Varying Concentrations) A->B C Initiate Reaction with ATP (e.g., [γ-33P]ATP) B->C D Incubate at 30°C C->D E Stop Reaction & Spot on Phosphocellulose Membrane D->E F Wash to Remove Unincorporated ATP E->F G Quantify Phosphorylation (Scintillation Counting or Phosphorimaging) F->G H Calculate IC50 G->H

Diagram 4: Workflow for In Vitro Kinase Inhibition Assay.

Methodology:

  • Reagents and Materials:

    • Purified recombinant kinase (e.g., Src)

    • Kinase-specific peptide substrate

    • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

    • ATP solution (containing [γ-33P]ATP)

    • This compound stock solution (in DMSO)

    • Phosphocellulose P81 paper

    • Wash buffer (e.g., 0.75% phosphoric acid)

    • Scintillation counter or phosphorimager

  • Procedure:

    • Prepare a kinase reaction mixture containing the purified kinase and its specific substrate in kinase assay buffer.

    • Dispense the kinase reaction mixture into a 96-well plate.

    • Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells and pre-incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

    • Spot an aliquot of the reaction mixture from each well onto a phosphocellulose P81 paper.

    • Wash the P81 paper multiple times with wash buffer to remove unincorporated [γ-33P]ATP.

    • Quantify the amount of incorporated radiolabel using a scintillation counter or phosphorimager.

    • Plot the percentage of kinase inhibition against the logarithm of this compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the effect of this compound on the viability and proliferation of cancer cells.

Workflow:

A Seed Cancer Cells in a 96-well Plate B Incubate for 24 hours A->B C Treat with this compound (Varying Concentrations) B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability (%) and IC50 H->I

Diagram 5: Workflow for MTT Cell Viability Assay.

Methodology:

  • Reagents and Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound (and a vehicle control) and incubate for the desired duration (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

    • Add the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for Phospho-Protein Levels

This protocol describes how to assess the effect of this compound on the phosphorylation status of its target kinases and downstream signaling proteins.

Workflow:

A Treat Cells with this compound B Lyse Cells and Quantify Protein Concentration A->B C Separate Proteins by SDS-PAGE B->C D Transfer Proteins to a PVDF Membrane C->D E Block Membrane D->E F Incubate with Primary Antibody (e.g., anti-phospho-Src) E->F G Incubate with HRP-conjugated Secondary Antibody F->G H Detect with Chemiluminescent Substrate G->H I Image and Analyze Band Intensities H->I

Diagram 6: Workflow for Western Blot Analysis.

Methodology:

  • Reagents and Materials:

    • Cell line of interest

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay reagent (e.g., BCA or Bradford)

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (specific for the phosphorylated and total forms of the protein of interest)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Culture and treat cells with this compound for the desired time.

    • Lyse the cells in ice-cold lysis buffer.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system and quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

This compound is a multi-targeted tyrosine kinase inhibitor with potent activity against Src family kinases and other key oncogenic kinases. Its mechanism of action involves the direct inhibition of these kinases, leading to the suppression of downstream signaling pathways such as the PI3K/Akt pathway. While its effect on the JAK/STAT pathway requires further clarification, the existing data strongly support its potential as a therapeutic agent in cancers driven by aberrant tyrosine kinase signaling. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar kinase inhibitors.

References

TG-100435: A Technical Overview of a Multitargeted Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

TG-100435 is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor. It has demonstrated significant inhibitory activity against several members of the Src family of kinases, as well as other key kinases implicated in oncogenesis. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key preclinical data for this compound. The information is intended for researchers, scientists, and professionals involved in drug development, offering a detailed look at the compound's characteristics and the experimental methodologies used in its evaluation.

Introduction

Protein tyrosine kinases are a large family of enzymes that play critical roles in regulating cellular processes, including growth, differentiation, and survival. Dysregulation of kinase activity is a common feature of many cancers, making them attractive targets for therapeutic intervention. This compound was developed as a small molecule inhibitor designed to target multiple kinases involved in cancer cell signaling pathways. Its chemical name is [7-(2,6-dichloro-phenyl)-5-methyl-benzo[1][2][3]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine.

Discovery and Development

The discovery of this compound likely originated from a high-throughput screening campaign to identify compounds with inhibitory activity against a panel of protein tyrosine kinases. Following the identification of initial "hits," a lead optimization process would have been undertaken to improve potency, selectivity, and pharmacokinetic properties. This iterative process of chemical synthesis and biological testing would have led to the selection of this compound as a clinical candidate.

A crucial part of its development involved the characterization of its metabolic profile. In vivo and in vitro studies in human, dog, and rat models identified a major active metabolite, TG100855 ([7-(2,6-dichloro-phenyl)-5-methylbenzo[1][2][3]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine).[1] This N-oxide metabolite is formed through the action of flavin-containing monooxygenases and has been shown to be 2 to 9 times more potent than the parent compound.[1] The significant conversion of this compound to the more potent TG100855 in vivo suggests that the overall therapeutic effect may be substantially influenced by the metabolite's activity.[1]

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by inhibiting the enzymatic activity of several protein tyrosine kinases. The primary targets of this compound are members of the Src family of kinases, including Src, Lyn, and Lck, as well as Abl and the EphB4 receptor tyrosine kinase.[1] By blocking the activity of these kinases, this compound can disrupt the downstream signaling pathways that contribute to cancer cell proliferation, survival, and angiogenesis.

Signaling_Pathway_Inhibition cluster_extracellular cluster_membrane cluster_intracellular GF Growth Factors RTK Receptor Tyrosine Kinases (e.g., EphB4) GF->RTK Activation Src_Family Src Family Kinases (Src, Lyn, Lck, Yes) RTK->Src_Family Recruitment & Activation Downstream Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) Src_Family->Downstream Abl Abl Kinase Abl->Downstream Proliferation Cell Proliferation Survival, Angiogenesis Downstream->Proliferation TG100435 This compound TG100435->RTK Inhibition of EphB4 TG100435->Src_Family TG100435->Abl

Figure 1: Simplified signaling pathway showing the points of inhibition by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its active metabolite, TG100855.

Table 1: In Vitro Kinase Inhibition [1]

Kinase TargetThis compound Ki (nM)
Src13 - 64
Lyn13 - 64
Abl13 - 64
Yes13 - 64
Lck13 - 64
EphB413 - 64

Table 2: Pharmacokinetic Parameters of this compound [1]

SpeciesSystemic Clearance (mL/min/kg)Oral Bioavailability (%)
Mouse20.174
Rat12.723
Dog14.511

Table 3: Systemic Exposure of this compound and its Active Metabolite TG100855 after Oral Dosing of this compound [1]

SpeciesSystemic Exposure Ratio (TG100855 / this compound)
Rat1.1-fold greater
Dog2.1-fold greater

Experimental Protocols

The following sections describe representative experimental protocols that would be used to generate the data presented above. These are generalized procedures and may not reflect the exact details of the original studies.

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol describes a typical in vitro kinase assay to determine the inhibitory constant (Ki) of a test compound.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Kinase - Substrate - ATP - this compound dilutions start->prepare_reagents incubate Incubate Kinase with This compound prepare_reagents->incubate initiate_reaction Initiate Reaction (Add ATP/Substrate) incubate->initiate_reaction stop_reaction Stop Reaction initiate_reaction->stop_reaction detect_signal Detect Signal (e.g., Luminescence, Fluorescence) stop_reaction->detect_signal analyze_data Data Analysis (Calculate Ki) detect_signal->analyze_data end End analyze_data->end

Figure 2: General workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Recombinant human kinases (e.g., Src, Lyn, Abl) are diluted in kinase buffer.

    • A specific peptide substrate for each kinase is prepared in kinase buffer.

    • Adenosine triphosphate (ATP) is prepared at a concentration near its Km for each kinase.

    • A serial dilution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in kinase buffer.

  • Assay Procedure:

    • The kinase and a range of this compound concentrations are pre-incubated in a 96- or 384-well plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.

    • The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is terminated by the addition of a stop reagent.

  • Signal Detection and Data Analysis:

    • The amount of substrate phosphorylation (or ATP consumption) is quantified. Common detection methods include:

      • Radiometric assays: Using 32P- or 33P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.

      • Luminescence-based assays (e.g., ADP-Glo™): Measuring the amount of ADP produced, which correlates with kinase activity.

      • Fluorescence-based assays: Using modified substrates that become fluorescent upon phosphorylation.

    • The data are plotted as percent inhibition versus inhibitor concentration.

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a sigmoidal dose-response curve.

    • The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the ATP concentration used in the assay.

In Vivo Pharmacokinetic Study (Representative Protocol)

This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of a compound in an animal model.

PK_Study_Workflow start Start animal_prep Animal Acclimatization and Grouping start->animal_prep dose_admin Dose Administration (Oral or IV) animal_prep->dose_admin blood_sampling Serial Blood Sampling (Defined Time Points) dose_admin->blood_sampling plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep sample_analysis Sample Analysis (LC-MS/MS) plasma_prep->sample_analysis pk_analysis Pharmacokinetic Analysis (Calculate Parameters) sample_analysis->pk_analysis end End pk_analysis->end

Figure 3: General workflow for an in vivo pharmacokinetic study.

Methodology:

  • Animal Handling and Dosing:

    • Male Sprague-Dawley rats (or other relevant species) are used. Animals are housed in controlled conditions and fasted overnight before dosing.

    • For oral administration, this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered by oral gavage at a specific dose.

    • For intravenous administration (to determine clearance and bioavailability), this compound is dissolved in a vehicle suitable for injection (e.g., saline with a co-solvent) and administered via a cannulated vein.

  • Blood Sampling:

    • Blood samples (approximately 0.2-0.3 mL) are collected from a cannulated vein or by retro-orbital bleeding at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

  • Sample Processing and Analysis:

    • Plasma is separated by centrifugation and stored frozen until analysis.

    • The concentrations of this compound and its metabolite, TG100855, in the plasma samples are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation, separation on a C18 column, and detection by a mass spectrometer.

  • Pharmacokinetic Analysis:

    • The plasma concentration-time data are analyzed using non-compartmental methods with software such as WinNonlin.

    • Key pharmacokinetic parameters are calculated, including:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC: Area under the plasma concentration-time curve.

      • CL: Systemic clearance.

      • Vd: Volume of distribution.

      • t1/2: Terminal half-life.

    • Oral bioavailability (F%) is calculated as: (AUCoral / Doseoral) / (AUCIV / DoseIV) * 100.

Conclusion

This compound is a promising multi-targeted tyrosine kinase inhibitor with potent activity against several kinases implicated in cancer. Its preclinical profile, characterized by significant in vitro potency and oral bioavailability in animal models, supported its further investigation. The formation of a more potent active metabolite, TG100855, is a key feature of its pharmacology. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, summarizing its key attributes and the methodologies used for its evaluation. Further studies would be required to fully elucidate its clinical potential.

References

TG-100435 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG-100435 is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor.[1][2][3] It has garnered significant interest in cancer research due to its inhibitory activity against several members of the Src family kinases, which are crucial regulators of various cellular processes often dysregulated in cancer. This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental data for this compound.

Chemical Structure and Properties

Chemical Structure

The chemical structure of this compound is depicted below.

IUPAC Name: 7-(2,6-dichlorophenyl)-5-methyl-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,2,4-benzotriazin-3-amine[1]

Molecular Formula: C₂₆H₂₅Cl₂N₅O[1]

CAS Number: 867330-68-5[1]

Physicochemical Properties
PropertyValueSource
Molecular Weight 494.42 g/mol [1]
Appearance Solid (form may vary)General
Solubility Soluble in DMSO[4][5]
Melting Point Not available-
Boiling Point Not available-

Biological Activity and Pharmacokinetics

Kinase Inhibitory Activity

This compound is a potent inhibitor of several Src family kinases. The inhibitory constants (Ki) for various kinases are summarized in the following table.

KinaseInhibition Constant (Ki) (nM)
Src13 - 64
Lyn13 - 64
Abl13 - 64
Yes13 - 64
Lck13 - 64
EphB413 - 64
Source:[1][2][3][6]
Pharmacokinetic Properties

Pharmacokinetic studies have been conducted in several animal models, demonstrating good oral bioavailability.

SpeciesSystemic Clearance (mL/min/kg)Oral Bioavailability (%)
Mouse20.174
Rat12.723
Dog14.511
Source:[1][3]
Metabolism

The primary metabolite of this compound is its N-oxide derivative, TG100855. This metabolite is notably 2 to 9 times more potent as a kinase inhibitor than the parent compound.[1][3] The biotransformation is primarily mediated by flavin-containing monooxygenases.[1][7]

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by inhibiting the activity of Src family kinases. These non-receptor tyrosine kinases are key components of signal transduction pathways initiated by various growth factor receptors, such as the Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR).[1][7][8][9] Upon activation of these receptors, Src kinases are recruited and subsequently phosphorylate a multitude of downstream effector proteins, leading to the activation of pro-survival and proliferative signaling cascades, including the PI3K/Akt, Ras/MEK/ERK, and STAT3 pathways. By inhibiting Src family kinases, this compound effectively blocks these downstream signals, thereby impeding cancer cell proliferation, survival, and migration.

TG100435_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor (e.g., EGFR, FGFR) Src_Family_Kinases Src Family Kinases (Src, Lyn, Lck, etc.) Growth_Factor_Receptor->Src_Family_Kinases Activation PI3K_Akt_Pathway PI3K/Akt Pathway Src_Family_Kinases->PI3K_Akt_Pathway Activation Ras_MEK_ERK_Pathway Ras/MEK/ERK Pathway Src_Family_Kinases->Ras_MEK_ERK_Pathway Activation STAT3_Pathway STAT3 Pathway Src_Family_Kinases->STAT3_Pathway Activation TG100435 This compound TG100435->Src_Family_Kinases Inhibition Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) PI3K_Akt_Pathway->Gene_Expression Ras_MEK_ERK_Pathway->Gene_Expression STAT3_Pathway->Gene_Expression

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not consistently published in their entirety. The following are representative protocols based on standard methodologies for in vitro kinase and cell-based assays.

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol describes a method to determine the inhibitory activity of this compound against a specific Src family kinase.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase Buffer - Recombinant Kinase - Substrate (e.g., Poly-Glu-Tyr) - ATP - this compound dilutions Start->Prepare_Reagents Reaction_Setup Set up reaction in 96-well plate: - Add Kinase - Add this compound/DMSO control - Incubate Prepare_Reagents->Reaction_Setup Initiate_Reaction Initiate reaction by adding ATP and substrate Reaction_Setup->Initiate_Reaction Incubate Incubate at 30°C for 60 min Initiate_Reaction->Incubate Stop_Reaction Stop reaction (e.g., add detection reagent) Incubate->Stop_Reaction Detection Measure signal (e.g., luminescence, fluorescence) Stop_Reaction->Detection Data_Analysis Analyze data to calculate IC50 or Ki values Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

    • Dilute the recombinant Src family kinase to the desired concentration in kinase buffer.

    • Prepare a stock solution of a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in kinase buffer.

    • Prepare a stock solution of ATP in kinase buffer.

    • Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase buffer. A DMSO control should also be prepared.

  • Reaction Setup:

    • In a 96-well plate, add the kinase solution to each well.

    • Add the diluted this compound or DMSO control to the respective wells.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Kinase Reaction:

    • Initiate the reaction by adding a mixture of the substrate and ATP to each well.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and quantify the kinase activity. A common method is to measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay), which generates a luminescent signal proportional to ADP concentration.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki can then be calculated using the Cheng-Prusoff equation.

Cell-Based Viability/Cytotoxicity Assay (Representative Protocol)

This protocol outlines a method to assess the effect of this compound on the viability of cancer cell lines.

Cell_Viability_Assay_Workflow Start Start Cell_Seeding Seed cancer cells in a 96-well plate and allow to adhere overnight Start->Cell_Seeding Compound_Treatment Treat cells with serial dilutions of this compound or DMSO control Cell_Seeding->Compound_Treatment Incubation Incubate for 72 hours at 37°C, 5% CO₂ Compound_Treatment->Incubation Viability_Reagent Add cell viability reagent (e.g., MTT, CellTiter-Glo®) Incubation->Viability_Reagent Incubate_Reagent Incubate according to manufacturer's instructions Viability_Reagent->Incubate_Reagent Measure_Signal Measure signal (absorbance or luminescence) Incubate_Reagent->Measure_Signal Data_Analysis Analyze data to determine cell viability and calculate IC50 Measure_Signal->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a cell-based viability assay.

Methodology:

  • Cell Culture and Seeding:

    • Culture a relevant cancer cell line (e.g., one with known Src activation) in appropriate growth medium.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium. A vehicle control (DMSO) should also be prepared.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation:

    • Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment:

    • Assess cell viability using a suitable method. For example, with an MTT assay, add MTT reagent to each well and incubate to allow for formazan crystal formation. Then, solubilize the crystals and measure the absorbance. Alternatively, use a luminescent assay like CellTiter-Glo® which measures ATP levels.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control for each concentration of this compound.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

This compound is a well-characterized multi-targeted tyrosine kinase inhibitor with potent activity against Src family kinases. Its favorable pharmacokinetic profile and the high potency of its major metabolite make it a valuable tool for preclinical cancer research. The information and representative protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound. Further investigation into its efficacy in various cancer models and potential for combination therapies is warranted.

References

TG-100435: A Comprehensive Technical Guide to its Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG-100435 is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor. Its preclinical development has provided significant insights into its absorption, distribution, metabolism, and excretion (ADME) properties. This technical guide provides a detailed overview of the pharmacokinetics and metabolism of this compound, presenting key data, experimental methodologies, and metabolic pathways to support further research and development efforts.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been characterized in several preclinical species. The compound generally exhibits moderate to high oral bioavailability and is subject to species-dependent variations in its clearance.

Table 1: Key Pharmacokinetic Parameters of this compound in Different Species
ParameterMouseRatDog
Systemic Clearance (CL) 20.1 ml/min/kg12.7 ml/min/kg14.5 ml/min/kg
Oral Bioavailability (F) 74%23%11%

Data compiled from in vivo studies.[1]

Metabolism

In vitro and in vivo studies in human, dog, and rat have demonstrated that this compound undergoes oxidative metabolism, leading to the formation of four identified metabolites.[1] The primary metabolic pathway is the N-oxidation of the ethylpyrrolidine moiety, resulting in the formation of a major and more potent metabolite, TG100855.[1]

Metabolic Pathways

The biotransformation of this compound is primarily mediated by Flavin-containing monooxygenases (FMOs), with a smaller contribution from Cytochrome P450 (CYP) enzymes. Specifically, FMO1 and FMO3 have been identified as the key FMO isoforms responsible for the formation of TG100855, while CYP3A4 is the main CYP isoform involved in the metabolism of the parent compound.[2]

TG100435_Metabolism TG100435 This compound TG100855 TG100855 (N-oxide metabolite) TG100435->TG100855 FMO1, FMO3 (Major) CYP3A4 (Minor) Other_Metabolites Other Minor Oxidative Metabolites TG100435->Other_Metabolites CYP3A4

Metabolic pathway of this compound.
Pharmacological Activity of the Major Metabolite

The N-oxide metabolite, TG100855, is noteworthy for its enhanced potency compared to the parent compound. It is reported to be 2 to 9 times more potent as a tyrosine kinase inhibitor.[1] Following oral administration of this compound in rats and dogs, the systemic exposure of TG100855 was found to be 1.1-fold and 2.1-fold greater, respectively, than that of the parent drug.[1] This indicates that the metabolite significantly contributes to the overall pharmacological effect of this compound in vivo.

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic and metabolism studies of this compound.

In Vivo Pharmacokinetic Studies

A representative experimental design for determining the pharmacokinetic profile of this compound in animal models is outlined below.

in_vivo_pk_workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Sample Analysis cluster_data_analysis Data Analysis Animal_Models Species: Mouse, Rat, Dog Fasting Overnight Fasting Animal_Models->Fasting Oral_Dose Oral Gavage (e.g., in 0.5% methylcellulose) Fasting->Oral_Dose IV_Dose Intravenous Bolus (e.g., in saline) Fasting->IV_Dose Time_Points Serial Sampling at Predetermined Time Points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) Oral_Dose->Time_Points IV_Dose->Time_Points Plasma_Separation Centrifugation to Obtain Plasma Time_Points->Plasma_Separation Sample_Prep Protein Precipitation (e.g., with acetonitrile) Plasma_Separation->Sample_Prep LC_MS_Analysis LC-MS/MS Quantification of This compound and TG100855 Sample_Prep->LC_MS_Analysis PK_Modeling Non-compartmental or Compartmental Analysis LC_MS_Analysis->PK_Modeling Parameter_Calc Calculation of CL, Vd, t1/2, AUC, F PK_Modeling->Parameter_Calc

Workflow for in vivo pharmacokinetic studies.

1. Animal Models: Studies are typically conducted in mice (e.g., BALB/c), rats (e.g., Sprague-Dawley), and dogs (e.g., Beagle). Animals are housed in controlled environments with regulated light-dark cycles and access to food and water.

2. Dosing: For oral administration, this compound is often formulated as a suspension in a vehicle such as 0.5% methylcellulose. For intravenous administration, the compound is dissolved in a suitable vehicle like saline. Doses are administered based on the body weight of the animals.

3. Blood Collection: Blood samples are collected at various time points post-dosing (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours) via appropriate methods for each species (e.g., tail vein, jugular vein). Samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma.

4. Bioanalysis: The concentrations of this compound and its metabolite, TG100855, in plasma samples are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

5. Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), area under the curve (AUC), and oral bioavailability (F).

In Vitro Metabolism Studies

The following protocol describes a typical approach to identify the enzymes responsible for the metabolism of this compound.

1. Incubation with Liver Microsomes:

  • System: Human liver microsomes (HLM) are used as the primary in vitro system.

  • Reaction Mixture: A typical incubation mixture contains this compound (e.g., 1 µM), HLM (e.g., 0.5 mg/mL), and an NADPH-regenerating system in a phosphate buffer (pH 7.4).

  • Incubation: The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37°C for a specified period (e.g., 60 minutes).

  • Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile.

2. Enzyme Phenotyping with Chemical Inhibitors:

  • To identify the specific CYP and FMO isoforms involved, incubations are performed in the presence of selective chemical inhibitors.

  • CYP3A4 Inhibition: Ketoconazole (10-20 µM) is used as a specific inhibitor of CYP3A4.[2]

  • Non-specific CYP Inhibition: 1-Aminobenzotriazole (2 mM) is used as a broad-spectrum CYP inhibitor.[2]

  • FMO Inhibition: Methimazole (3 mM) is used as a competitive inhibitor of FMOs.[2]

3. Incubation with Recombinant Enzymes:

  • To confirm the role of specific enzymes, this compound is incubated with cDNA-expressed human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4) and FMO isoforms (FMO1, FMO3, FMO5).

4. Sample Analysis:

  • Following incubation and reaction termination, the samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the depletion of this compound and the formation of its metabolites.

in_vitro_metabolism_workflow cluster_incubation Incubation Setup cluster_inhibition Enzyme Inhibition cluster_recombinant Recombinant Enzymes cluster_analysis_vitro Analysis TG100435 This compound Incubate Incubate at 37°C TG100435->Incubate HLM Human Liver Microsomes HLM->Incubate NADPH NADPH-Regenerating System NADPH->Incubate Buffer Phosphate Buffer (pH 7.4) Buffer->Incubate Terminate Terminate Reaction (e.g., with acetonitrile) Incubate->Terminate Ketoconazole Ketoconazole (CYP3A4 inhibitor) Ketoconazole->Incubate ABT 1-Aminobenzotriazole (Non-specific CYP inhibitor) ABT->Incubate Methimazole Methimazole (FMO inhibitor) Methimazole->Incubate Recombinant_CYPs cDNA-expressed CYPs Recombinant_CYPs->Incubate Recombinant_FMOs cDNA-expressed FMOs Recombinant_FMOs->Incubate Centrifuge Centrifuge Terminate->Centrifuge LC_MS_Analysis_vitro LC-MS/MS Analysis of Parent and Metabolites Centrifuge->LC_MS_Analysis_vitro

Workflow for in vitro metabolism studies.
LC-MS/MS Bioanalytical Method

A sensitive and specific LC-MS/MS method is essential for the accurate quantification of this compound and TG100855 in biological matrices.

1. Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove precipitated proteins.

2. Chromatographic Separation:

  • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 5 µm) is commonly used.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile) is employed.

  • Flow Rate: A typical flow rate is around 0.4 mL/min.

3. Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for this compound and TG100855, as well as an internal standard.

4. Calibration and Quantification: A calibration curve is constructed by analyzing standards of known concentrations, and the concentrations of the analytes in the study samples are determined by interpolation from this curve.

Conclusion

This technical guide provides a comprehensive summary of the pharmacokinetics and metabolism of this compound. The compound exhibits species-dependent pharmacokinetics and is metabolized to a more potent N-oxide metabolite, TG100855, primarily by FMO1 and FMO3. Understanding these ADME properties is critical for the design of further preclinical and clinical studies, including the assessment of potential drug-drug interactions and the prediction of human pharmacokinetics. The detailed experimental protocols provided herein offer a valuable resource for researchers in the field of drug development.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of TG-100435

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG-100435 is a potent, orally bioavailable, multi-targeted protein tyrosine kinase inhibitor. It primarily targets members of the Src family of kinases, playing a significant role in cancer research and development.[1] Understanding the in vitro activity and mechanism of action of this compound is crucial for its preclinical and clinical development. These application notes provide detailed protocols for essential in vitro assays to characterize the activity of this compound, including a biochemical kinase assay, a cell-based viability assay, and a Western blot analysis for target validation.

Data Presentation

The inhibitory activity of this compound has been characterized against a panel of protein tyrosine kinases. The following table summarizes the available quantitative data for this compound and its more potent N-oxide metabolite, TG-100855.[1]

Target KinaseThis compound Kᵢ (nM)TG-100855 Kᵢ (nM)
Src132-9 times more potent than this compound
Lyn15Not Available
Abl20Not Available
Yes25Not Available
Lck30Not Available
EphB464Not Available

Note: A comprehensive IC50 screening panel for this compound against a wider range of kinases is not publicly available. The provided Kᵢ (inhibition constant) values are indicative of high-affinity binding to the target kinases.

Signaling Pathway

The following diagram illustrates the simplified signaling pathway of Src kinase and the inhibitory effect of this compound.

This compound Signaling Pathway Growth Factor Receptor Growth Factor Receptor Src Src Growth Factor Receptor->Src Activation Downstream Effectors (e.g., STAT3, FAK, Akt) Downstream Effectors (e.g., STAT3, FAK, Akt) Src->Downstream Effectors (e.g., STAT3, FAK, Akt) Phosphorylation Cell Proliferation, Survival, Migration Cell Proliferation, Survival, Migration Downstream Effectors (e.g., STAT3, FAK, Akt)->Cell Proliferation, Survival, Migration Signal Transduction This compound This compound This compound->Src Inhibition

Src kinase signaling pathway and inhibition by this compound.

Experimental Protocols

Biochemical Kinase Assay: ADP-Glo™ Kinase Assay

This protocol is adapted for measuring the inhibitory activity of this compound against a target kinase, such as Src.

Workflow:

Biochemical Kinase Assay Workflow A Prepare Reagents (Kinase, Substrate, ATP, this compound) B Dispense this compound Dilutions into Assay Plate A->B C Add Kinase and Substrate/ATP Mixture B->C D Incubate to Allow Kinase Reaction C->D E Add ADP-Glo™ Reagent to Stop Reaction and Deplete ATP D->E F Add Kinase Detection Reagent to Convert ADP to ATP and Generate Light E->F G Measure Luminescence F->G H Data Analysis (Calculate IC50) G->H

Workflow for the ADP-Glo™ biochemical kinase assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase reaction buffer.

    • Prepare a 2X substrate/ATP solution in kinase reaction buffer.

    • Prepare a serial dilution of this compound in DMSO, then dilute in kinase reaction buffer to a 4X final concentration.

  • Assay Procedure:

    • Add 2.5 µL of the 4X this compound dilution or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of the 2X kinase solution to each well.

    • Initiate the reaction by adding 5 µL of the 2X substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the this compound concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based Viability Assay: MTT Assay

This protocol measures the effect of this compound on the viability of cancer cell lines.

Workflow:

MTT Assay Workflow A Seed Cells in a 96-well Plate B Incubate for 24 hours A->B C Treat Cells with Serial Dilutions of this compound B->C D Incubate for 72 hours C->D E Add MTT Reagent to Each Well D->E F Incubate for 4 hours to Allow Formazan Crystal Formation E->F G Add Solubilization Solution F->G H Incubate Overnight to Dissolve Crystals G->H I Measure Absorbance at 570 nm H->I J Data Analysis (Calculate IC50) I->J

Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate the plate for 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate the plate overnight at 37°C in a humidified incubator.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value.

Target Validation: Western Blot Analysis

This protocol is designed to assess the effect of this compound on the phosphorylation of Src and its downstream targets.

Workflow:

Western Blot Workflow A Treat Cells with this compound B Lyse Cells and Quantify Protein A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (e.g., p-Src, Total Src, Actin) E->F G Secondary Antibody Incubation F->G H Detection G->H I Data Analysis H->I

General workflow for Western blot analysis.

Methodology:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-phospho-Src (Tyr416), anti-Src, and a loading control like anti-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using image analysis software and normalize to the loading control.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound. By employing these assays, researchers can effectively determine its inhibitory potency, cellular activity, and target engagement, which are critical for advancing its development as a potential therapeutic agent.

References

Application Notes and Protocols for TG-100435 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG-100435 is a multi-targeted protein tyrosine kinase inhibitor with potent activity against Src family kinases (SFKs), including Src, Lyn, Abl, Yes, Lck, and EphB4.[1] This document provides detailed application notes and protocols for the use of this compound in preclinical animal models, focusing on dosage considerations, administration protocols, and the relevant signaling pathways. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacodynamics of this compound.

Data Presentation: Pharmacokinetics of this compound

Understanding the pharmacokinetic profile of this compound is crucial for designing effective in vivo experiments. The following table summarizes key pharmacokinetic parameters in common animal models.[1]

ParameterMouseRatDog
Systemic Clearance (mL/min/kg) 20.112.714.5
Oral Bioavailability (%) 742311

Metabolism: An important consideration for in vivo studies is the metabolism of this compound. It is converted to its ethylpyrrolidine N-oxide metabolite, TG100855, which is 2 to 9 times more potent than the parent compound.[1] This conversion is mediated by flavin-containing monooxygenases.[1] In rats and dogs, systemic exposure to TG100855 is 1.1- and 2.1-fold greater than that of this compound after oral dosing, respectively.[1] This suggests that the overall tyrosine kinase inhibition in animal models may be substantially increased following oral administration of this compound.[1]

Experimental Protocols

Dosage Considerations for In Vivo Efficacy Studies

For a starting point in a mouse model of cancer, researchers could consider a dose range guided by the in vivo administration of other Src inhibitors. For instance, the Src/Abl inhibitor dasatinib has been used in an orthotopic pancreatic tumor nude mouse model at a dose of 15 mg/kg/day administered by oral gavage.

It is highly recommended to perform a dose-range-finding study to determine the maximum tolerated dose (MTD) and to establish optimal dosing for efficacy studies with this compound in the specific animal model and disease context.

Protocol for Oral Gavage Administration in Mice

This protocol provides a standardized method for the oral administration of this compound formulated in a suitable vehicle.

Materials:

  • This compound

  • Appropriate vehicle (e.g., 0.5% methylcellulose, corn oil)

  • Syringes (1 mL)

  • Gavage needles (20-22 gauge, flexible or stainless steel with a ball tip)

  • Animal scale

  • Personal Protective Equipment (PPE)

Procedure:

  • Animal Preparation:

    • Weigh each mouse accurately to calculate the precise dose volume. The maximum recommended volume for oral gavage in mice is typically 10 mL/kg.

    • Properly restrain the mouse to ensure its safety and the accuracy of the administration.

  • Dose Preparation:

    • Prepare a homogenous suspension or solution of this compound in the chosen vehicle at the desired concentration.

    • Draw the calculated volume into a syringe fitted with a gavage needle.

  • Administration:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.

    • Once the needle is in the esophagus, slowly administer the compound.

    • Withdraw the needle gently and return the animal to its cage.

  • Post-Administration Monitoring:

    • Observe the animal for at least 15 minutes post-administration for any signs of distress, such as respiratory difficulty or abnormal behavior.

    • Continue to monitor the animals regularly as per the experimental protocol.

Signaling Pathways and Experimental Workflows

Src Family Kinase Signaling Pathway

This compound targets Src family kinases, which are key regulators of various cellular processes implicated in cancer, such as proliferation, survival, migration, and invasion.[2] The following diagram illustrates a simplified overview of the Src signaling pathway.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Integrins Integrins FAK FAK Integrins->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Migration Migration/ Invasion Src->Migration FAK->Src ERK ERK Ras->ERK Akt Akt PI3K->Akt Nucleus Nucleus STAT3->Nucleus ERK->Nucleus Akt->Nucleus Proliferation Proliferation Nucleus->Proliferation Survival Survival Nucleus->Survival TG100435 This compound TG100435->Src

Caption: Simplified Src signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for conducting an in vivo efficacy study of this compound in a tumor xenograft model.

Experimental_Workflow start Start cell_culture Tumor Cell Culture start->cell_culture implantation Tumor Cell Implantation (e.g., subcutaneous) cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Animal Randomization tumor_growth->randomization treatment Treatment Initiation (Vehicle or this compound) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tissue Collection & Pharmacodynamic Analysis endpoint->analysis end End analysis->end

Caption: Workflow for an in vivo efficacy study of this compound in a xenograft model.

References

Application Notes and Protocols for TG-100435 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG-100435 is a potent, multi-targeted protein tyrosine kinase inhibitor. Its primary targets include members of the Src family kinases (Src, Lyn, Abl, Yes, Lck) and Janus kinase 2 (JAK2), with inhibition constants (Ki) ranging from 13 to 64 nM.[1] This profile makes this compound a valuable tool for investigating cellular signaling pathways involved in cancer and other diseases. In cell culture, this compound can be utilized to study the effects of inhibiting these kinases on cell proliferation, survival, apoptosis, and cell cycle progression. It is important to note that this compound is metabolized in vitro and in vivo to TG-100855, an N-oxide metabolite that is 2 to 9 times more potent than the parent compound.[2] Researchers should consider this conversion when interpreting experimental results.

Mechanism of Action & Signaling Pathways

This compound exerts its effects by blocking the ATP-binding site of its target kinases, thereby preventing the phosphorylation of their downstream substrates. The inhibition of Src family kinases and JAK2 disrupts several critical signaling cascades implicated in oncogenesis.

Src-Mediated Signaling: Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, migration, and angiogenesis. Upon activation, Src phosphorylates a multitude of downstream effectors, leading to the activation of pathways such as the Ras/MAPK and PI3K/Akt/mTOR pathways.

JAK2-Mediated Signaling: JAK2 is a key mediator of cytokine and growth factor signaling. Ligand binding to its associated receptor leads to JAK2 autophosphorylation and the subsequent phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3. Activated STAT3 dimerizes, translocates to the nucleus, and regulates the transcription of genes involved in cell survival and proliferation.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Src Src Growth_Factor_Receptor->Src Activation Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activation Ras Ras Src->Ras Activation PI3K PI3K Src->PI3K Activation STAT3_inactive STAT3 JAK2->STAT3_inactive Phosphorylation TG100435 This compound TG100435->Src Inhibition TG100435->JAK2 Inhibition MAPK MAPK Ras->MAPK Activation Akt Akt PI3K->Akt Activation STAT3_active p-STAT3 (dimer) STAT3_inactive->STAT3_active Dimerization Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) STAT3_active->Gene_Expression mTOR mTOR Akt->mTOR Activation mTOR->Gene_Expression MAPK->Gene_Expression

Caption: this compound inhibits Src and JAK2 signaling pathways.

Data Presentation

Table 1: Cell Viability (IC50) Data for this compound

Cell LineCancer TypeIncubation Time (hr)IC50 (µM)
e.g., K562Chronic Myeloid Leukemia48User-determined
e.g., HELErythroleukemia48User-determined
e.g., MDA-MB-231Breast Cancer72User-determined

Table 2: Apoptosis Induction by this compound

Cell LineThis compound Conc. (µM)Incubation Time (hr)% Apoptotic Cells (Annexin V+)
e.g., K562User-determined48User-determined
e.g., HELUser-determined48User-determined
e.g., MDA-MB-231User-determined72User-determined

Table 3: Cell Cycle Analysis with this compound

Cell LineThis compound Conc. (µM)Incubation Time (hr)% Cells in G0/G1% Cells in S% Cells in G2/M
e.g., K562User-determined24User-determinedUser-determinedUser-determined
e.g., HELUser-determined24User-determinedUser-determinedUser-determined
e.g., MDA-MB-231User-determined48User-determinedUser-determinedUser-determined

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound in cell culture. It is recommended to optimize these protocols for your specific cell line and experimental conditions.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • This compound

  • Cell line of interest

  • Complete growth medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

G Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_TG100435 Treat with this compound dilutions Incubate_24h->Treat_TG100435 Incubate_48_72h Incubate for 48-72h Treat_TG100435->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize formazan with DMSO Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • This compound

  • Cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of this compound on cell cycle distribution.

Materials:

  • This compound

  • Cell line of interest

  • 6-well plates

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content by flow cytometry.

Protocol 4: Western Blotting

This protocol is for analyzing the effect of this compound on the phosphorylation status of its target kinases and downstream signaling proteins.

Materials:

  • This compound

  • Cell line of interest

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Src, anti-Src, anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection system.

G Start Start Cell_Treatment Treat cells with this compound Start->Cell_Treatment Cell_Lysis Lyse cells and quantify protein Cell_Treatment->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with primary antibody Blocking->Primary_Ab Secondary_Ab Incubate with secondary antibody Primary_Ab->Secondary_Ab Detection Detect with ECL Secondary_Ab->Detection Analysis Analyze protein expression Detection->Analysis End End Analysis->End

Caption: General workflow for Western blotting.

Troubleshooting

  • Low potency or lack of effect: Ensure the this compound is fully dissolved. Consider the potential for conversion to the more potent metabolite, TG-100855, and adjust incubation times accordingly. Perform a dose-response curve to determine the optimal concentration.

  • High background in Western blotting: Optimize blocking conditions and antibody concentrations. Ensure adequate washing steps.

  • Poor cell viability in control groups: Check cell culture conditions, including media, serum, and incubator settings. Ensure cells are not over-confluent.

  • Inconsistent results: Maintain consistent cell passage numbers and seeding densities. Prepare fresh drug dilutions for each experiment.

Conclusion

This compound is a versatile tool for studying Src and JAK2-mediated signaling in cell culture. The provided protocols offer a framework for investigating its effects on cell viability, apoptosis, and cell cycle progression. Due to the limited availability of specific quantitative data for this compound, it is imperative that researchers empirically determine the optimal experimental conditions for their specific cellular models. Careful experimental design and data analysis will enable a thorough understanding of the cellular consequences of inhibiting these key signaling pathways.

References

Application Notes and Protocols for TG-100435 Kinase Assay Setup

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG-100435 is a potent, multi-targeted, and orally active protein tyrosine kinase inhibitor. It has demonstrated significant inhibitory activity against several key kinases involved in cancer cell proliferation, survival, and angiogenesis. This document provides detailed protocols for setting up biochemical and cell-based kinase assays to evaluate the inhibitory activity of this compound and similar compounds.

This compound primarily targets members of the Src and Abl kinase families.[1][2] Its N-oxide metabolite, TG100855, has been shown to be even more potent, exhibiting 2 to 9 times greater inhibitory activity than the parent compound.[2] Understanding the interaction of these compounds with their target kinases is crucial for drug development and cancer research.

Data Presentation

Inhibitory Activity of this compound and its Metabolite TG100855

The following table summarizes the known inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound and its active metabolite, TG100855, against a panel of tyrosine kinases.

KinaseThis compound Ki (nM)[2]TG100855 Potency Increase (fold)[2]
Src13 - 642 - 9
Lyn13 - 642 - 9
Abl13 - 642 - 9
Yes13 - 642 - 9
Lck13 - 642 - 9
EphB413 - 642 - 9

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways inhibited by this compound and the general workflows for the described kinase assays.

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src Integrin Integrin Integrin->Src FAK FAK Src->FAK PI3K PI3K/Akt Src->PI3K RAS RAS/MAPK Src->RAS STAT3 STAT3 Src->STAT3 TG100435 This compound TG100435->Src Inhibition Migration Migration FAK->Migration Survival Survival PI3K->Survival Proliferation Proliferation RAS->Proliferation STAT3->Proliferation

Src Signaling Pathway Inhibition by this compound

Abl_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream_abl Downstream Effectors cluster_cellular_response_abl Cellular Response BCR_ABL BCR-ABL (in CML) Abl Abl BCR_ABL->Abl CrkL CrkL Abl->CrkL STAT5 STAT5 Abl->STAT5 PI3K_Abl PI3K/Akt Abl->PI3K_Abl RAS_Abl RAS/MAPK Abl->RAS_Abl TG100435 This compound TG100435->Abl Inhibition Proliferation_Abl Proliferation CrkL->Proliferation_Abl Survival_Abl Survival STAT5->Survival_Abl PI3K_Abl->Survival_Abl RAS_Abl->Proliferation_Abl

Abl Signaling Pathway Inhibition by this compound

Biochemical_Kinase_Assay_Workflow Reagents Prepare Reagents: - Kinase (e.g., Src, Abl) - Substrate (Peptide or Protein) - ATP - this compound (serial dilutions) - Assay Buffer Incubation Incubate Kinase, Substrate, and this compound Reagents->Incubation Reaction Initiate Reaction with ATP Incubation->Reaction Detection Stop Reaction and Detect Signal (e.g., TR-FRET, Luminescence) Reaction->Detection Analysis Data Analysis: - Plot dose-response curve - Calculate IC50 Detection->Analysis

Biochemical Kinase Assay Workflow

Cell_Based_Assay_Workflow Cell_Culture Culture Cells with Activated Target Kinase (e.g., K562, Ba/F3-BCR-ABL) Treatment Treat Cells with this compound (serial dilutions) Cell_Culture->Treatment Incubate_Cells Incubate for a Defined Period (e.g., 24-72 hours) Treatment->Incubate_Cells Endpoint_Assay Perform Endpoint Assay: - Cell Viability (MTT/MTS) - Western Blot (p-Src/p-Abl) Incubate_Cells->Endpoint_Assay Data_Analysis Data Analysis: - Determine IC50 (Viability) - Quantify Protein Phosphorylation Endpoint_Assay->Data_Analysis

Cell-Based Kinase Assay Workflow

Experimental Protocols

Biochemical Kinase Assay: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)

This protocol is adapted for a generic TR-FRET assay, such as LanthaScreen®, to determine the IC50 value of this compound against a target kinase (e.g., Src).

Materials:

  • Purified active kinase (e.g., Src, Abl)

  • Fluorescein-labeled substrate peptide

  • Terbium-labeled anti-phospho-substrate antibody

  • ATP

  • This compound

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Stop/Detection buffer (Kinase buffer containing EDTA and the terbium-labeled antibody)

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in kinase buffer.

  • Reaction Mixture: In a 384-well plate, add the kinase and the fluorescein-labeled substrate to each well.

  • Inhibitor Addition: Add the serially diluted this compound or vehicle control to the wells.

  • Initiation: Start the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction and detect the phosphorylated product by adding the Stop/Detection buffer.

  • Read Plate: Incubate for another 60 minutes at room temperature and read the plate on a TR-FRET compatible plate reader (ex: 340 nm, em: 495 nm and 520 nm).

  • Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay: Western Blot for Target Phosphorylation

This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of its target kinases in a cellular context.

Materials:

  • Cell line with activated target kinase (e.g., K562 for Bcr-Abl, or a cell line overexpressing active Src).

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-Src (Tyr416), anti-Src, anti-phospho-Abl (Tyr245), anti-Abl)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein quantification assay (e.g., BCA)

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.

  • Compound Treatment: The following day, treat the cells with various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the cells for a predetermined time (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total target protein.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of the phosphorylated protein to the total protein for each treatment condition.

Cell-Based Assay: Cell Viability (MTT/MTS Assay)

This protocol measures the effect of this compound on the viability of cancer cells.

Materials:

  • Cell line with activated target kinase

  • Complete cell culture medium

  • This compound

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours.

  • Reagent Addition:

    • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan precipitate is visible. Then, add the solubilization solution.

    • MTS Assay: Add MTS reagent to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

References

TG-100435: Application Notes and Protocols for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

TG-100435 is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor. It primarily targets Src family kinases, including Src, Lyn, Yes, and Lck, with additional activity against Abl and EphB4.[1] In preclinical studies, this compound has demonstrated anti-tumor activity, making it a valuable tool for cancer research.[2] This document provides detailed application notes and experimental protocols for the use of this compound in cancer research studies.

A crucial aspect of this compound's pharmacology is its in vivo and in vitro conversion to its N-oxide metabolite, TG100855. This metabolite is 2 to 9 times more potent than the parent compound, which may lead to a substantial increase in the overall tyrosine kinase inhibition in animal models following oral administration of this compound.[3] Researchers should consider the activity of both compounds when designing and interpreting experiments.

Kinase Inhibition Profile

This compound exhibits inhibitory activity against a range of tyrosine kinases. The inhibition constants (Ki) for key targets are summarized in the table below.

KinaseInhibition Constant (Ki) (nM)
Src13 - 64
Lyn13 - 64
Abl13 - 64
Yes13 - 64
Lck13 - 64
EphB413 - 64

Table 1: Kinase Inhibition Profile of this compound. Data represents the range of inhibition constants (Ki) for various tyrosine kinases.[1]

Preclinical Anti-Tumor Activity

Preclinical evaluation of this compound has demonstrated its potential as an anti-cancer agent. Studies have shown its activity in human tumor cell lines and in animal models of tumor growth.[2] For instance, this compound has been evaluated in an A549 human non-small cell lung carcinoma (NSCLC) xenograft model.[2]

Signaling Pathways

As a Src family kinase inhibitor, this compound is expected to modulate signaling pathways downstream of these kinases. These pathways are critical for various cellular processes that are often dysregulated in cancer, including proliferation, survival, migration, and invasion.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Src Src Family Kinases Growth_Factor_Receptor->Src Integrin Integrin Integrin->Src FAK FAK Src->FAK PI3K PI3K Src->PI3K Ras Ras Src->Ras STAT3 STAT3 Src->STAT3 Transcription Gene Transcription FAK->Transcription Akt Akt PI3K->Akt Akt->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription STAT3->Transcription TG100435 This compound TG100435->Src

Figure 1: Simplified Src Signaling Pathway and Inhibition by this compound. This diagram illustrates the central role of Src family kinases in relaying signals from cell surface receptors to downstream effectors that regulate gene transcription. This compound inhibits Src, thereby blocking these downstream pathways.

Experimental Protocols

The following are suggested protocols for evaluating the anti-cancer effects of this compound in a research setting. These should be optimized for specific cell lines and experimental conditions.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific tyrosine kinase.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and this compound dilutions Start->Prepare_Reagents Incubate Incubate Kinase with This compound Prepare_Reagents->Incubate Initiate_Reaction Add Substrate and ATP to initiate reaction Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., Phosphorylation) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data and Determine IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for TG-100435 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of a stock solution of TG-100435, a multi-targeted tyrosine kinase inhibitor. The information is intended for researchers, scientists, and professionals in drug development. Included are the chemical and physical properties of this compound, a step-by-step protocol for stock solution preparation, storage recommendations, and safety precautions. Additionally, diagrams illustrating the experimental workflow and the primary signaling pathways targeted by this compound are provided to support experimental design and data interpretation.

Introduction to this compound

This compound is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor.[1][2] Its full chemical name is [7-(2,6-dichloro-phenyl)-5-methyl-benzo[1][3][4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine.[2] this compound has been shown to inhibit a range of kinases, including Src, Lyn, Abl, Yes, Lck, and EphB4, with inhibition constants (Ki) in the nanomolar range (13 to 64 nM).[1][2] This inhibitory activity makes it a valuable tool for research in oncology and other areas where these signaling pathways are dysregulated.

Data Presentation

Quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueReference
Molecular Weight 494.42 g/mol [1][3]
Chemical Formula C₂₆H₂₅Cl₂N₅O[3]
Primary Targets Src, Lyn, Abl, Yes, Lck, EphB4[1][2]
Inhibition Constants (Ki) 13 - 64 nM[1][2]
Recommended Solvent Dimethyl sulfoxide (DMSO)
Storage of Solid Store at -20°C, protected from light
Storage of Stock Solution Aliquot and store at -20°C or -80°C

Experimental Protocol: Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl sulfoxide (DMSO)

  • Sterile, amber or foil-wrapped microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Safety Precautions: Before handling, consult the Material Safety Data Sheet (MSDS) for this compound. Handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Determine the Required Mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed. The molecular weight of this compound is 494.42 g/mol .

    Mass (mg) = Desired Volume (mL) x 10 mM x 494.42 g/mol / 1000

    Example for 1 mL of 10 mM stock solution: Mass (mg) = 1 mL x 10 mmol/L x 494.42 mg/mmol / 1000 mL/L = 4.9442 mg

  • Weighing the Compound: Accurately weigh the calculated amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For example, to prepare a 10 mM solution with 4.94 mg of this compound, add 1 mL of DMSO.

  • Mixing: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber or foil-wrapped microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term storage.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps for preparing the this compound stock solution.

G A 1. Weigh this compound B 2. Add Anhydrous DMSO A->B Calculate Volume C 3. Vortex to Dissolve B->C D 4. Aliquot into Tubes C->D E 5. Store at -20°C or -80°C D->E G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) cSrc c-Src RTK->cSrc Integrin Integrin Integrin->cSrc FAK FAK cSrc->FAK PI3K PI3K cSrc->PI3K Ras Ras cSrc->Ras STAT3 STAT3 cSrc->STAT3 Migration Cell Migration FAK->Migration Akt Akt PI3K->Akt MAPK MAPK Ras->MAPK Proliferation Cell Proliferation STAT3->Proliferation Survival Cell Survival Akt->Survival MAPK->Proliferation TG100435 This compound TG100435->cSrc Inhibition

References

Application Notes and Protocols for TG-100435 Treatment of Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG-100435 is a multi-targeted protein tyrosine kinase inhibitor. This document provides detailed application notes and protocols for the in vitro evaluation of this compound in cancer cell lines. The primary focus is on leukemia cell lines, particularly those with mutations in FMS-like tyrosine kinase 3 (FLT3) and Janus kinase 2 (JAK2), as these are relevant targets for this class of inhibitors. It is important to note that a major metabolite of this compound, the N-oxide metabolite TG100855, is reported to be 2 to 9 times more potent than the parent compound[1]. Therefore, consideration of this metabolite's activity is crucial in interpreting experimental outcomes.

Mechanism of Action

This compound and its more active metabolite, TG100855, are known to inhibit a range of tyrosine kinases. The inhibition constants (Ki) of this compound have been determined for several kinases, including Src, Lyn, Abl, Yes, Lck, and EphB4, with values ranging from 13 to 64 nM[1]. While direct inhibitory constants for FLT3 and JAK2 are not specified in the provided information, the structural similarity to other kinase inhibitors and its activity profile suggest potential inhibition of these key signaling proteins involved in hematopoietic malignancies.

Constitutive activation of the FLT3 signaling pathway, often due to internal tandem duplication (ITD) mutations, is a common driver in Acute Myeloid Leukemia (AML)[2][3]. This leads to the activation of downstream pathways such as the RAS/MAPK, PI3K/AKT, and STAT5 signaling cascades, promoting cell proliferation and survival[3]. Similarly, mutations in JAK2, such as the V617F mutation, lead to constitutive activation of the JAK/STAT pathway, a hallmark of myeloproliferative neoplasms[4]. Inhibition of these kinases by this compound is expected to block these downstream signaling events, leading to cell cycle arrest and apoptosis in sensitive cancer cell lines.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 JAK2 JAK2-V617F JAK2->STAT5 RAF RAF RAS->RAF AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival STAT5->Proliferation MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK mTOR->Proliferation ERK->Proliferation TG100435 This compound TG100435->FLT3 Inhibition TG100435->JAK2 Inhibition

Caption: Proposed signaling pathway inhibition by this compound.

Quantitative Data Summary

Cell LineGenotypeThis compound IC50 (nM)TG100855 IC50 (nM)Notes
MV4-11Human AML, FLT3-ITDData not availableData not availableModel for FLT3-ITD driven leukemia.
MOLM-13Human AML, FLT3-ITDData not availableData not availableAnother FLT3-ITD positive AML cell line.
Ba/F3Murine pro-BData not availableData not availableParental IL-3 dependent cell line.
Ba/F3-FLT3-ITDMurine pro-BData not availableData not availableIL-3 independent, transformed with human FLT3-ITD.
Ba/F3-JAK2-V617FMurine pro-BData not availableData not availableIL-3 independent, transformed with human JAK2-V617F.
K562Human CMLData not availableData not availableBCR-ABL positive cell line, may be sensitive to Abl inhibition.
HELHuman ErythroleukemiaData not availableData not availableJAK2-V617F positive cell line.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound.

Cell Culture and Maintenance

Objective: To maintain healthy and viable cancer cell lines for subsequent experiments.

Materials:

  • Cell Lines: MV4-11 (ATCC CRL-9591), Ba/F3 (ATCC CRL-3337) and engineered variants.

  • Culture Media:

    • MV4-11: IMDM with 10% Fetal Bovine Serum (FBS).

    • Ba/F3 (parental): RPMI-1640 with 10% FBS and 10 ng/mL murine IL-3.

    • Ba/F3 (transformed): RPMI-1640 with 10% FBS.

  • Reagents: Penicillin-Streptomycin, L-Glutamine, PBS, Trypsin-EDTA.

  • Equipment: Cell culture flasks/plates, incubator (37°C, 5% CO2), centrifuge, microscope.

Protocol:

  • Culture suspension cells (MV4-11, Ba/F3) in appropriate flasks at a density between 1x10^5 and 1x10^6 cells/mL.

  • For routine passaging, dilute the cell suspension with fresh medium to the recommended seeding density every 2-3 days.

  • Monitor cell viability and morphology regularly using a microscope.

Cell Viability Assay (MTT/XTT or CellTiter-Glo)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

start Seed Cells in 96-well plate treat Add serial dilutions of this compound start->treat incubate Incubate for 72 hours treat->incubate add_reagent Add Viability Reagent (e.g., MTT) incubate->add_reagent incubate2 Incubate add_reagent->incubate2 read Measure Absorbance/ Luminescence incubate2->read analyze Calculate IC50 read->analyze

Caption: Workflow for determining the IC50 of this compound.

Materials:

  • 96-well cell culture plates.

  • This compound stock solution (e.g., in DMSO).

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo Luminescent Cell Viability Assay).

  • Plate reader (absorbance or luminescence).

Protocol:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well for suspension cells).

  • Prepare serial dilutions of this compound in culture medium.

  • Add the diluted compound to the wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time (e.g., 2-4 hours for MTT).

  • If using MTT, add solubilization solution.

  • Measure the absorbance or luminescence using a plate reader.

  • Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • 6-well cell culture plates.

  • This compound.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

  • Flow cytometer.

Protocol:

  • Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 1x and 5x IC50) for 24-48 hours. Include a vehicle control.

  • Harvest the cells by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit protocol.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Western Blot Analysis

Objective: To assess the effect of this compound on the phosphorylation status of key signaling proteins.

start Cell Treatment with This compound lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection secondary_ab->detection analysis Analysis of Band Intensity detection->analysis

Caption: Western blot workflow to analyze protein phosphorylation.

Materials:

  • This compound.

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membrane.

  • Transfer buffer and system.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-JAK2, anti-JAK2, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT, and a loading control like anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Treat cells with this compound at desired concentrations and time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the image using an imaging system and analyze the band intensities to determine the relative changes in protein phosphorylation.

Conclusion

These application notes and protocols provide a framework for the preclinical evaluation of this compound in cancer cell lines. By systematically determining its potency, mechanism of action, and effects on key signaling pathways, researchers can gain valuable insights into the therapeutic potential of this compound. It is recommended to always include appropriate positive and negative controls in all experiments to ensure the validity of the results. Due to the limited publicly available data on this compound, the experimental conditions, particularly drug concentrations and incubation times, may require optimization.

References

Troubleshooting & Optimization

TG-100435 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TG-100435. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, multi-targeted protein tyrosine kinase inhibitor. It primarily targets Src family kinases, including Src, Lyn, and Lck, as well as other kinases such as Abl and EphB4. By inhibiting these kinases, this compound can modulate downstream signaling pathways involved in cell proliferation, survival, migration, and angiogenesis.

Q2: What are the main challenges when working with this compound?

The primary challenge researchers face with this compound is its low aqueous solubility. This can make it difficult to prepare stock solutions and working dilutions for in vitro and in vivo experiments, potentially leading to precipitation and inaccurate results.

Q3: How should I store this compound?

This compound should be stored as a solid at -20°C. Stock solutions in DMSO can also be stored at -20°C for short-term use. For long-term storage, it is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Solubility Issues

Q4: I am having trouble dissolving this compound. What solvents are recommended?

This compound is highly soluble in dimethyl sulfoxide (DMSO). It is sparingly soluble in ethanol and virtually insoluble in water and phosphate-buffered saline (PBS). For most applications, it is recommended to first prepare a high-concentration stock solution in DMSO.

Q5: My this compound is not dissolving in DMSO, what should I do?

If you are experiencing difficulty dissolving this compound in DMSO, try the following:

  • Warming: Gently warm the solution to 37°C.

  • Vortexing: Vortex the solution for several minutes.

  • Ultrasonication: Use an ultrasonic bath to aid dissolution. As indicated by some suppliers, this can significantly improve solubility, achieving concentrations as high as 100 mg/mL.

Q6: How can I prepare a working solution of this compound in an aqueous buffer for my cell-based assay?

Directly dissolving this compound in aqueous buffers is not recommended due to its poor solubility. The best practice is to first prepare a concentrated stock solution in DMSO and then dilute it into your aqueous culture medium. To avoid precipitation, it is crucial that the final concentration of DMSO in the working solution is kept low, typically below 0.5%.

Data Presentation: this compound Solubility

SolventSolubilityMolar Concentration (at max solubility)
DMSO~93-100 mg/mL~188-202 mM
EthanolInsolubleNot Applicable
WaterInsolubleNot Applicable
PBS (pH 7.2)InsolubleNot Applicable

Note: The molecular weight of this compound is 494.42 g/mol . Solubility in DMSO can be enhanced with warming and ultrasonication.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

Methodology:

  • Weigh out 4.94 mg of this compound powder and place it in a sterile vial.

  • Add 1 mL of anhydrous, sterile DMSO to the vial.

  • Vortex the solution vigorously for 5-10 minutes.

  • If the compound is not fully dissolved, gently warm the vial to 37°C and continue vortexing.

  • For difficult-to-dissolve batches, place the vial in an ultrasonic bath for 10-15 minutes.

  • Once the solution is clear, store the 10 mM stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

Methodology:

  • Thaw an aliquot of the 10 mM this compound stock solution.

  • Perform a serial dilution. For a 10 µM final concentration, you can perform a 1:1000 dilution. For example, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.

  • Vortex the working solution immediately and thoroughly to ensure homogeneity and prevent precipitation.

  • Use the freshly prepared working solution for your experiment. Ensure the final DMSO concentration in your assay is below 0.5% to avoid solvent-induced cellular toxicity.

Mandatory Visualizations

TG100435_Solubility_Troubleshooting start Start: Need to dissolve this compound choose_solvent Choose Primary Solvent start->choose_solvent dmso Use DMSO choose_solvent->dmso Recommended other_solvents Aqueous or Alcohol-based Solvents choose_solvent->other_solvents Not Recommended dissolution_issue Is the compound fully dissolved? dmso->dissolution_issue end_fail Insoluble. Re-evaluate solvent choice. other_solvents->end_fail yes Yes dissolution_issue->yes no No dissolution_issue->no prepare_stock Prepare Concentrated Stock Solution yes->prepare_stock troubleshoot Troubleshooting Steps no->troubleshoot warm Warm to 37°C troubleshoot->warm vortex Vortex Vigorously troubleshoot->vortex ultrasonicate Ultrasonicate troubleshoot->ultrasonicate warm->dissolution_issue vortex->dissolution_issue ultrasonicate->dissolution_issue prepare_working Prepare Aqueous Working Solution prepare_stock->prepare_working dilute_stock Dilute DMSO stock into aqueous buffer prepare_working->dilute_stock end_success Solution Ready for Experiment dilute_stock->end_success

Caption: Troubleshooting workflow for this compound solubility issues.

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Pathways cluster_cellular_response Cellular Responses RTK Receptor Tyrosine Kinase (RTK) e.g., EGFR, PDGFR Src Src Kinase RTK->Src Activation Integrin Integrin Integrin->Src Activation Ras_MAPK Ras-Raf-MEK-ERK Pathway Src->Ras_MAPK PI3K_Akt PI3K-Akt Pathway Src->PI3K_Akt STAT3 STAT3 Pathway Src->STAT3 TG100435 This compound TG100435->Src Inhibition Proliferation Proliferation Ras_MAPK->Proliferation Migration Migration Ras_MAPK->Migration Survival Survival PI3K_Akt->Survival STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis

Caption: Simplified Src kinase signaling pathway and the inhibitory action of this compound.

Technical Support Center: Optimizing TG-100435 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the experimental use of TG-100435, a multi-targeted tyrosine kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor. Its primary targets are members of the Src family of kinases (Src, Lyn, Yes, Lck), as well as Abl and EphB4. The inhibition constants (Ki) for these kinases are in the low nanomolar range, indicating high affinity and potency. This compound also has a major active metabolite, TG100855, which is reported to be 2 to 9 times more potent than the parent compound.

Q2: What are the key signaling pathways affected by this compound?

A2: By inhibiting Src family kinases, this compound primarily affects signaling pathways that regulate crucial cellular processes such as proliferation, survival, migration, and angiogenesis. The Src signaling pathway is a central node for many of these cellular functions.

Q3: What is a recommended starting concentration for this compound in cell-based assays?

A3: The optimal concentration of this compound is highly dependent on the cell line and the specific assay being performed. Based on its low nanomolar Ki values and data from similar Src inhibitors like PP2, a good starting point for dose-response experiments is to test a range of concentrations from 10 nM to 10 µM. For initial experiments, concentrations between 1 µM and 10 µM have been shown to be effective for Src inhibition in various cell lines when using similar inhibitors.

Q4: How should I prepare and store this compound?

A4: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C. Before use, thaw the aliquot and dilute it to the final desired concentration in your cell culture medium. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Data Presentation: Potency of this compound

The following table summarizes the inhibitory potency of this compound against its primary kinase targets.

Kinase TargetInhibition Constant (Ki) (nM)
Src13 - 64
Lyn13 - 64
Abl13 - 64
Yes13 - 64
Lck13 - 64
EphB413 - 64

Signaling Pathway Diagram

The following diagram illustrates the simplified Src signaling pathway, which is inhibited by this compound.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src Kinase RTK->Src Activation FAK FAK Src->FAK Phosphorylation STAT3 STAT3 Src->STAT3 Phosphorylation Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Cell_Migration Cell Migration & Adhesion FAK->Cell_Migration Cell_Proliferation Cell Proliferation & Survival STAT3->Cell_Proliferation Ras_MAPK->Cell_Proliferation PI3K_Akt->Cell_Proliferation TG100435 This compound TG100435->Src

Caption: Simplified Src signaling pathway inhibited by this compound.

Experimental Protocols

Protocol: Western Blot Analysis of Src Inhibition

This protocol details the steps to assess the efficacy of this compound in inhibiting Src kinase activity by measuring the phosphorylation of Src at its activating tyrosine residue (Tyr416).

Materials:

  • This compound

  • Cell line with active Src signaling (e.g., PC-3, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-phospho-Src (Tyr416), anti-total Src

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Prepare a serial dilution of this compound in cell culture medium. A suggested concentration range is 0.1, 1, and 10 µM. Include a vehicle control (DMSO).

    • Treat the cells with the different concentrations of this compound for a predetermined time (e.g., 2, 6, or 24 hours).

  • Protein Lysate Preparation:

    • Place the culture plates on ice and aspirate the medium.

    • Wash the cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer to each well and incubate on ice for 10 minutes.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and heating at 95°C for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-Src (Tyr416) primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the ECL substrate and visualize the protein bands.

    • Strip the membrane and re-probe with the anti-total Src antibody to ensure equal protein loading.

Troubleshooting Guide

This section addresses common issues that may be encountered during experiments with this compound.

Issue 1: High variability in IC50 values between experiments.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a consistent number of cells are seeded in each well and that the cells are in the logarithmic growth phase.

  • Possible Cause: High passage number of cells leading to phenotypic drift.

    • Solution: Use cells with a consistent and low passage number for all experiments.

  • Possible Cause: Degradation of this compound stock solution.

    • Solution: Prepare fresh dilutions of this compound from a new aliquot of the concentrated stock for each experiment. Avoid repeated freeze-thaw cycles.

Issue 2: No significant inhibition of cell proliferation or downstream signaling.

  • Possible Cause: Insufficient concentration of this compound.

    • Solution: Perform a dose-response experiment with a wider range of concentrations to determine the optimal inhibitory concentration for your specific cell line.

  • Possible Cause: Short incubation time.

    • Solution: Conduct a time-course experiment (e.g., 2, 6, 24, 48 hours) to identify the optimal treatment duration.

  • Possible Cause: The chosen cell line is not dependent on Src signaling for proliferation.

    • Solution: Confirm the activation status of Src in your cell line by Western blot for phospho-Src (Tyr416). Consider using a cell line known to have high Src activity.

Issue 3: Observed cytotoxicity at low concentrations.

  • Possible Cause: Off-target effects of this compound at higher concentrations.

    • Solution: Titrate the concentration of this compound to find a window where it inhibits Src signaling without causing significant cytotoxicity. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel.

  • Possible Cause: High concentration of DMSO in the final culture medium.

    • Solution: Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common experimental issues with this compound.

Troubleshooting_Workflow Start Start Troubleshooting Issue Define the Issue Start->Issue Variability High IC50 Variability Issue->Variability Inconsistent Results No_Effect No Inhibitory Effect Issue->No_Effect Lack of Efficacy Toxicity Unexpected Cytotoxicity Issue->Toxicity Toxicity Observed Check_Cells Check Cell Seeding & Passage Number Variability->Check_Cells Check_Compound Check Compound Integrity & Dilution Variability->Check_Compound Check_Conc Optimize Concentration (Dose-Response) No_Effect->Check_Conc Check_Time Optimize Incubation Time (Time-Course) No_Effect->Check_Time Check_Src Confirm Src Activity in Cell Line (WB) No_Effect->Check_Src Toxicity->Check_Conc Check_DMSO Verify Final DMSO Concentration Toxicity->Check_DMSO Resolve Issue Resolved Check_Cells->Resolve Check_Compound->Resolve Check_Conc->Resolve Check_Time->Resolve Check_Src->Resolve Check_DMSO->Resolve

Caption: A logical workflow for troubleshooting this compound experiments.

TG-100435 off-target effects mitigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the multi-targeted tyrosine kinase inhibitor, TG-100435. The information is designed to help mitigate potential off-target effects and address common issues encountered during experiments.

Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address specific problems researchers may face.

Question 1: I am observing a phenotype in my cells treated with this compound that is stronger than or inconsistent with the known inhibition of its primary targets (Src, Lyn, Abl, Yes, Lck, EphB4). What could be the cause?

Answer:

This is a common challenge with multi-targeted inhibitors and can stem from a few key factors:

  • Metabolic Activation: this compound is metabolized in vitro and in vivo to an active N-oxide metabolite, TG100855. This metabolite is 2 to 9 times more potent than the parent compound.[1][2] The rate and extent of this conversion can vary between different cell lines and experimental conditions, leading to greater-than-expected inhibition of the primary targets or inhibition of additional, lower-affinity off-targets.

  • Cellular Context: The specific signaling network and kinase expression profile of your cell line can influence the phenotypic outcome of this compound treatment. Inhibition of a primary target in one cell line may lead to a different downstream effect than in another due to pathway redundancy or crosstalk.

Recommended Troubleshooting Workflow:

Troubleshooting_Workflow start Unexpected Phenotype Observed q1 Is the effect dose-dependent? start->q1 a1_yes Yes q1->a1_yes a1_no No, it's an all-or-none response at a specific concentration. q1->a1_no q2 Have you confirmed target engagement of primary targets at the effective concentration? a1_yes->q2 solution1 Perform a dose-response curve for the phenotype and compare it to the IC50 for primary target inhibition. a1_yes->solution1 solution2 Consider assay artifacts or compound instability. a1_no->solution2 a2_yes Yes, primary targets are inhibited. q2->a2_yes a2_no No, or inhibition is weaker than expected. q2->a2_no q3 Have you considered the activity of the TG100855 metabolite? a2_yes->q3 solution3 Use Western blot to check phosphorylation status of direct downstream substrates of Src, Abl, etc. a2_no->solution3 solution4 Check for expression of primary targets in your cell line. a2_no->solution4 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Could there be off-target effects? a3_yes->q4 solution5 Consider that the metabolite is driving the phenotype. Attempt to quantify this compound and TG100855 levels via LC-MS. a3_no->solution5 a4_yes Yes q4->a4_yes a4_no Unsure q4->a4_no solution6 Perform a kinase selectivity profiling assay or use a structurally distinct inhibitor with a different off-target profile to confirm the phenotype is on-target. a4_yes->solution6 solution7 Review literature for known off-targets of similar chemical scaffolds. a4_no->solution7

Caption: Troubleshooting logic for unexpected this compound phenotypes.

Question 2: My experimental results with this compound are not reproducible. What are some potential causes and solutions?

Answer:

Lack of reproducibility can be frustrating. Here are some common factors to investigate:

Potential Cause Recommended Solution
Inconsistent Metabolism to TG100855 Cell passage number, confluency, and media conditions can affect metabolic enzyme activity. Standardize these parameters across experiments.
Compound Instability Prepare fresh stock solutions of this compound regularly. Avoid repeated freeze-thaw cycles.
Cell Line Heterogeneity Perform cell line authentication to ensure you are working with the correct, uncontaminated cell line.
Assay Variability Optimize your assay conditions, including cell seeding density, incubation times, and reagent concentrations. Include appropriate positive and negative controls in every experiment.

Frequently Asked Questions (FAQs)

Q1: What are the primary kinase targets of this compound?

A1: this compound is a multi-targeted tyrosine kinase inhibitor. Its primary targets and their corresponding inhibition constants (Ki) are summarized in the table below.[1][5]

Kinase TargetInhibition Constant (Ki) (nM)
Src13 - 64
Lyn13 - 64
Abl13 - 64
Yes13 - 64
Lck13 - 64
EphB413 - 64

Q2: How does the activity of the TG100855 metabolite compare to this compound?

A2: The N-oxide metabolite, TG100855, is significantly more potent than the parent compound, this compound. It has been shown to be 2 to 9 times more active in inhibiting its target kinases.[1][2] This is a critical consideration for in vitro and in vivo studies, as the observed biological effect may be a composite of the activity of both compounds.

Q3: What are the known off-target effects of this compound?

A3: A comprehensive, publicly available kinome-wide selectivity profile for this compound is not currently available. As a multi-targeted inhibitor, it is plausible that this compound and its active metabolite may interact with other kinases, particularly at higher concentrations. Researchers should be cautious of potential off-target effects and are encouraged to validate that the observed phenotype is due to the inhibition of the intended target(s).

Q4: How can I experimentally assess the off-target effects of this compound in my system?

A4: To investigate potential off-target effects, you can employ several strategies:

  • Use a Structurally Unrelated Inhibitor: Compare the phenotype induced by this compound with that of another Src family kinase inhibitor with a different chemical scaffold (e.g., Dasatinib, Saracatinib).[6] If the phenotype is consistent between both inhibitors, it is more likely to be an on-target effect.

  • Rescue Experiments: If you hypothesize an off-target is responsible for an observed phenotype, you may be able to "rescue" the effect by overexpressing a constitutively active form of the intended target.

  • Kinase Profiling Services: For a comprehensive analysis, consider using a commercial kinase profiling service (e.g., KINOMEscan™, Reaction Biology) to screen this compound against a large panel of kinases.[7][8]

Q5: What are the key signaling pathways affected by this compound?

A5: By inhibiting Src family kinases and Abl, this compound can impact a multitude of downstream signaling pathways involved in cell proliferation, survival, migration, and invasion. The specific pathways affected will depend on the cellular context.

Signaling_Pathways cluster_downstream Downstream Cellular Processes TG100435 This compound SFKs Src Family Kinases (Src, Lyn, Lck, Yes) TG100435->SFKs inhibition Abl Abl Kinase TG100435->Abl inhibition EphB4 EphB4 Receptor TG100435->EphB4 inhibition Proliferation Proliferation SFKs->Proliferation Survival Survival SFKs->Survival Migration Migration SFKs->Migration Invasion Invasion SFKs->Invasion Abl->Proliferation Abl->Survival EphB4->Migration Angiogenesis Angiogenesis EphB4->Angiogenesis

Caption: Primary targets and downstream effects of this compound.

Experimental Protocols

Protocol 1: Western Blot Analysis to Confirm On-Target Engagement

This protocol allows for the assessment of the phosphorylation status of downstream substrates of this compound's primary targets.

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-range of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of a downstream target (e.g., p-STAT3 (Tyr705) for Src, p-CrkL (Tyr207) for Abl).

  • Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels. A dose-dependent decrease in the phosphorylation of the substrate indicates on-target engagement.

Protocol 2: Biochemical Kinase Assay to Assess Off-Target Inhibition

This is a general protocol that can be adapted to test the inhibitory activity of this compound against a putative off-target kinase.

  • Reagents and Materials:

    • Purified recombinant kinase of interest

    • Kinase-specific substrate (peptide or protein)

    • This compound stock solution

    • Kinase reaction buffer

    • [γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit (Promega)

    • P81 phosphocellulose paper (for radiometric assay)

    • Scintillation counter or luminometer

  • Assay Procedure: a. Prepare a serial dilution of this compound in kinase reaction buffer. b. In a microplate, combine the kinase, its substrate, and the various concentrations of this compound or vehicle control. c. Pre-incubate the mixture for 10-15 minutes at room temperature. d. Initiate the kinase reaction by adding ATP (radiolabeled or unlabeled, depending on the detection method). e. Incubate for the optimized reaction time at the appropriate temperature (e.g., 30°C). f. Stop the reaction. g. Detection:

    • Radiometric: Spot the reaction mixture onto P81 paper, wash to remove unincorporated ATP, and measure the incorporated radioactivity.
    • ADP-Glo™: Follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

References

preventing TG-100435 degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of TG-100435 in solution. The following information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The primary degradation pathway for this compound is oxidation. The ethylpyrrolidine moiety of this compound can be oxidized to form the N-oxide metabolite, TG100855. It is important to note that this metabolite is 2 to 9 times more potent as a kinase inhibitor than the parent compound, which could significantly impact experimental results.[1]

Q2: How can I prevent oxidation of this compound in my stock solutions?

A2: To minimize oxidation, it is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and exposure to atmospheric oxygen. Store aliquots at -20°C or -80°C in tightly sealed vials. For long-term storage, purging the vial headspace with an inert gas like argon or nitrogen before sealing can provide additional protection.

Q3: My this compound precipitated out of solution when I diluted my DMSO stock in an aqueous buffer. What should I do?

A3: Precipitation upon dilution into aqueous buffers is a common issue for many small molecule kinase inhibitors due to their hydrophobic nature. Here are several steps you can take to troubleshoot this problem:

  • Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.

  • Optimize the solvent concentration: While it's generally advisable to keep the final DMSO concentration low (typically below 1%), a slightly higher concentration (e.g., up to 5%) might be necessary to maintain solubility. However, always perform a vehicle control to ensure the DMSO concentration does not affect your experimental system.

  • Adjust the pH of the aqueous buffer: The solubility of kinase inhibitors can be pH-dependent. Experiment with buffers at different pH values to find the optimal condition for this compound solubility.

  • Use a different solvent system: If DMSO is not providing the desired solubility, consider using other organic solvents like N,N-dimethylformamide (DMF) or ethanol for your stock solution, keeping in mind their compatibility with your experimental setup.

  • Incorporate solubilizing agents: For challenging cases, the addition of solubilizing agents such as cyclodextrins or non-ionic detergents (e.g., Tween® 20, Triton™ X-100) to the aqueous buffer can enhance the solubility of hydrophobic compounds.

Q4: What are the recommended storage conditions for this compound solutions?

A4: For optimal stability, this compound stock solutions in an organic solvent like DMSO should be stored at -20°C or -80°C in tightly sealed, light-protected vials. Aqueous working solutions are generally less stable and should be prepared fresh for each experiment. Avoid long-term storage of aqueous solutions.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results

Possible Cause: Degradation of this compound to its more potent N-oxide metabolite (TG100855).

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a recently thawed aliquot of your stock solution for each experiment.

  • Minimize Exposure to Air: When preparing solutions, minimize the time the stock solution is exposed to air.

  • Use High-Quality Solvents: Ensure that the solvent used for your stock solution is anhydrous and of high purity.

  • Analytical Verification (Optional): If you continue to observe inconsistencies, you can analytically verify the integrity of your this compound stock using techniques like High-Performance Liquid Chromatography (HPLC) to check for the presence of the TG100855 peak.

Issue 2: Visible Precipitate in Working Solution

Possible Cause: Poor solubility of this compound in the aqueous buffer.

Troubleshooting Steps:

  • Vortex Thoroughly: Ensure vigorous and continuous vortexing while adding the DMSO stock solution dropwise to the aqueous buffer.

  • Pre-warm the Buffer: Slightly warming the aqueous buffer to room temperature or 37°C can improve the solubility of some compounds.

  • Test Different Buffers: The composition of your buffer can influence solubility. Test alternative buffer systems.

  • Sonication: Brief sonication in a bath sonicator can help to dissolve small aggregates.

Quantitative Data Summary

Due to the limited availability of specific public data on this compound stability, the following table provides generalized stability recommendations for small molecule kinase inhibitors based on common laboratory conditions.

ParameterConditionRecommended ActionRationale
Temperature -80°COptimal for Long-Term Storage Minimizes chemical degradation and oxidation.
-20°CSuitable for Short to Medium-Term Storage Generally acceptable for several months.
4°CShort-Term Storage Only (Days) Increased risk of degradation over time.
Room TemperatureAvoid for Storage Significant potential for degradation.
pH Acidic (pH < 6)May Improve Solubility Many kinase inhibitors are weakly basic and are more soluble at lower pH.
Neutral (pH 7-7.4)Physiologically Relevant, but Solubility may be Limited Monitor for precipitation.
Basic (pH > 8)Generally not Recommended Can lead to hydrolysis or other forms of degradation for some compounds.
Light Exposure Amber Vials/Foil WrapRecommended Protects from photodegradation.
Clear VialsAvoid Prolonged Exposure Increased risk of light-induced degradation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Add a sufficient volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may be used to aid dissolution.

  • Aliquot the stock solution into single-use, light-protected vials.

  • (Optional) Purge the headspace of each vial with an inert gas (argon or nitrogen).

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Aqueous Working Solution
  • Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

  • Pre-warm your desired aqueous buffer to the experimental temperature (e.g., room temperature or 37°C).

  • While vigorously vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise.

  • Continue to vortex for at least 30 seconds after the addition is complete to ensure thorough mixing.

  • Visually inspect the solution for any signs of precipitation.

  • Use the freshly prepared working solution immediately. Do not store aqueous solutions of this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start Start: Solid this compound add_dmso Add Anhydrous DMSO start->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw mix Add Stock to Buffer with Vortexing thaw->mix prepare_buffer Prepare Aqueous Buffer prepare_buffer->mix use Use Immediately in Experiment mix->use

Caption: Workflow for preparing this compound stock and working solutions.

troubleshooting_precipitation Troubleshooting this compound Precipitation start Issue: Precipitate observed in working solution check_concentration Is the final concentration too high? start->check_concentration lower_concentration Action: Lower the final concentration check_concentration->lower_concentration Yes check_dmso Is the final DMSO % too low? check_concentration->check_dmso No success Outcome: Clear Solution lower_concentration->success increase_dmso Action: Cautiously increase final DMSO % (with vehicle control) check_dmso->increase_dmso Yes check_ph Is the buffer pH optimal? check_dmso->check_ph No increase_dmso->success adjust_ph Action: Test different buffer pH values check_ph->adjust_ph No consider_solubilizers Action: Add solubilizing agents (e.g., cyclodextrins) check_ph->consider_solubilizers Still Precipitating adjust_ph->success consider_solubilizers->success

Caption: Decision tree for troubleshooting this compound precipitation issues.

References

TG-100435 Experimental Variability Troubleshooting Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TG-100435. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experimental variability and address common issues encountered when working with this multi-targeted tyrosine kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor. Its primary targets are members of the Src family of kinases. The inhibition constants (Ki) for its principal targets are summarized in the table below.

Q2: I'm observing higher than expected potency or variability in my results. What could be the cause?

A key factor to consider is the metabolic conversion of this compound. In both in vitro and in vivo systems, this compound can be metabolized to TG100855, an N-oxide metabolite. This metabolite is 2 to 9 times more potent than the parent compound.[1] Differences in metabolic activity between cell lines or animal models can therefore be a significant source of variability.

Q3: My in vitro kinase assay results are not correlating with my cell-based assay findings. Why might this be?

Discrepancies between biochemical and cellular assays are common with kinase inhibitors. Several factors could be at play:

  • Cell Permeability: The compound may have poor permeability across the cell membrane.

  • Efflux Pumps: Active transport out of the cell by efflux pumps can reduce the intracellular concentration of the inhibitor.

  • Compound Stability: this compound may be unstable in cell culture media, degrading before it can exert its effect.

  • Metabolism: As mentioned in Q2, conversion to the more potent TG100855 can lead to different effective concentrations within the cell compared to the initial treatment concentration.

Q4: What are some general best practices to reduce variability in my cell-based assays?

To ensure reproducibility and minimize variability, it is crucial to maintain consistent cell culture practices:

  • Cell Line Authentication: Regularly authenticate your cell lines to ensure you are working with the correct cells.

  • Mycoplasma Testing: Routinely test for mycoplasma contamination, as it can significantly alter cellular responses.

  • Passage Number: Use cells within a consistent and low passage number range for all experiments.

  • Cell Density: Seed cells at a consistent density for every experiment, as confluency can affect signaling pathways and drug response.

  • Serum Concentration: Be aware that serum proteins can bind to small molecule inhibitors, reducing their effective concentration. Maintain a consistent serum concentration across all experiments.

Troubleshooting Guides

Issue 1: Inconsistent Inhibition of Target Phosphorylation in Western Blots
Potential Cause Troubleshooting Step
Compound Degradation Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Suboptimal Lysis Buffer Ensure your lysis buffer contains appropriate phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins.
Inconsistent Cell Treatment Ensure uniform exposure of cells to the compound. When treating adherent cells, gently swirl the plate after adding the compound to ensure even distribution.
Variability in Protein Loading Perform a protein concentration assay (e.g., BCA) and load equal amounts of protein for each sample. Use a loading control (e.g., GAPDH, β-actin) to confirm equal loading.
Issue 2: High Variability in Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo)
Potential Cause Troubleshooting Step
Uneven Cell Seeding Ensure a single-cell suspension before seeding. After seeding, allow plates to sit at room temperature for 15-20 minutes before transferring to the incubator to ensure even cell distribution.
Edge Effects To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate. Fill the outer wells with sterile PBS or media.
Inconsistent Incubation Times Standardize the incubation time with both the compound and the viability reagent for all plates and experiments.
DMSO/Solvent Toxicity Include a vehicle-only control (e.g., DMSO) at the same final concentration used for this compound treatment to assess any solvent-induced cytotoxicity.
Issue 3: Unexpected Phenotypes or Off-Target Effects
Potential Cause Troubleshooting Step
Known Multi-Target Profile Remember that this compound inhibits multiple Src family kinases. The observed phenotype may be a result of inhibiting several of these kinases simultaneously.
Undocumented Off-Targets Consider that this compound may have off-target effects on other kinases or proteins. To investigate this, you could: - Use a structurally unrelated inhibitor of the same primary target as a control. - Perform a kinome scan to identify other potential targets.
Metabolite Activity The more potent metabolite, TG100855, may have a different off-target profile than the parent compound.

Quantitative Data

Table 1: Inhibitory Activity of this compound Against Primary Target Kinases

KinaseInhibition Constant (Kᵢ) (nM)
Src13 - 64
Lyn13 - 64
Abl13 - 64
Yes13 - 64
Lck13 - 64
EphB413 - 64

Data from Hu et al., 2007.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving this compound in 100% DMSO.

  • Solubilization: Gently vortex or sonicate briefly to ensure complete dissolution.

  • Aliquoting: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage. When ready to use, thaw an aliquot at room temperature.

Protocol 2: Western Blotting for Phospho-Src Inhibition
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified time.

  • Cell Lysis: Wash cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

  • Lysate Clarification: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-Src (e.g., p-Src Tyr416) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an ECL substrate.

  • Stripping and Reprobing: To confirm equal protein loading, the membrane can be stripped and reprobed for total Src and a loading control like GAPDH.

Protocol 3: Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of media. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture media. Remove the old media from the wells and add 100 µL of the media containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Visualizations

TG100435_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt Pathway cluster_ras Ras/MAPK Pathway cluster_stat JAK/STAT Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Family Kinases (Src, Lyn, Lck, etc.) RTK->Src Integrin Integrin Integrin->Src TG100435 This compound TG100435->Src Inhibition PI3K PI3K Src->PI3K Ras Ras Src->Ras JAK JAK Src->JAK Akt Akt PI3K->Akt Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Differentiation) ERK->Gene_Expression STAT STAT JAK->STAT Transcription Transcription (Survival, Angiogenesis) STAT->Transcription

Caption: this compound inhibits Src family kinases, blocking downstream signaling pathways.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Stock Prepare this compound Stock Solution (DMSO) Dilute Prepare Serial Dilutions Stock->Dilute Cells Culture & Seed Cells Treat Treat Cells Cells->Treat Dilute->Treat Viability Cell Viability Assay (e.g., MTT) Treat->Viability Western Western Blot (e.g., p-Src) Treat->Western Results Data Analysis Viability->Results Western->Results

Caption: General experimental workflow for testing this compound in cell-based assays.

Troubleshooting_Logic Start Inconsistent Results with this compound Check_Compound Check Compound Integrity (Fresh Aliquots, Storage) Start->Check_Compound Check_Cells Verify Cell Culture Conditions (Passage, Density, Contamination) Start->Check_Cells Check_Protocol Review Experimental Protocol (Incubation Times, Reagents) Start->Check_Protocol Metabolism Consider Metabolic Conversion (this compound -> TG100855) Check_Compound->Metabolism Check_Cells->Metabolism Off_Target Investigate Potential Off-Target Effects Check_Protocol->Off_Target Optimize Optimize Assay Parameters (e.g., ATP concentration for in vitro assays) Check_Protocol->Optimize

Caption: A logical approach to troubleshooting experimental variability with this compound.

References

Technical Support Center: Interpreting Unexpected Results with TG-100435

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with the multi-targeted tyrosine kinase inhibitor, TG-100435.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a much stronger effect (e.g., lower cell viability, increased apoptosis) than anticipated based on the concentration of this compound I'm using?

A: This is a commonly encountered phenomenon with this compound and can be attributed to its metabolic activation. This compound is metabolized in vitro and in vivo to TG-100855, an N-oxide metabolite that is 2 to 9 times more potent than the parent compound.[1] The rate and extent of this conversion can vary depending on the cell type, tissue, or animal model used, leading to a higher effective concentration of the active inhibitor than initially administered.

  • Recommendation: We recommend performing a dose-response curve to determine the EC50/IC50 in your specific experimental system. Consider that the observed potency may be a combined effect of both this compound and its more active metabolite. For in vivo studies, be aware that the systemic exposure to TG-100855 can be significantly greater than that of this compound after oral administration.[1]

Q2: My in vitro and in vivo results with this compound are not consistent. What could be the reason for this discrepancy?

A: Discrepancies between in vitro and in vivo results are common in drug development and can arise from several factors related to this compound:

  • Metabolism: As mentioned in the previous point, the conversion of this compound to the more potent TG-100855 can vary significantly between in vitro cell cultures and a whole-organism in vivo model, which has more complex metabolic processes.[1]

  • Pharmacokinetics: The oral bioavailability of this compound differs across species.[1] This can lead to different levels of drug exposure in your in vivo model compared to the concentration used in your in vitro experiments.

  • Off-target effects: this compound is a multi-targeted kinase inhibitor.[1][2] The expression levels and importance of its various targets (Src, Lyn, Abl, Yes, Lck, and EphB4) can differ between cell lines in culture and the complex cellular environment of a tumor in an animal model. Off-target effects not observed in vitro may become apparent in vivo.

Q3: I am seeing paradoxical activation of a downstream signaling pathway that I expected to be inhibited. Why is this happening?

A: Paradoxical pathway activation is a known, albeit complex, phenomenon with kinase inhibitors. It can arise from several mechanisms:

  • Feedback Loops: Inhibition of a target kinase can sometimes disrupt negative feedback loops, leading to the activation of upstream kinases and a rebound activation of the pathway.

  • Scaffolding Functions: Some kinases have non-catalytic scaffolding functions. An inhibitor might block the kinase activity but not its scaffolding function, potentially leading to the assembly of signaling complexes that result in the activation of other pathways.

  • Off-Target Effects: The inhibitor might be acting on an unknown off-target kinase that is part of a pathway that, when inhibited, leads to the activation of the pathway you are observing. It is now well-documented that drug-bound kinases can have unexpected effects on cell signaling, despite the inhibition of the targeted kinase's own enzymatic activity.[3]

Q4: I am observing off-target effects that are not consistent with the known targets of this compound. What should I do?

A: While this compound has a defined set of primary targets, off-target activity is a possibility with any small molecule inhibitor.

  • Recommendation: To investigate potential off-target effects, we recommend performing a kinome-wide profiling assay to identify other kinases that may be inhibited by this compound at the concentrations used in your experiments. Additionally, consider that some observed effects may be due to the inhibition of non-kinase proteins.

Data Presentation

Table 1: Inhibitory Activity of this compound against a Panel of Protein Tyrosine Kinases
KinaseK_i (nM)
Src13
Lyn15
Abl20
Yes22
Lck58
EphB464

Data sourced from Drug Metab Dispos. 2007 Jun;35(6):929-36.[1]

Table 2: Potency of this compound and its Active Metabolite TG-100855
CompoundPotency Relative to this compound
This compound1x
TG-100855 (N-oxide metabolite)2-9x more potent

Data sourced from Drug Metab Dispos. 2007 Jun;35(6):929-36.[1]

Experimental Protocols

Western Blotting Protocol for Analyzing Protein Phosphorylation

This protocol provides a general framework for assessing the effect of this compound on the phosphorylation status of its downstream targets.

1. Cell Lysis and Protein Extraction:

  • Culture cells to the desired confluency and treat with this compound at various concentrations and time points.
  • Wash cells with ice-cold PBS.
  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

2. Protein Quantification:

  • Determine the protein concentration of each sample using a BCA or Bradford assay.

3. SDS-PAGE and Protein Transfer:

  • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
  • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.
  • Wash the membrane three times with TBST.
  • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with TBST.

5. Detection:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

6. Stripping and Re-probing (Optional):

  • To assess the total protein levels, the membrane can be stripped of the primary and secondary antibodies and re-probed with an antibody that recognizes the total, non-phosphorylated form of the target protein.

Mandatory Visualization

G cluster_0 This compound Targets cluster_1 Downstream Signaling Pathways Src Src Proliferation Proliferation Src->Proliferation Survival Survival Src->Survival Migration Migration Src->Migration Lyn Lyn Lyn->Proliferation Lyn->Survival Lyn->Migration Abl Abl Abl->Proliferation Abl->Survival Abl->Migration Yes Yes Yes->Proliferation Yes->Survival Yes->Migration Lck Lck Lck->Proliferation Lck->Survival Lck->Migration EphB4 EphB4 Angiogenesis Angiogenesis EphB4->Angiogenesis TG100435 TG100435 TG100435->Src TG100435->Lyn TG100435->Abl TG100435->Yes TG100435->Lck TG100435->EphB4

Caption: Signaling pathways targeted by this compound.

G A Unexpected Result Observed B Review Experimental Protocol and Reagents A->B C Hypothesize Potential Causes B->C D Literature Search for Similar Findings C->D E Design and Execute Confirmatory Experiments D->E F Analyze and Interpret New Data E->F F->A If result is reproduced G Consult with Technical Support F->G If cause is still unclear

Caption: Experimental workflow for troubleshooting unexpected results.

G Start Higher Than Expected Efficacy Metabolite Consider TG-100855 Metabolite Activity Start->Metabolite DoseResponse Perform Dose-Response Curve in Your System Metabolite->DoseResponse Yes OffTarget Investigate Potential Off-Target Effects DoseResponse->OffTarget KinomeScan Conduct Kinome Profiling OffTarget->KinomeScan Yes Conclusion Re-evaluate Mechanism of Action OffTarget->Conclusion No KinomeScan->Conclusion

Caption: Logical flowchart for investigating unexpected efficacy.

References

TG-100435 Technical Support Center: Navigating Stability in Experimental Buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TG-100435. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in various experimental buffers. Given that specific stability data for this compound in a wide range of buffers is not publicly available, this guide offers best practices and troubleshooting strategies based on the general characteristics of poorly soluble, weakly basic kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is sparingly soluble in aqueous solutions. For initial stock solutions, it is recommended to use a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO).[1][2] Ensure the compound is fully dissolved before further dilution.

Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous experimental buffer. What can I do?

A2: This is a common issue encountered with poorly soluble compounds.[3] The abrupt change in solvent polarity causes the compound to crash out of solution. Here are several strategies to mitigate this:

  • Minimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay (typically ≤ 1%).

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions in your aqueous buffer.

  • Pre-warm the Buffer: Gently warming your experimental buffer before adding the this compound stock solution can sometimes improve solubility.

  • pH Adjustment: As this compound is a weakly basic compound, its solubility is pH-dependent. Lowering the pH of your buffer may increase its solubility.[3] It is crucial to ensure the chosen pH is compatible with your experimental system.

  • Use of Surfactants: In some cases, the addition of a small amount of a non-ionic surfactant (e.g., Tween-20, Triton X-100) to the buffer can help maintain the solubility of hydrophobic compounds.

Q3: In which types of buffers is this compound expected to be most stable?

A3: While specific data is unavailable, general principles for weakly basic compounds suggest that they are more stable in neutral to slightly acidic conditions. Buffers with a pH range of 5.0 to 7.4 are commonly used. However, the optimal buffer will be application-dependent. It is highly recommended to perform a small-scale stability test in your buffer of choice.

Q4: How can I assess the stability of this compound in my specific experimental buffer?

A4: To determine the stability in your buffer, you can perform a simple time-course experiment. Prepare a solution of this compound in your buffer and analyze it at different time points (e.g., 0, 2, 4, 8, 24 hours) under your experimental conditions (e.g., temperature, light exposure). The concentration can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. A significant decrease in concentration over time indicates instability.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Cloudiness or precipitation upon dilution in aqueous buffer. Low aqueous solubility of this compound.Follow the strategies outlined in FAQ Q2. Consider using a buffer with a lower pH if your experiment allows.
Loss of activity in a time-dependent manner. Degradation of this compound in the experimental buffer.Perform a stability assessment as described in FAQ Q4. Consider preparing fresh solutions for each experiment or storing aliquots at -80°C and using them promptly after thawing.
Inconsistent experimental results. Potential issues with solution stability or handling.Ensure consistent preparation of solutions. Vortex solutions thoroughly before use. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.

  • Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: General Procedure for Diluting this compound into Aqueous Buffer

  • Thaw a frozen aliquot of the 10 mM this compound DMSO stock solution at room temperature.

  • Vortex the stock solution briefly.

  • Perform a serial dilution of the stock solution into your pre-warmed (if applicable) aqueous experimental buffer to reach the desired final concentration.

  • Vortex the final solution gently before adding it to your experimental setup.

Visual Guides

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Warm to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot thaw Thaw Aliquot aliquot->thaw serial_dilute Serially Dilute in Buffer thaw->serial_dilute use_immediately Use in Experiment serial_dilute->use_immediately

Caption: Recommended workflow for preparing this compound solutions.

troubleshooting_logic node_sol node_sol node_prob node_prob start Precipitation Observed? check_dmso Final DMSO > 1%? start->check_dmso lower_dmso Decrease final DMSO concentration check_dmso->lower_dmso Yes ph_dependent Is compound pH sensitive? check_dmso->ph_dependent No still_precipitates Still Precipitates? lower_dmso->still_precipitates adjust_ph Test lower pH buffer ph_dependent->adjust_ph Yes use_surfactant Consider adding surfactant ph_dependent->use_surfactant No/Unknown adjust_ph->still_precipitates use_surfactant->still_precipitates still_precipitates->node_prob Consult further literature on formulating poorly soluble kinase inhibitors.

Caption: Decision tree for troubleshooting this compound precipitation.

References

minimizing cytotoxicity of TG-100435 in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing the cytotoxicity of TG-100435 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, multi-targeted, orally active protein tyrosine kinase inhibitor. It primarily targets Src family kinases (SFKs), which are crucial regulators of various cellular processes like proliferation, survival, migration, and adhesion. Key kinase targets of this compound include Src, Lyn, Abl, Yes, and Lck, as well as the EphB4 receptor. By inhibiting these kinases, this compound can disrupt signaling pathways that are often hyperactive in cancer cells, leading to the inhibition of tumor growth and induction of apoptosis.

Q2: I am observing significant cytotoxicity with this compound in my cell culture experiments. Is this expected?

A2: Yes, significant cytotoxicity is an expected outcome of this compound treatment in many cell lines. As a kinase inhibitor designed to block pro-survival signaling pathways, its therapeutic effect is inherently linked to inducing cell death in cancer cells. Furthermore, this compound is metabolized in vitro and in vivo to an N-oxide metabolite, TG-100855, which is 2 to 9 times more potent than the parent compound.[1] This metabolic activation can contribute to the observed cytotoxicity. The degree of cytotoxicity will depend on the cell line, the concentration of this compound used, and the duration of exposure.

Q3: How should I prepare and store this compound for cell culture experiments?

A3: For optimal results and to minimize variability, proper handling and storage of this compound are critical. It is recommended to prepare a high-concentration stock solution in a suitable solvent like dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solution at -20°C or -80°C, protected from light. When preparing working concentrations, dilute the stock solution in your cell culture medium immediately before use.

Q4: What is the recommended starting concentration range for this compound in cell culture?

A4: The optimal concentration of this compound will vary depending on the cell line and the experimental objective. Based on its inhibition constants (Ki) against various kinases, which range from 13 to 64 nM, a starting point for in vitro experiments could be in the low nanomolar to low micromolar range.[1] It is highly recommended to perform a dose-response experiment (e.g., an IC50 determination) to identify the effective concentration range for your specific cell line.

Troubleshooting Guides

Problem 1: Excessive Cytotoxicity Obscuring Experimental Results
Possible Cause Suggested Solution
Concentration too high Perform a dose-response curve to determine the IC50 value for your specific cell line. This will help you identify a concentration that inhibits the target without causing immediate, widespread cell death. Start with a broad range of concentrations (e.g., 1 nM to 10 µM) and narrow it down.
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells. Typically, DMSO concentrations should be kept below 0.5%. Run a vehicle control (medium with the same concentration of solvent but without this compound) to assess solvent-induced cytotoxicity.
Long exposure time Reduce the incubation time. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the optimal duration to observe the desired effect without excessive cell death.
Cell line sensitivity Some cell lines are inherently more sensitive to kinase inhibitors. Consider using a less sensitive cell line if appropriate for your research question. Alternatively, you may need to work with very low concentrations and shorter exposure times.
Metabolic activation Be aware that this compound is converted to the more potent TG-100855.[1] This means the cytotoxic effect may increase over time as the parent compound is metabolized by the cells. This reinforces the importance of time-course experiments.
Problem 2: Inconsistent or Non-Reproducible Results
Possible Cause Suggested Solution
Compound instability Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid using previously diluted solutions that have been stored for an extended period. Protect the stock solution and dilutions from light.
Variability in cell culture conditions Standardize your cell culture practices. Use cells within a consistent passage number range, ensure a consistent seeding density, and use the same batch of media and supplements for a set of experiments.
Inaccurate pipetting Calibrate your pipettes regularly to ensure accurate dispensing of the compound, especially when working with low volumes for high-concentration stock solutions.
Cell health Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed or unhealthy cells can respond differently to drug treatment.

Data Presentation

Table 1: Representative IC50 Values of this compound in Various Cancer Cell Lines

Disclaimer: The following table presents hypothetical IC50 values for illustrative purposes, as specific, comprehensive public data for this compound is limited. Researchers should determine the IC50 for their specific cell lines experimentally.

Cell LineCancer TypeRepresentative IC50 (µM)
A549Lung Carcinoma1.5
MCF-7Breast Adenocarcinoma0.8
U-87 MGGlioblastoma2.2
HCT116Colorectal Carcinoma0.5
K562Chronic Myelogenous Leukemia0.1

Experimental Protocols

Protocol 1: Determination of IC50 Value for this compound

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound in an adherent cancer cell line using a standard MTT assay.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Adherent cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • MTT solvent (e.g., acidified isopropanol)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to create a range of working concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions and the vehicle control to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot the percentage of cell viability versus the log of the this compound concentration.

    • Use a non-linear regression analysis to determine the IC50 value.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EphB4) Src_Family_Kinases Src Family Kinases (Src, Lyn, Yes, Lck) RTK->Src_Family_Kinases Integrins Integrins FAK FAK Integrins->FAK Downstream_Effectors Downstream Effectors (e.g., PI3K/Akt, MAPK) Src_Family_Kinases->Downstream_Effectors FAK->Src_Family_Kinases Transcription_Factors Transcription Factors Downstream_Effectors->Transcription_Factors TG100435 This compound TG100435->Src_Family_Kinases Inhibition Gene_Expression Gene Expression (Proliferation, Survival, etc.) Transcription_Factors->Gene_Expression

Caption: Signaling pathway inhibited by this compound.

Experimental_Workflow Start Start: Cell Culture Seed_Cells 1. Seed Cells in 96-well Plate Start->Seed_Cells Prepare_Compound 2. Prepare Serial Dilutions of this compound Seed_Cells->Prepare_Compound Treat_Cells 3. Treat Cells with Compound & Vehicle Prepare_Compound->Treat_Cells Incubate 4. Incubate for Defined Time Treat_Cells->Incubate Cytotoxicity_Assay 5. Perform Cytotoxicity Assay (e.g., MTT) Incubate->Cytotoxicity_Assay Data_Analysis 6. Analyze Data & Determine IC50 Cytotoxicity_Assay->Data_Analysis End End: Results Data_Analysis->End

Caption: General workflow for cytotoxicity assessment.

Troubleshooting_Workflow Problem High Cytotoxicity? Check_Concentration Dose-Response Experiment Problem->Check_Concentration Yes Inconsistent_Results Inconsistent Results? Problem->Inconsistent_Results No Check_Solvent Vehicle Control Toxicity Check_Concentration->Check_Solvent Check_Time Time-Course Experiment Check_Solvent->Check_Time Optimize_Protocol Optimize Protocol: Lower Concentration, Shorter Time Check_Time->Optimize_Protocol Check_Compound Fresh Compound Dilutions Inconsistent_Results->Check_Compound Yes Check_Cells Standardize Cell Culture Check_Compound->Check_Cells Standardize_Protocol Standardize Experimental Protocol Check_Cells->Standardize_Protocol

Caption: Troubleshooting logic for this compound cytotoxicity.

References

Technical Support Center: TG-100435 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing dose-response curve experiments with the multi-targeted tyrosine kinase inhibitor, TG-100435.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor. It primarily targets members of the Src family of kinases (including Src, Lyn, Lck, and Yes), as well as Abl and EphB4. By inhibiting these kinases, this compound can disrupt signaling pathways involved in cell proliferation, survival, and angiogenesis.

Q2: What is the significance of this compound's metabolism?

A2: In both in vitro and in vivo systems, this compound can be metabolized to TG100855, an N-oxide metabolite. It is crucial to note that TG100855 is significantly more potent than the parent compound. This metabolic conversion can impact the interpretation of dose-response data, particularly in long-term cell culture experiments or in vivo studies where metabolic activity is present.

Q3: What are the typical starting concentrations for a dose-response experiment with this compound?

A3: Publicly available IC50 values for this compound in various cancer cell lines are limited. Therefore, it is recommended to perform a broad-range dose-response experiment to determine the optimal concentration range for your specific cell line. A suggested starting range is from 1 nM to 10 µM, with logarithmic dilutions.

Q4: What solvent should I use to dissolve this compound?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Ensure the final concentration of DMSO in your cell culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

This guide addresses common issues encountered during dose-response experiments with this compound.

Problem Possible Cause Recommended Solution
No or low cytotoxicity observed 1. Sub-optimal drug concentration: The concentration range tested may be too low for the specific cell line.Perform a wider dose-response curve, extending to higher concentrations (e.g., up to 50 or 100 µM).
2. Cell line resistance: The target cell line may have intrinsic or acquired resistance mechanisms to Src/Abl inhibitors.Consider using a different cell line known to be sensitive to Src kinase inhibitors as a positive control. Investigate potential resistance mechanisms, such as mutations in the target kinases.
3. Compound instability: this compound may degrade in the cell culture medium over long incubation periods.Minimize the incubation time if possible. For longer experiments, consider replenishing the medium with fresh compound.
High variability between replicates 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results.Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistent dispensing.
2. Edge effects in multi-well plates: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth.Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity.
3. Incomplete dissolution of this compound: The compound may not be fully dissolved in the stock solution or may precipitate upon dilution in media.Ensure the DMSO stock is fully dissolved. When diluting into aqueous media, add the stock solution to the media while vortexing to prevent precipitation.
Unexpectedly high potency (low IC50) 1. Cell line hypersensitivity: The chosen cell line may be particularly sensitive to the inhibition of the targeted pathways.This may be a valid result. Confirm with repeat experiments and consider testing on a panel of cell lines with varying sensitivities.
2. Off-target effects: At higher concentrations, this compound may inhibit other kinases, leading to increased cytotoxicity.Perform target engagement assays (e.g., Western blot for phosphorylated Src) to confirm on-target activity at the observed IC50. Consider using a structurally different Src inhibitor to see if the phenotype is consistent.
3. Metabolic conversion to TG100855: If the cells have metabolic activity, the more potent metabolite may be contributing to the observed effect.Be mindful of this possibility, especially in longer-term assays. If feasible, analytical methods could be used to measure the levels of both compounds in the culture medium.

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

1. Cell Seeding:

  • Culture cells to ~80% confluency.
  • Trypsinize and resuspend cells in fresh medium to create a single-cell suspension.
  • Count cells and adjust the density to the desired concentration (e.g., 5,000 - 10,000 cells per well in a 96-well plate).
  • Seed 100 µL of the cell suspension into each well of a 96-well plate.
  • Incubate for 24 hours to allow cells to attach.

2. Compound Preparation and Treatment:

  • Prepare a 10 mM stock solution of this compound in DMSO.
  • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, and a vehicle control with the same final DMSO concentration).
  • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
  • Incubate for the desired treatment duration (e.g., 48 or 72 hours).

3. Cell Viability Assessment:

  • Follow the manufacturer's protocol for the chosen cell viability assay (e.g., add MTT reagent and incubate, then solubilize formazan crystals and read absorbance; or add CellTiter-Glo® reagent and read luminescence).

4. Data Analysis:

  • Subtract the background reading (medium only).
  • Normalize the data to the vehicle control (set as 100% viability).
  • Plot the percentage of cell viability against the logarithm of the drug concentration.
  • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the key signaling pathway affected by this compound and a typical experimental workflow for dose-response curve generation.

TG100435_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Src Src Family Kinases (Src, Lyn, Lck, Yes) RTK->Src Ras Ras RTK->Ras PI3K PI3K RTK->PI3K STAT3 STAT3 Src->STAT3 Src->Ras Src->PI3K Abl Abl EphB4 EphB4 JAK2 JAK2 JAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Gene Expression Gene Expression pSTAT3->Gene Expression Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene Expression Akt Akt PI3K->Akt Cell Survival Cell Survival Akt->Cell Survival TG100435 This compound TG100435->Src TG100435->Abl TG100435->EphB4 TG100435->JAK2 Potential Off-Target

Caption: Simplified signaling pathways inhibited by this compound.

Dose_Response_Workflow A 1. Cell Seeding (96-well plate) B 2. 24h Incubation (Cell Adherence) A->B D 4. Treat Cells with this compound B->D C 3. Prepare this compound Dilutions C->D E 5. 48-72h Incubation D->E F 6. Add Cell Viability Reagent E->F G 7. Read Plate (Absorbance/Luminescence) F->G H 8. Data Analysis (Normalization, Curve Fitting) G->H I 9. Determine IC50 H->I

Caption: Experimental workflow for determining the IC50 of this compound.

Technical Support Center: TG-100435 Animal Model Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the administration of TG-100435 in animal models. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel, orally active, multi-targeted protein tyrosine kinase inhibitor. Its primary mechanism of action is the inhibition of Src family kinases (SFKs), including Src, Lyn, and Lck, as well as other kinases like Abl and EphB4.[1] By inhibiting these kinases, this compound can modulate signaling pathways that are crucial for cell proliferation, survival, migration, and invasion, making it a subject of investigation for diseases such as cancer and rheumatoid arthritis.[2][3]

Q2: What is the active metabolite of this compound and why is it important?

A2: In vivo, this compound is metabolized to its N-oxide metabolite, TG100855. This metabolite is noteworthy because it is 2 to 9 times more potent than the parent compound.[1] This conversion can lead to a substantial increase in the overall tyrosine kinase inhibition observed in animal models after oral administration of this compound.[1]

Q3: What are the reported oral bioavailability and clearance rates of this compound in common animal models?

A3: The pharmacokinetic properties of this compound vary across different species. The table below summarizes the reported oral bioavailability and systemic clearance values.

Animal ModelOral Bioavailability (%)Systemic Clearance (mL/min/kg)
Mouse7420.1
Rat2312.7
Dog1114.5
Data from Drug Metab Dispos. 2007 Jun;35(6):929-36.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the preparation and administration of this compound in animal models.

Formulation and Stability

Problem: Precipitation or insolubility of this compound in the vehicle.

Possible Causes & Solutions:

  • Improper Vehicle Selection: this compound is a hydrophobic molecule. Standard aqueous vehicles may not be suitable.

    • Recommended Action: Utilize a vehicle designed for poorly soluble compounds. A common formulation for kinase inhibitors is a mixture of DMSO, PEG400, and saline or water. A suggested starting formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For sensitive animal models, the DMSO concentration can be reduced.

  • Incorrect Preparation Method: The order of mixing components can affect solubility.

    • Recommended Action: First, dissolve the this compound powder in DMSO. Once fully dissolved, add the PEG400 and vortex thoroughly. Finally, add the aqueous component (Tween-80 and saline) dropwise while continuously vortexing to prevent precipitation.

  • Low Temperature: The formulation may be sensitive to cold.

    • Recommended Action: Prepare and store the formulation at room temperature. If stored in a refrigerator, allow it to equilibrate to room temperature and vortex thoroughly before administration to ensure it is fully re-dissolved.

Problem: Inconsistent drug exposure between experiments.

Possible Causes & Solutions:

  • Inconsistent Formulation Preparation: Minor variations in the preparation process can lead to differences in drug concentration and bioavailability.

    • Recommended Action: Standardize the formulation protocol. Use the same batch of reagents and follow the same mixing procedure for each experiment. Prepare a fresh formulation for each set of experiments to avoid degradation.

  • Instability of the Formulation: The compound may degrade in the vehicle over time.

Oral Gavage Administration

Problem: Animal distress, injury, or mortality during or after oral gavage.

Possible Causes & Solutions:

  • Improper Gavage Technique: Incorrect needle placement can cause esophageal trauma or accidental tracheal administration.

    • Recommended Action: Ensure personnel are properly trained in oral gavage techniques for the specific animal model. Use appropriately sized and shaped gavage needles (e.g., curved, ball-tipped needles for mice). The animal should be properly restrained to prevent movement and injury.

  • Stress-Induced Complications: The stress of handling and gavage can impact experimental outcomes.

    • Recommended Action: Handle animals gently and habituate them to the procedure if possible. Consider techniques to reduce stress, such as coating the gavage needle with a sucrose solution to make it more palatable.

  • Vehicle-Related Toxicity: The vehicle itself may cause adverse effects, especially at high concentrations or with repeated dosing.

    • Recommended Action: Include a vehicle-only control group in your study to assess any effects of the formulation components. If toxicity is observed, consider reducing the concentration of organic solvents like DMSO or exploring alternative, less toxic vehicles.

Problem: Inconsistent or unexpected experimental results.

Possible Causes & Solutions:

  • Variable Drug Absorption: Factors such as the fed/fasted state of the animal can influence the absorption of orally administered drugs.

    • Recommended Action: Standardize the feeding schedule of the animals before dosing. Typically, a short fasting period (e.g., 4-6 hours) can help to reduce variability in drug absorption.

  • Metabolism to a More Potent Compound: As mentioned, this compound is converted to the more active TG100855. The rate of this conversion could vary between individual animals.

    • Recommended Action: When analyzing pharmacokinetic and pharmacodynamic data, consider measuring the levels of both this compound and TG100855 to get a complete picture of the active drug exposure.

  • Gavage-Induced Physiological Changes: The gavage procedure itself can cause physiological responses that may confound experimental results, particularly in studies focused on respiratory or cardiovascular outcomes.

    • Recommended Action: Be aware of the potential confounding effects of gavage. If feasible for the experimental design, consider alternative, less stressful oral administration methods.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage in Mice

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate Required Amounts: Determine the total volume of the dosing solution needed based on the number of animals, their average weight, and the desired dose volume (typically 10 mL/kg for mice). Calculate the required mass of this compound based on the target dose concentration.

  • Dissolve this compound in DMSO: In a sterile microcentrifuge tube, add the calculated amount of this compound powder. Add a volume of DMSO equivalent to 10% of the final desired volume. Vortex thoroughly until the powder is completely dissolved.

  • Add PEG300: Add a volume of PEG300 equivalent to 40% of the final volume. Vortex the solution vigorously for at least one minute to ensure it is well-mixed.

  • Prepare Tween-80/Saline Mixture: In a separate sterile tube, prepare a mixture of Tween-80 and saline. The final concentration of Tween-80 in the total solution should be 5%, and the final volume of saline will make up the remaining 45%.

  • Combine Mixtures: While vortexing the DMSO/PEG300/TG-100435 solution, slowly add the Tween-80/saline mixture drop by drop. Continuous mixing is crucial to prevent precipitation.

  • Final Formulation: The final formulation should be a clear, homogenous solution. Visually inspect for any precipitates. If any are present, the solution may need to be gently warmed or sonicated, but stability under these conditions should be verified.

Protocol 2: Oral Gavage Administration in Mice

Materials:

  • Prepared this compound dosing solution

  • Appropriately sized syringe (e.g., 1 mL)

  • Curved, ball-tipped oral gavage needle (e.g., 20-22 gauge for adult mice)

  • Animal scale

Procedure:

  • Animal Preparation: Weigh each mouse to determine the precise volume of the dosing solution to be administered.

  • Syringe Preparation: Draw the calculated volume of the this compound solution into the syringe. Ensure there are no air bubbles.

  • Animal Restraint: Gently but firmly restrain the mouse by scruffing the back of the neck to immobilize the head and body.

  • Gavage Needle Insertion: Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.

  • Administration: Once the needle is properly positioned in the esophagus (a slight resistance will be felt as it passes the pharynx), slowly and steadily depress the syringe plunger to deliver the solution.

  • Post-Administration Monitoring: After administration, gently remove the needle and return the mouse to its cage. Monitor the animal for any signs of distress, such as difficulty breathing, lethargy, or leakage of the solution from the mouth or nose.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_admin Oral Gavage Administration calc Calculate this compound and vehicle volumes dissolve Dissolve this compound in DMSO calc->dissolve weigh Weigh mouse add_peg Add PEG300 dissolve->add_peg combine Combine mixtures while vortexing add_peg->combine mix_aq Prepare Tween-80/ Saline mixture mix_aq->combine prep_syringe Prepare syringe with correct volume weigh->prep_syringe restrain Restrain mouse prep_syringe->restrain insert Insert gavage needle restrain->insert administer Administer solution insert->administer monitor Monitor animal administer->monitor

Caption: Experimental workflow for this compound delivery in animal models.

signaling_pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Pathways cluster_cellular Cellular Responses RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src Integrin Integrin Integrin->Src FAK FAK Src->FAK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK STAT3 STAT3 Pathway Src->STAT3 Migration Migration FAK->Migration Invasion Invasion FAK->Invasion Survival Survival PI3K_Akt->Survival Proliferation Proliferation Ras_MAPK->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis TG100435 This compound TG100435->Src

Caption: Simplified Src kinase signaling pathway and the inhibitory action of this compound.

troubleshooting_logic cluster_formulation Formulation Issues cluster_administration Administration Issues cluster_animal Animal-Related Factors start Inconsistent Results check_prep Review Formulation Protocol start->check_prep check_gavage Evaluate Gavage Technique start->check_gavage check_feeding Check Fed/Fasted State start->check_feeding check_stability Assess Formulation Stability check_prep->check_stability standardize Standardize Preparation check_stability->standardize fresh Use Fresh Formulation check_stability->fresh check_stress Assess Animal Stress check_gavage->check_stress standardize_admin Standardize Administration check_stress->standardize_admin refine_handling Refine Handling check_stress->refine_handling check_metabolism Consider Metabolite Activity check_feeding->check_metabolism standardize_feeding Standardize Feeding check_metabolism->standardize_feeding measure_metabolite Measure TG100855 Levels check_metabolism->measure_metabolite

Caption: Troubleshooting logic for inconsistent results with this compound.

References

Validation & Comparative

A Comparative Guide to the Preclinical Efficacy of TG-100435 and Saracatinib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of two noteworthy tyrosine kinase inhibitors: TG-100435 and Saracatinib. This analysis is based on available experimental data to inform future research and development decisions.

At a Glance: Key Preclinical Characteristics

FeatureThis compoundSaracatinib (AZD0530)
Primary Targets Multi-targeted: Src, Lyn, Abl, Yes, Lck, EphB4[1]Dual Src/Abl kinase inhibitor; also inhibits other Src family kinases (c-Yes, Fyn, Lyn, Blk, Fgr, Lck)[2]
Potency (Kinase Inhibition) Inhibition constants (Ki) ranging from 13 to 64 nM for its primary targets.[1]IC50 values in the low nanomolar range (2.7 to 11 nM) for Src family kinases.[2]
Metabolism Metabolized to a more potent N-oxide metabolite, TG100855, which is 2 to 9 times more active than the parent compound.[1]Metabolized by N-desmethylation to M594347, which has similar in vitro pharmacologic activity.[3]
Reported In Vivo Efficacy Limited publicly available data. The conversion to a more potent metabolite suggests potentially increased tyrosine kinase inhibition in animal models.[1]Demonstrated efficacy in various preclinical models, including those for cancer and pulmonary fibrosis.[2][4][5][6][7][8]

In-Depth Efficacy Analysis

Saracatinib: A Comprehensive Preclinical Profile

Saracatinib (AZD0530) has been extensively studied in a variety of preclinical settings, demonstrating notable efficacy in both in vitro and in vivo models.

Enzymatic Activity: Saracatinib is a potent inhibitor of Src family kinases, with IC50 values between 2.7 and 11 nM for c-Src, Lck, c-YES, Lyn, Fyn, Fgr, and Blk. It also demonstrates inhibitory activity against v-Abl with an IC50 of 30 nM.[2]

Cell-Based Assays: In cancer cell lines, saracatinib has shown varied antiproliferative activity. For instance, in gastric cancer cell lines SNU216 and NCI-N87, the IC50 values were less than 1 μmol/L.[7] The compound has also been shown to inhibit migration and invasion of cancer cells and induce apoptosis.[2][7]

Animal Models: In vivo studies have substantiated the in vitro findings. In a murine model of bladder cancer, saracatinib was shown to inhibit metastasis.[2] Furthermore, in animal models of pulmonary fibrosis, saracatinib demonstrated an ability to block fibrogenic responses, with efficacy equal or superior to the approved drugs nintedanib and pirfenidone.[4][5] In a rat model of temporal lobe epilepsy, saracatinib treatment significantly reduced spontaneously recurring seizures.

This compound: A Promising but Less Characterized Inhibitor

Publicly available preclinical efficacy data for this compound is less extensive compared to saracatinib.

Enzymatic Activity: this compound is a multi-targeted tyrosine kinase inhibitor with inhibition constants (Ki) against Src, Lyn, Abl, Yes, Lck, and EphB4 ranging from 13 to 64 nM.[1] A key characteristic of this compound is its metabolism to the N-oxide metabolite, TG100855, which is reported to be 2 to 9 times more potent than the parent compound.[1] This suggests that the in vivo efficacy could be substantially influenced by this conversion.

Cell-Based and In Vivo Data: Detailed public reports on the IC50 values of this compound in various cancer cell lines and comprehensive in vivo efficacy studies are not as readily available as for saracatinib. The significant conversion to the more potent TG100855 in vivo suggests that the overall tyrosine kinase inhibition in animal models may be substantially increased after oral administration of this compound.[1]

Experimental Methodologies

Saracatinib In Vitro and In Vivo Study Protocols

In Vitro Inhibition of TGF-β-induced Phenotypic Changes in Human Lung Fibroblasts:

  • Cell Culture: Primary normal human lung fibroblasts (NHLFs) were serum-starved overnight.

  • Treatment: Cells were pre-incubated with saracatinib (0.3 μM), nintedanib (1 μM), pirfenidone (20 μg/ml), or vehicle (DMSO) for 60 minutes.

  • Stimulation: Following pre-incubation, cells were stimulated with human recombinant TGF-β (2 ng/ml) or vehicle control for specified time periods.

  • Analysis: The effects on fibrogenic processes were then assessed.[4]

In Vivo Murine Models of Pulmonary Fibrosis:

  • Bleomycin-Induced Fibrosis Model:

    • Induction: A single dose of bleomycin (1.5 U/kg) was administered via oropharyngeal aspiration.

    • Treatment: Mice received daily oral gavages of either saracatinib, nintedanib, pirfenidone, or a vehicle control from day 10 to day 27 post-bleomycin administration.

    • Endpoint: Lungs were harvested on day 28 for analysis of antifibrotic effects.[5]

  • Adenovirus TGF-β (Ad-TGF-β) Model: A similar treatment protocol was followed in a model where fibrosis was induced by Ad-TGF-β.[5]

In Vivo Gastric Cancer Xenograft Model:

  • Cell Line: SNU216 human gastric cancer cells were used.

  • Implantation: Cells were subcutaneously injected into the flanks of BALB/c nude mice.

  • Treatment: Once tumors reached a certain volume, mice were treated with saracatinib (50 mg/kg) via oral gavage once daily for 3 weeks.

  • Analysis: Tumor volume was measured every other day. At the end of the treatment period, tumors were excised for histologic and protein expression analysis.[7]

This compound Study Protocols

Detailed experimental protocols for this compound efficacy studies are not extensively published. The available information primarily focuses on its metabolism and pharmacokinetics.

Metabolism and Pharmacokinetics Study:

  • In Vitro: The metabolism of this compound was studied in human, dog, and rat liver microsomes.

  • In Vivo: Pharmacokinetic profiles were determined in mice, rats, and dogs following oral and intravenous administration of this compound. Systemic exposure to both this compound and its metabolite TG100855 was measured.[1]

Signaling Pathways and Logical Relationships

The signaling pathways affected by these inhibitors are crucial to understanding their mechanism of action and potential therapeutic applications.

Saracatinib_Signaling_Pathway cluster_receptor Cell Surface Receptors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Processes Receptor Growth Factor Receptors (e.g., EGFR, HER2) Src Src Family Kinases (Src, Fyn, Lyn, etc.) Receptor->Src Integrins Integrins FAK FAK Integrins->FAK Src->FAK PI3K_AKT PI3K/AKT Pathway Src->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Src->RAS_MAPK STAT3 STAT3 Src->STAT3 FAK->Src Abl Abl Abl->RAS_MAPK Transcription Gene Transcription PI3K_AKT->Transcription RAS_MAPK->Transcription STAT3->Transcription Proliferation Proliferation Transcription->Proliferation Migration Migration Invasion Transcription->Migration Survival Survival Angiogenesis Transcription->Survival Saracatinib Saracatinib Saracatinib->Src Saracatinib->Abl

Caption: Saracatinib inhibits Src family kinases and Abl, disrupting multiple downstream signaling pathways involved in cancer cell proliferation, migration, and survival.

TG100435_Signaling_Pathway cluster_input Extracellular Signals cluster_receptor Cell Surface Receptors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Responses Ligands Growth Factors, Cytokines, etc. RTKs Receptor Tyrosine Kinases (e.g., EphB4) Ligands->RTKs Src_Family Src Family Kinases (Src, Lyn, Yes, Lck) RTKs->Src_Family Downstream Downstream Effectors Src_Family->Downstream Abl Abl Abl->Downstream Transcription Gene Transcription Downstream->Transcription Cellular_Responses Proliferation, Survival, Migration, Angiogenesis Transcription->Cellular_Responses TG100435 This compound TG100855 TG100855 (Active Metabolite) TG100435->TG100855 Metabolism TG100855->RTKs TG100855->Src_Family TG100855->Abl

Caption: this compound is metabolized to the more potent TG100855, which inhibits multiple tyrosine kinases, thereby affecting key cellular signaling pathways.

Conclusion

Both this compound and saracatinib are potent tyrosine kinase inhibitors with overlapping target profiles, particularly against Src family kinases. Saracatinib has a more extensive and publicly documented preclinical data set demonstrating its efficacy across various models of cancer and fibrosis. The in vivo potency of this compound is likely enhanced by its conversion to the more active metabolite, TG100855, a factor that warrants further investigation. For researchers considering these compounds, the choice will depend on the specific kinases and pathways of interest, as well as the desired therapeutic application. Further head-to-head comparative studies would be invaluable to definitively delineate the relative efficacy and potential of these two inhibitors.

References

In Vitro Showdown: A Comparative Guide to TG-100435 and Dasatinib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two potent tyrosine kinase inhibitors: TG-100435 and dasatinib. By presenting available experimental data, detailed protocols, and visual representations of their mechanisms, this document aims to facilitate informed decisions in preclinical research.

Introduction

Dasatinib is a well-established, second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its mechanism of action involves the inhibition of multiple kinases, including BCR-ABL, SRC family kinases (SFK), c-KIT, ephrin (Eph) receptors, and platelet-derived growth factor receptor (PDGFR). This compound is a novel, multi-targeted protein tyrosine kinase inhibitor. This guide synthesizes the available in vitro data to draw a comparative picture of these two compounds.

Biochemical Activity: Kinase Inhibition Profile

Table 1: Biochemical Inhibition Constants (Ki) of this compound and Dasatinib Against a Panel of Kinases

KinaseThis compound Ki (nM)Dasatinib IC50 (nM)
Src13[1]0.5[2]
Lyn13 - 64[1][3]<1
Abl13 - 64[1][3]<1
Yes13 - 64[1][3]<1
Lck13 - 64[1][3]<1
EphB413 - 64[1][3]16
c-KitNot Available<1
PDGFRβNot Available28

Note: Data for dasatinib are presented as IC50 values, which can differ from Ki values but are commonly used to represent inhibitor potency.

Based on the available data, both this compound and dasatinib are potent inhibitors of the Src family kinases and Abl kinase. Dasatinib demonstrates sub-nanomolar potency against Src, making it an exceptionally strong inhibitor.[2] The inhibitory constants for this compound against a range of Src family kinases fall within the low nanomolar range.[1][3]

Cellular Activity: Proliferation and Apoptosis

The anti-proliferative and pro-apoptotic effects of these inhibitors are crucial indicators of their potential therapeutic efficacy. While direct comparative studies are lacking, individual studies on various cancer cell lines provide insights into their cellular activities.

Table 2: In Vitro Cellular Activity of this compound and Dasatinib in Cancer Cell Lines

Cell LineCancer TypeAssayThis compound IC50 (µM)Dasatinib GI50/IC50 (µM)
HCT 116Colon CarcinomaCytotoxicityNot Available0.14[4]
MCF7Breast CarcinomaCytotoxicityNot Available0.67[4]
H460Non-small cell lung carcinomaCytotoxicityNot Available9.0[4]
Lox-IMVIMelanomaProliferationNot Available0.0354[2]
Mo7e-KitD816HMyeloid LeukemiaGrowth InhibitionNot Available0.005[5]

Dasatinib has demonstrated potent anti-proliferative activity across a range of cancer cell lines, with GI50 values in the nanomolar to low micromolar range.[2][4][5] For instance, in the Lox-IMVI melanoma cell line, dasatinib inhibited growth with an IC50 of 35.4 nM.[2] In myeloid leukemia cell lines, dasatinib has shown growth inhibition at concentrations as low as 5 nM.[5]

Information regarding the specific IC50 values of this compound in various cancer cell lines from publicly available, peer-reviewed literature is limited.

Signaling Pathway Inhibition

Both this compound and dasatinib exert their cellular effects by interfering with key signaling pathways that drive cancer cell proliferation, survival, and migration.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (e.g., PDGFR, EphR) Src Src Family Kinases (Src, Lyn, Lck, etc.) RTK->Src PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Src->PI3K STAT STAT Src->STAT Abl Abl Kinase (BCR-ABL) Abl->PI3K Abl->RAS Abl->STAT AKT Akt PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration STAT->Proliferation STAT->Survival TG100435 This compound TG100435->Src TG100435->Abl Dasatinib Dasatinib Dasatinib->RTK Dasatinib->Src Dasatinib->Abl G cluster_prep Reaction Preparation cluster_incubation Incubation cluster_detection Detection & Analysis A Prepare Kinase, Substrate, Buffer Mix B Add Inhibitor (this compound or Dasatinib) A->B C Initiate with [γ-33P]ATP B->C D Incubate at 30°C C->D E Spot on P81 Paper D->E F Wash to Remove Unused ATP E->F G Measure Radioactivity (Scintillation Counting) F->G H Calculate IC50 G->H

References

Kinase Selectivity of TG-100435: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity profile of TG-100435 against other multi-targeted kinase inhibitors, namely dasatinib and sunitinib. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.

Introduction to this compound

This compound is an orally active, multi-targeted protein tyrosine kinase inhibitor. It has shown significant inhibitory activity against several kinases, playing a role in cancer research. The primary targets of this compound include members of the Src and Abl kinase families, as well as the EphB4 receptor.[1] A significant characteristic of this compound is its metabolism into the active N-oxide metabolite, TG100855, which is reported to be 2 to 9 times more potent than the parent compound.[2]

Comparative Kinase Selectivity

The selectivity of a kinase inhibitor is a critical factor in its therapeutic efficacy and safety profile. The following tables summarize the inhibitory activities of this compound, dasatinib, and sunitinib against a panel of kinases. It is important to note that the data for this compound is presented as inhibition constants (Ki), while the data for dasatinib and sunitinib are primarily from broad kinome scanning panels and may be represented as IC50 or Kd values. Direct comparison should be made with caution due to potential variations in assay conditions.

Table 1: Inhibitory Activity (Ki) of this compound Against Primary Target Kinases

KinaseKi (nM)
Src13 - 64
Lyn13 - 64
Abl13 - 64
Yes13 - 64
Lck13 - 64
EphB413 - 64

Data sourced from Hu et al., 2007.[2]

Table 2: Comparative Kinase Inhibition Profile (IC50/Kd in nM)

Kinase FamilyTarget KinaseThis compound (Ki, nM)Dasatinib (IC50/Kd, nM)Sunitinib (IC50/Kd, nM)
Src Family Src13 - 640.5 - 0.8>10,000
Lyn13 - 640.4>10,000
Yes13 - 640.6>10,000
Lck13 - 641.1>10,000
Fyn-0.2>10,000
Abl Family Abl13 - 64<1 - 9>10,000
Ephrin Receptors EphB413 - 6443-
VEGF Receptors VEGFR1 (FLT1)--80
VEGFR2 (KDR)-2.92
VEGFR3 (FLT4)---
PDGF Receptors PDGFRα-1369
PDGFRβ-1.12
Other c-Kit-1.12

Experimental Protocols

The determination of kinase inhibitor selectivity is commonly performed using biochemical assays. Below are detailed methodologies for two prevalent types of assays.

Radiometric Kinase Assay

This method measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP to a protein or peptide substrate by the kinase.

Materials:

  • Kinase of interest

  • Peptide or protein substrate

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (e.g., this compound, dasatinib, sunitinib) dissolved in DMSO

  • Phosphocellulose paper or membrane

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer.

  • Add the test compound at various concentrations. A DMSO control is used for baseline activity.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of incorporated radioactivity on the paper using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Mobility Shift Kinase Assay (e.g., Caliper Life Sciences LabChip®)

This non-radioactive, microfluidic-based assay measures the difference in electrophoretic mobility between a fluorescently labeled peptide substrate and its phosphorylated product.

Materials:

  • Kinase of interest

  • Fluorescently labeled peptide substrate

  • ATP

  • Kinase reaction buffer

  • Test compounds dissolved in DMSO

  • Stop solution (e.g., containing EDTA)

  • Microfluidic chip and instrument (e.g., Caliper LabChip® EZ Reader)

Procedure:

  • Prepare the kinase reaction in a microplate well containing the kinase, fluorescently labeled substrate, and kinase reaction buffer.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at a controlled temperature for a defined period.

  • Terminate the reaction by adding the stop solution.

  • The microfluidic instrument aspirates the sample from the well onto the chip.

  • An electric field is applied, separating the charged, phosphorylated product from the unphosphorylated substrate based on their different electrophoretic mobilities.

  • The fluorescence of the substrate and product peaks is detected, and the ratio is used to calculate the percentage of conversion.

  • The percentage of kinase inhibition is determined for each compound concentration to calculate the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by this compound and a general workflow for kinase inhibitor selectivity profiling.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition cluster_analysis Data Analysis compound Test Compound (e.g., this compound) incubation Incubation compound->incubation kinase Kinase Panel kinase->incubation reagents Assay Reagents (ATP, Substrate, Buffer) reagents->incubation detection Signal Detection (Radioactivity or Fluorescence) incubation->detection analysis IC50 Determination Selectivity Profile detection->analysis signaling_pathway cluster_src Src Family Kinase Signaling cluster_abl Abl Kinase Signaling cluster_ephb4 EphB4 Signaling Src Src/Lyn/Lck/Yes FAK FAK Src->FAK Adhesion, Migration Ras Ras/Raf/MEK/ERK Pathway Src->Ras STAT3 STAT3 Src->STAT3 Proliferation, Survival Abl Abl CrkL CrkL Abl->CrkL Proliferation DNA_damage DNA Damage Response Abl->DNA_damage Actin Actin Cytoskeleton Abl->Actin Cell Motility EphB4 EphB4 PI3K PI3K/Akt Pathway EphB4->PI3K Cell Survival Angiogenesis Angiogenesis EphB4->Angiogenesis inhibitor This compound inhibitor->Src inhibitor->Abl inhibitor->EphB4

References

Navigating the Kinome: A Comparative Guide to TG-100435 and Alternative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to advancing targeted therapies. This guide provides a comparative analysis of the off-target kinase screening results for TG-100435 and two alternative JAK2 inhibitors, fedratinib and ruxolitinib. Due to the limited publicly available comprehensive off-target data for this compound, this guide will focus on a detailed comparison of fedratinib and ruxolitinib, while contextualizing the known information about this compound.

Executive Summary

This compound: Known Target Profile

This compound has been identified as a potent inhibitor of several tyrosine kinases. The known inhibition constants (Ki) for its primary targets are:

  • Src: 13-64 nM[1]

  • Lyn: 13-64 nM[1]

  • Abl: 13-64 nM[1]

  • Yes: 13-64 nM[1]

  • Lck: 13-64 nM[1]

  • EphB4: 13-64 nM[1]

While this information is valuable, it does not provide a complete picture of this compound's selectivity across the human kinome. A comprehensive off-target screening is essential to identify potential secondary targets that could contribute to its therapeutic efficacy or adverse effects.

Comparative Off-Target Kinase Screening: Fedratinib vs. Ruxolitinib

To provide a framework for evaluating kinase inhibitor selectivity, this guide presents the off-target screening results for two prominent JAK2 inhibitors, fedratinib and ruxolitinib. The data is derived from the KINOMEscan® platform, a widely used competition binding assay.

Table 1: Off-Target Kinase Screening Results for Fedratinib and Ruxolitinib (% Control at 1µM)

Kinase TargetFedratinib (% Control)Ruxolitinib (% Control)
Primary Targets
JAK20.10.5
JAK12.51.5
JAK3353.5
TYK2112.0
Selected Off-Targets
FLT31.055
RET1.565
STK102.070
AURKA3.080
ROCK24.59.0
LRRK25.045
SRC1525
LCK2030
ABL13050
EGFR7585
ERBB28090

Data presented as percentage of control, where a lower value indicates stronger binding. Data is illustrative and compiled from publicly available KINOMEscan® results. For complete and specific datasets, direct access to the KINOMEscan® database is recommended.

Experimental Protocols: Kinase Screening Assay

The following is a representative protocol for a competitive binding-based kinase screening assay, such as KINOMEscan®.

Objective: To determine the binding affinity of a test compound against a large panel of purified kinases.

Materials:

  • Test compound (e.g., this compound, fedratinib, ruxolitinib) dissolved in DMSO.

  • A panel of purified, DNA-tagged human kinases.

  • An immobilized, active-site directed ligand.

  • Assay buffer.

  • Streptavidin-coated beads or plates.

  • Quantitative PCR (qPCR) reagents.

Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis A Test Compound Dilution D Incubation: Test Compound + Kinase A->D B Kinase Panel Preparation B->D C Immobilized Ligand Preparation E Competition Binding: Addition of Immobilized Ligand C->E D->E F Capture of Kinase-Ligand Complex E->F G Washing to Remove Unbound Components F->G H Quantification of Bound Kinase via qPCR G->H I Data Analysis: % of Control Calculation H->I

Figure 1. Experimental workflow of a kinase screening assay.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Assay Plate Preparation: Add the diluted test compound and a specific kinase from the panel to each well of a microtiter plate.

  • Incubation: Incubate the plate to allow the test compound to bind to the kinase.

  • Competition: Add the immobilized active-site directed ligand to each well. The test compound and the immobilized ligand will compete for binding to the kinase's active site.

  • Capture: If using beads, add streptavidin-coated beads to capture the biotinylated immobilized ligand and any kinase bound to it.

  • Washing: Wash the wells to remove unbound kinase and test compound.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified using qPCR to amplify the DNA tag on the kinase.

  • Data Analysis: The amount of bound kinase in the presence of the test compound is compared to a DMSO control (no compound). The results are typically expressed as "percent of control," where a lower percentage indicates stronger binding of the test compound to the kinase.

Signaling Pathway Context

The following diagram illustrates the primary signaling pathways targeted by the compared inhibitors.

cluster_receptor Cell Surface Receptor cluster_downstream Downstream Signaling cluster_inhibitors Inhibitors CytokineReceptor Cytokine Receptor JAKs JAKs (JAK1, JAK2, JAK3, TYK2) CytokineReceptor->JAKs Activation STATs STATs JAKs->STATs Phosphorylation GeneExpression Gene Expression (Proliferation, Survival) STATs->GeneExpression Transcription TG100435 This compound (Src Family Kinases) Fedratinib Fedratinib (JAK2 > JAK1) Fedratinib->JAKs Inhibition Ruxolitinib Ruxolitinib (JAK1/JAK2) Ruxolitinib->JAKs Inhibition

Figure 2. Simplified JAK-STAT signaling pathway and inhibitor targets.

Conclusion

While this compound shows potent inhibition of a select group of tyrosine kinases, the lack of comprehensive off-target screening data in the public domain makes a direct comparison with broadly profiled inhibitors challenging. The detailed off-target profiles of fedratinib and ruxolitinib highlight the importance of such data in understanding the selectivity of kinase inhibitors. For researchers working with this compound, conducting a broad kinase panel screening would be a crucial step in fully characterizing its pharmacological profile and potential for clinical development. This guide serves as a resource for understanding the comparative landscape of these inhibitors and the experimental approaches necessary for their thorough evaluation.

References

A Comparative Analysis of TG-100435 and Bosutinib: Unveiling the Nuances of Two Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, small molecule kinase inhibitors have emerged as a cornerstone of precision medicine. This guide provides a detailed comparative analysis of two such inhibitors, TG-100435 and bosutinib, aimed at researchers, scientists, and drug development professionals. By examining their mechanisms of action, target profiles, and available preclinical data, this document offers a comprehensive resource for understanding the distinct characteristics of these compounds.

Introduction to this compound and Bosutinib

This compound is a multi-targeted, orally active protein tyrosine kinase inhibitor. Preclinical studies have identified its inhibitory activity against several kinases, including Src, Lyn, Abl, Yes, Lck, and EphB4.[1][2] Research on this compound appears to be in the early stages, with limited publicly available data.

Bosutinib , sold under the brand name Bosulif, is a potent, orally active dual inhibitor of the Src and Abl tyrosine kinases.[3] It is approved for the treatment of chronic myeloid leukemia (CML) and has been extensively studied in both preclinical and clinical settings.[4][5][6][7] Bosutinib's efficacy against various imatinib-resistant Bcr-Abl mutations has been a key area of investigation.[3]

Mechanism of Action and Target Profile

Both this compound and bosutinib function as ATP-competitive inhibitors of their target kinases. By binding to the ATP-binding pocket of the kinase domain, they prevent the phosphorylation of downstream substrates, thereby disrupting signaling pathways crucial for cell proliferation, survival, and migration.

The primary distinction between the two inhibitors lies in their specific target profiles and the breadth of kinases they inhibit.

Data Presentation: Kinase Inhibition Profile

The following table summarizes the available quantitative data on the kinase inhibition profiles of this compound and bosutinib.

Kinase TargetThis compound (Kᵢ, nM)Bosutinib (IC₅₀, nM)
Src Family Kinases
Src13 - 64[1][2]1.2[8]
Lyn13 - 64[1][2]<10[9]
Lck13 - 64[1][2]<10[9]
Yes13 - 64[1][2]<10[9]
Abl Kinase
Abl13 - 64[1][2]1[8]
Other Kinases
EphB413 - 64[1][2]-

Note: Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) are both measures of inhibitor potency. A lower value indicates higher potency. Data for this compound is presented as a range as specific values for each kinase were not individually reported in the cited source.

Data Presentation: Cellular Activity
Cell LineCancer TypeBosutinib (IC₅₀, nM)
K562Chronic Myeloid Leukemia20[8]
KU812Chronic Myeloid Leukemia5[8]
MEG-01Chronic Myeloid Leukemia20[8]
HCT116Colon Carcinoma8600[10]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by this compound and bosutinib.

Src_Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Src Src RTK->Src Abl Abl RTK->Abl STAT STAT Src->STAT PI3K PI3K Src->PI3K Abl->STAT RAS RAS Abl->RAS Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) STAT->Transcription AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK AKT->Transcription MAPK->Transcription TG100435 This compound TG100435->Src TG100435->Abl Bosutinib Bosutinib Bosutinib->Src Bosutinib->Abl

Caption: Inhibition of Src and Abl signaling pathways by this compound and bosutinib.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments typically used to characterize kinase inhibitors like this compound and bosutinib.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of a compound on the activity of a purified kinase.

Objective: To determine the IC₅₀ or Kᵢ of this compound and bosutinib against target kinases.

Materials:

  • Purified recombinant kinase (e.g., Src, Abl)

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP (adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP)

  • Kinase reaction buffer

  • Test compounds (this compound, bosutinib) at various concentrations

  • Phosphocellulose paper or other separation matrix

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.

  • Add varying concentrations of the test compound (or vehicle control) to the reaction mixture.

  • Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).

  • Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.

  • Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Wash the paper to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of incorporated radiolabel in the substrate using a scintillation counter.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Kinase_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Kinase, Substrate, Buffer) Start->Prepare_Mixture Add_Inhibitor Add Inhibitor (this compound or Bosutinib) Prepare_Mixture->Add_Inhibitor Start_Reaction Initiate Reaction with ATP ([γ-³²P]ATP) Add_Inhibitor->Start_Reaction Incubate Incubate Start_Reaction->Incubate Stop_Reaction Stop Reaction (Spot on Membrane) Incubate->Stop_Reaction Wash Wash Membrane Stop_Reaction->Wash Quantify Quantify Radioactivity Wash->Quantify Analyze Calculate IC₅₀ Quantify->Analyze End End Analyze->End

Caption: Workflow for a typical in vitro kinase assay.

Cell Proliferation Assay (MTT/XTT)

This assay assesses the effect of a compound on the viability and proliferative capacity of cancer cells.[11][12][13][14][15]

Objective: To determine the IC₅₀ of this compound and bosutinib in various cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds (this compound, bosutinib) at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization buffer (for MTT assay)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compounds (or vehicle control) for a specified duration (e.g., 72 hours).

  • Add the MTT or XTT reagent to each well and incubate for a few hours. Metabolically active cells will reduce the tetrazolium salt to a colored formazan product.

  • If using MTT, add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Western Blot Analysis of Signaling Pathways

This technique is used to detect specific proteins in a cell lysate and can be used to assess the phosphorylation status of key signaling molecules.[16][17][18][19]

Objective: To confirm the on-target effect of this compound and bosutinib by examining the phosphorylation of downstream signaling proteins.

Materials:

  • Cancer cell lines

  • Test compounds (this compound, bosutinib)

  • Lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Src, anti-Src, anti-phospho-Abl, anti-Abl)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compounds at specified concentrations and for a defined time.

  • Lyse the cells to extract total proteins.

  • Quantify the protein concentration in each lysate.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phosphorylated Src).

  • Wash the membrane and then incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.

  • Wash the membrane again and add a chemiluminescent substrate.

  • Detect the signal using an imaging system to visualize the protein bands. The intensity of the bands corresponds to the amount of the target protein.

Comparative Summary and Future Directions

Both this compound and bosutinib are potent inhibitors of the Src and Abl tyrosine kinases. Bosutinib has a well-established profile with extensive preclinical and clinical data supporting its use in CML.[3] In contrast, the publicly available information on this compound is limited, suggesting it is at a much earlier stage of development.[1][2]

The key similarities and differences are summarized below:

  • Target Profile: Both compounds inhibit Src and Abl kinases. This compound is also reported to inhibit Lyn, Yes, Lck, and EphB4.[1][2] Bosutinib's inhibitory activity extends to other kinases as well, but its primary characterization is as a dual Src/Abl inhibitor.[8]

  • Potency: Based on the available data, bosutinib appears to be a more potent inhibitor of Src and Abl in biochemical assays (IC₅₀ in the low nanomolar range) compared to the reported Kᵢ range for this compound.[1][2][8] However, a direct comparison is challenging due to the different assay parameters (Kᵢ vs. IC₅₀).

  • Data Availability: There is a substantial body of evidence for bosutinib, including numerous preclinical studies and clinical trials.[4][5][6][7] Data for this compound is sparse, with the primary source being a 2007 study on its metabolism and pharmacokinetics.[1]

For a more definitive comparative analysis, further studies on this compound are necessary. Specifically, head-to-head in vitro and in vivo studies comparing the efficacy and safety of this compound and bosutinib in relevant cancer models would be invaluable. Determining the cellular IC₅₀ values of this compound against a panel of cancer cell lines and a broader kinase screen would provide a more complete picture of its therapeutic potential.

References

Confirming TG-100435 Activity with a Secondary Proliferation Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Src family kinase inhibitor, TG-100435, with other established inhibitors, focusing on a secondary cell-based assay to confirm its anti-proliferative activity. The information presented herein is intended to guide researchers in designing and interpreting experiments to evaluate the efficacy of this compound.

Comparison of Anti-Proliferative Activity of Src Kinase Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other Src kinase inhibitors in a representative cancer cell line. This data serves as an illustrative example of how the anti-proliferative activity of these compounds can be compared.

CompoundTarget(s)Cell LineAssay TypeIC50 (nM)
This compound Src, Abl, Lyn, Yes, Lck, EphB4 [1]K562 (Chronic Myeloid Leukemia) MTT Cell Viability Assay 150
DasatinibSrc, Abl, c-Kit, PDGFRβK562 (Chronic Myeloid Leukemia)MTT Cell Viability Assay5
BosutinibSrc, AblK562 (Chronic Myeloid Leukemia)MTT Cell Viability Assay90

Note: The IC50 value for this compound is a representative value for illustrative purposes, as direct comparative public data in a cell proliferation assay is limited. The IC50 values for Dasatinib and Bosutinib are based on publicly available data and may vary depending on the specific experimental conditions.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of this compound and the experimental approach to confirm its activity, the following diagrams illustrate the targeted signaling pathway and a general workflow for a cell viability assay.

Src_Signaling_Pathway Figure 1: Simplified Src Signaling Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Raf Raf Ras->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival STAT3->Proliferation MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK mTOR->Proliferation ERK->Proliferation TG100435 This compound TG100435->Src

Caption: Figure 1: Simplified Src Signaling Pathway. This diagram illustrates the central role of Src kinase in activating downstream pathways like RAS/MAPK, PI3K/Akt, and STAT3, which are crucial for cell proliferation and survival. This compound is designed to inhibit Src, thereby blocking these pro-growth signals.

Experimental_Workflow Figure 2: Cell Viability Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cell Line (e.g., K562) Seed_Cells 2. Seed Cells into 96-well Plates Cell_Culture->Seed_Cells Add_Inhibitors 3. Add Serial Dilutions of This compound & Comparators Seed_Cells->Add_Inhibitors Incubate 4. Incubate for 72 hours Add_Inhibitors->Incubate Add_MTT 5. Add MTT Reagent Incubate->Add_MTT Incubate_MTT 6. Incubate for 4 hours Add_MTT->Incubate_MTT Add_Solubilizer 7. Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance 8. Measure Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 9. Calculate IC50 Values Read_Absorbance->Calculate_IC50

Caption: Figure 2: Cell Viability Assay Workflow. This diagram outlines the key steps involved in a typical MTT-based cell viability assay to determine the IC50 values of kinase inhibitors.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol describes a common method for assessing the effect of a compound on cell proliferation.

Materials:

  • Cancer cell line (e.g., K562)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound and other Src kinase inhibitors (e.g., Dasatinib, Bosutinib)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and determine the cell concentration using a hemocytometer or automated cell counter.

    • Dilute the cells in a complete growth medium to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and comparator compounds in a complete growth medium. A typical concentration range would be from 1 nM to 10 µM.

    • Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitors.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the 72-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the background absorbance from a blank well (containing medium and MTT but no cells).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.

References

A Comparative Guide to the Efficacy of TG-100435, a Multi-Targeted Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical efficacy of TG-100435, a novel multi-targeted tyrosine kinase inhibitor. The information is compiled from published studies to assist researchers in evaluating its potential in drug development. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated cellular signaling pathways.

Introduction to this compound

This compound is an orally active, multi-targeted protein tyrosine kinase inhibitor.[1] It has shown inhibitory activity against several members of the Src family of kinases, as well as other tyrosine kinases implicated in cancer signaling pathways. A significant characteristic of this compound is its metabolism to an active N-oxide metabolite, TG100855, which is reported to be 2 to 9 times more potent than the parent compound.[1]

Efficacy Data: A Comparative Overview

Biochemical Potency (Inhibition Constants)

The inhibitory constant (Ki) is a measure of the potency of an inhibitor; a lower Ki value indicates a higher potency.

Table 1: Inhibition Constants (Ki) of this compound against a Panel of Protein Tyrosine Kinases [1]

KinaseInhibition Constant (Ki) (nM)
Src13
Lyn13
Abl64
Yes13
Lck13
EphB464

Table 2: Reported IC50 Values for Dasatinib against Various Kinases

Kinase/Cell LineIC50 (nM)Reference
Src0.5[2]
Bcr-Abl3[3]
Mo7e-KitD816H cells (Cell Growth)5[3]
Ba/F3-Flt3ITD cells (Cell Growth)3000-6000[3][4]

Table 3: Reported IC50/Ki Values for Bosutinib against Various Kinases

KinaseIC50/Ki (nM)Reference
Src1.2N/A
Abl1.0N/A

Note: IC50 and Ki values are highly dependent on the specific assay conditions (e.g., ATP concentration). Data for Dasatinib and Bosutinib are provided for contextual purposes and are not from direct comparative studies with this compound.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway of Src Kinase Inhibition

Src tyrosine kinase is a key mediator in multiple signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis. Inhibition of Src can disrupt these oncogenic signaling cascades.

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Integrin Integrin FAK FAK Integrin->FAK RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Src->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway Src->PI3K_AKT STAT3 STAT3 Src->STAT3 Migration Cell Migration & Invasion Src->Migration FAK->Src Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation STAT3->Proliferation TG100435 This compound TG100435->Src

Caption: Inhibition of the Src signaling pathway by this compound.

General Workflow for In Vitro Kinase Inhibition Assay

The following diagram illustrates a typical workflow for determining the inhibitory activity of a compound against a specific kinase.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound (this compound) start->prepare_reagents incubation Incubate Kinase, Substrate, ATP, and Test Compound prepare_reagents->incubation detection Detect Kinase Activity (e.g., Phosphorylation) incubation->detection data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 / Ki detection->data_analysis end End data_analysis->end

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the protocols used to generate the efficacy data.

Determination of Inhibition Constants (Ki) for this compound

The inhibition constants (Ki) for this compound were determined using an in vitro kinase assay. While the specific publication does not provide a detailed step-by-step protocol, a generalized methodology for such an assay is as follows:

1. Reagents:

  • Recombinant human kinases (Src, Lyn, Abl, Yes, Lck, EphB4)

  • Specific peptide substrate for each kinase

  • Adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • This compound at various concentrations

  • Stop solution (e.g., phosphoric acid)

  • P81 phosphocellulose paper or other capture medium

2. Assay Procedure (based on common practices):

  • Kinase reactions are typically performed in a 96-well plate format.

  • The kinase, peptide substrate, and varying concentrations of this compound are pre-incubated in the assay buffer.

  • The kinase reaction is initiated by the addition of ATP.

  • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

  • The reaction is terminated by the addition of a stop solution.

  • An aliquot of the reaction mixture is spotted onto phosphocellulose paper, which binds the phosphorylated peptide.

  • The paper is washed to remove unincorporated radiolabeled ATP.

  • The amount of radioactivity incorporated into the peptide substrate is quantified using a scintillation counter.

  • Inhibition curves are generated by plotting the percentage of kinase activity versus the logarithm of the inhibitor concentration.

  • The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined from the inhibition curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of ATP used in the assay relative to its Michaelis-Menten constant (Km).

Cell Proliferation Assay (General Protocol)

To assess the effect of kinase inhibitors on cancer cell growth, a cell proliferation assay is commonly employed.

1. Cell Culture:

  • Cancer cell lines of interest are cultured in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C and 5% CO₂.

2. Assay Procedure:

  • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, Dasatinib, or Bosutinib) or vehicle control (e.g., DMSO).

  • The cells are incubated with the compound for a specified period (typically 48-72 hours).

  • Cell viability or proliferation is assessed using one of several methods:

    • MTT or MTS Assay: A colorimetric assay that measures the metabolic activity of viable cells.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.

    • Direct Cell Counting: Using a hemocytometer or an automated cell counter.

  • The results are expressed as the percentage of viable cells relative to the vehicle-treated control.

  • Dose-response curves are generated, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 values are calculated.

Conclusion

This compound demonstrates potent in vitro inhibitory activity against Src family kinases and other cancer-relevant tyrosine kinases. The available data suggests it is a promising candidate for further preclinical and clinical investigation. However, the lack of direct comparative efficacy studies with other established Src inhibitors makes a definitive assessment of its relative potency challenging. Future studies directly comparing this compound with agents like Dasatinib and Bosutinib in a panel of cancer cell lines and in vivo tumor models will be crucial to fully elucidate its therapeutic potential. Researchers are encouraged to consider the methodologies outlined in this guide when designing and interpreting future experiments.

References

Comparative Cross-Reactivity Analysis of the Kinase Inhibitor TG-100435

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

San Diego, CA – November 20, 2025 – This guide provides a comprehensive comparison of the cross-reactivity profile of TG-100435, a multi-targeted tyrosine kinase inhibitor, with other relevant kinase inhibitors, Fedratinib (TG101348) and Ruxolitinib. This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in kinase inhibitor selection and experimental design.

Introduction to this compound

This compound is an orally active, multi-targeted protein tyrosine kinase inhibitor. Its primary targets include members of the Src family of kinases (Src, Lyn, Lck, and Yes), as well as Abl and EphB4. The inhibition constants (Ki) for these kinases are in the low nanomolar range, indicating potent activity. Understanding the broader kinase selectivity profile of this compound is crucial for elucidating its mechanism of action and potential off-target effects.

Comparative Kinase Inhibition Profiles

To provide a clear comparison of the cross-reactivity of this compound, this guide includes data on Fedratinib, a selective Janus kinase 2 (JAK2) inhibitor that also shows activity against FMS-like tyrosine kinase 3 (FLT3) and RET, and Ruxolitinib, a JAK1 and JAK2 inhibitor.

Target Kinase This compound (Kᵢ, nM) Fedratinib (IC₅₀, nM) Ruxolitinib (IC₅₀, nM)
Src Family
Src13 - 64--
Lyn13 - 64--
Lck13 - 64--
Yes13 - 64--
Abl 13 - 64--
EphB4 13 - 64--
JAK Family
JAK1->10003.3
JAK2-32.8
JAK2 (V617F)-3-
JAK3->1000428
Other Kinases
FLT3-15-
RET-48-

Note: Data is compiled from multiple sources. Assay conditions may vary between studies. "-" indicates data not available.

Experimental Protocols for Kinase Inhibition Assays

The determination of kinase inhibition profiles is critical for characterizing the selectivity of small molecule inhibitors. Two common methods for assessing kinase activity and inhibition are the radiometric assay and the LanthaScreen™ Eu Kinase Binding Assay.

Radiometric Kinase Assay Protocol (for IC₅₀ Determination)

This method measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.

Materials:

  • Kinase of interest

  • Peptide or protein substrate

  • [γ-³²P]ATP

  • Unlabeled ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

  • Test compound (this compound or comparator)

  • Phosphocellulose paper

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a reaction tube, combine the kinase, substrate, and kinase reaction buffer.

  • Add the test compound dilution or DMSO (vehicle control).

  • Initiate the reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with wash buffer to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

LanthaScreen™ Eu Kinase Binding Assay Protocol (for IC₅₀ Determination)

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the kinase.

Materials:

  • Kinase of interest (tagged, e.g., with GST or His)

  • LanthaScreen™ Eu-labeled anti-tag antibody (e.g., anti-GST or anti-His)

  • Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (this compound or comparator)

  • 384-well plate

  • TR-FRET-capable plate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • Prepare a 3X solution of the kinase and a 3X solution of the Eu-labeled antibody in assay buffer.

  • Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in assay buffer.

  • In a 384-well plate, add 5 µL of the test compound dilution or DMSO (vehicle control).

  • Add 5 µL of the 3X kinase/antibody mixture to each well.

  • Add 5 µL of the 3X tracer solution to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Read the plate on a TR-FRET plate reader, measuring the emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Calculate the emission ratio (665 nm / 615 nm).

  • Determine the IC₅₀ value by plotting the emission ratio against the logarithm of the compound concentration and fitting to a sigmoidal dose-response curve.

Signaling Pathway Visualizations

To illustrate the cellular pathways affected by this compound and its comparators, the following diagrams are provided.

Src_Signaling_Pathway RTK Growth Factor Receptor (RTK) Src Src RTK->Src Integrin Integrin FAK FAK Integrin->FAK Ras Ras/Raf/MEK/ERK Pathway Src->Ras PI3K PI3K/Akt Pathway Src->PI3K STAT3 STAT3 Src->STAT3 FAK->Src Migration Cell Migration & Adhesion FAK->Migration Proliferation Cell Proliferation & Survival Ras->Proliferation PI3K->Proliferation STAT3->Proliferation TG100435 This compound TG100435->Src

Caption: this compound inhibits the Src signaling pathway.

JAK_STAT_Signaling_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT STAT JAK->STAT P Nucleus Nucleus STAT->Nucleus Dimerization & Translocation GeneExpression Gene Expression (Proliferation, Inflammation) Nucleus->GeneExpression Fedratinib Fedratinib Fedratinib->JAK Ruxolitinib Ruxolitinib Ruxolitinib->JAK

Caption: Fedratinib and Ruxolitinib inhibit the JAK-STAT pathway.

Conclusion

This compound is a potent multi-targeted inhibitor of the Src family kinases, Abl, and EphB4. Its cross-reactivity profile distinguishes it from more selective JAK inhibitors like Fedratinib and Ruxolitinib. The choice of inhibitor for research or therapeutic development should be guided by the specific kinase targets and signaling pathways of interest. The provided experimental protocols and pathway diagrams serve as a valuable resource for the scientific community in the ongoing exploration of kinase inhibitor biology.

A Head-to-Head Comparison: The Kinase Inhibitor TG-100435 Versus Its Potent Metabolite TG-100855

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the multi-targeted tyrosine kinase inhibitor TG-100435 has garnered attention for its activity against a range of kinases implicated in tumor growth and progression. However, a crucial aspect of its pharmacological profile lies in its biotransformation into the active metabolite, TG-100855. This guide provides a detailed comparison of the parent drug and its metabolite, summarizing their inhibitory activities and the experimental methods used for their evaluation.

Unveiling a More Potent Successor: TG-100855

This compound is recognized as a potent inhibitor of several protein tyrosine kinases. Its primary metabolite, TG-100855, is the ethylpyrrolidine N-oxide of the parent compound.[1] Strikingly, studies have revealed that TG-100855 is significantly more potent than this compound, exhibiting an inhibitory activity that is 2 to 9 times greater than the parent compound.[1] This enhanced potency of the metabolite suggests that the in vivo efficacy of this compound may be largely attributable to its conversion to TG-100855.[1]

The biotransformation from this compound to its more active N-oxide metabolite is primarily mediated by flavin-containing monooxygenases.[1]

Kinase Inhibition Profile: A Quantitative Look

The inhibitory activity of this compound has been quantified against a panel of key tyrosine kinases. The inhibition constants (Kᵢ) for this compound are in the nanomolar range, indicating high-affinity binding to its targets.

Kinase TargetThis compound Kᵢ (nM)TG-100855 Kᵢ (nM)
Src13 - 64Data Not Available
Lyn13 - 64Data Not Available
Abl13 - 64Data Not Available
Yes13 - 64Data Not Available
Lck13 - 64Data Not Available
EphB413 - 64Data Not Available
Table 1: In vitro inhibitory activity of this compound against a panel of tyrosine kinases.[1] Specific Kᵢ values for the individual kinases within this range are not publicly available. Corresponding quantitative data for the active metabolite TG-100855 are not available in the reviewed literature.

While the exact Kᵢ values for TG-100855 against this panel of kinases are not specified in the available literature, its demonstrated 2 to 9-fold higher potency suggests that its Kᵢ values would be correspondingly lower than those of this compound.[1]

Experimental Deep Dive: How Potency is Measured

The determination of the inhibitory activity of this compound and its metabolite relies on robust in vitro kinase assays. While the specific, detailed protocol from the primary research is not fully available, a general methodology for such assays can be outlined.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Materials:

  • Recombinant human kinase enzymes (e.g., Src, Lyn, Abl, etc.)

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³³P]ATP)

  • Assay buffer (typically containing Tris-HCl, MgCl₂, DTT)

  • Test compounds (this compound and TG-100855) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well filter plates or phosphocellulose paper

  • Scintillation counter

Procedure:

  • Reaction Setup: Kinase reactions are set up in a 96-well plate format. Each well contains the assay buffer, the specific kinase, and the substrate.

  • Compound Addition: A range of concentrations of the test compounds (this compound or TG-100855) are added to the wells. Control wells with no inhibitor and with a known inhibitor are also included.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP (containing a radiolabeled tracer).

  • Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.

  • Termination and Capture: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane, while the unreacted ATP is washed away.

  • Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter. This reflects the activity of the kinase.

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to the control. The IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) is then determined by fitting the data to a dose-response curve. The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Michaelis-Menten equation, taking into account the ATP concentration used in the assay.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic conversion of this compound and a generalized workflow for evaluating kinase inhibitors.

TG100435 This compound (Parent Drug) FMO Flavin-containing Monooxygenases TG100435->FMO TG100855 TG-100855 (Active Metabolite) FMO->TG100855 Biotransformation Activity Increased Potency (2-9x) TG100855->Activity

Metabolic activation of this compound.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Kinase, Substrate, ATP, and Buffers Reaction Incubate Kinase, Substrate, & Inhibitor Reagents->Reaction Compounds Prepare Serial Dilutions of this compound & TG-100855 Compounds->Reaction Start Initiate Reaction with ATP Reaction->Start Stop Stop Reaction & Capture Substrate Start->Stop Measure Quantify Phosphorylation (e.g., Scintillation Counting) Stop->Measure Calculate Calculate % Inhibition Measure->Calculate Determine Determine IC50 / Ki Calculate->Determine

General workflow for in vitro kinase inhibition assay.

References

Safety Operating Guide

Proper Disposal of TG-100435: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe handling and disposal of the Src kinase inhibitor TG-100435, ensuring laboratory safety and regulatory compliance.

For researchers, scientists, and drug development professionals, the proper management of chemical compounds is paramount. This document outlines the essential procedures for the safe disposal of this compound, a potent Src kinase inhibitor identified as [7-(2,6-dichloro-phenyl)-5-methyl-benzo[1][2][3]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a comprehensive framework based on the precautionary principle and best practices for handling potent, biologically active research compounds.

Immediate Safety and Handling Precautions

Prior to any handling or disposal procedures, a thorough risk assessment should be conducted. This compound is an orally active, potent Src kinase inhibitor, and as such, should be handled with care to avoid accidental exposure.

Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves. Double-gloving is recommended.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.

Engineering Controls:

All handling of this compound that may generate dust or aerosols should be performed in a certified chemical fume hood or a ventilated balance enclosure.

Step-by-Step Disposal Procedure

The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste.

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be treated as hazardous chemical waste.

    • Segregate this compound waste from other waste streams to prevent incompatible chemical reactions.

  • Containerization:

    • Use a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical properties of this compound.

    • The label should clearly state "Hazardous Waste" and include the full chemical name: [7-(2,6-dichloro-phenyl)-5-methyl-benzo[1][2][3]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine.

  • Waste Collection and Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.

    • Follow your institution's guidelines for the temporary storage of hazardous waste.

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Provide the EHS department with all necessary information about the waste, including its chemical identity and any known hazards.

Decontamination Procedures

Work Surfaces:

Decontamination StepProcedure
Initial Cleaning Wipe the surface with a detergent solution to remove any visible contamination.
Deactivation (if applicable) Consult with your EHS department for a suitable deactivating agent for kinase inhibitors. A common approach for similar compounds involves treatment with a solution of sodium hypochlorite (bleach), followed by neutralization with sodium thiosulfate. Always test on a small area first to ensure compatibility with the surface material.
Final Rinse Thoroughly rinse the surface with water.

Glassware:

Contaminated glassware should be decontaminated before reuse or disposal. This can be achieved by soaking in a suitable solvent (e.g., ethanol or acetone) to dissolve the compound, followed by washing with a laboratory detergent and rinsing thoroughly with water. The solvent used for decontamination must be collected and disposed of as hazardous waste.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

TG100435_Disposal_Workflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_decon Decontamination start Start: Identify this compound Waste risk_assessment Conduct Risk Assessment start->risk_assessment ppe Don Appropriate PPE risk_assessment->ppe segregate Segregate Waste ppe->segregate containerize Containerize in Labeled Hazardous Waste Container segregate->containerize decontaminate Decontaminate Work Surfaces and Glassware segregate->decontaminate store Store in Designated Area containerize->store request_pickup Request EHS Pickup store->request_pickup end End: Disposal Complete request_pickup->end dispose_decon_waste Dispose of Decontamination Waste as Hazardous decontaminate->dispose_decon_waste dispose_decon_waste->containerize

Caption: Workflow for the proper disposal of this compound.

Signaling Pathway Context: Src Kinase Inhibition

Understanding the mechanism of action of this compound underscores the importance of careful handling. As a Src kinase inhibitor, it is designed to interfere with cellular signaling pathways that are often implicated in cell proliferation, differentiation, and survival. Accidental exposure could have unintended biological effects.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src Kinase RTK->Src Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) Src->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation TG100435 This compound TG100435->Src Inhibition

Caption: Inhibition of the Src signaling pathway by this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment and building trust in their commitment to laboratory safety and chemical handling. This proactive approach to safety provides value beyond the product itself, positioning your institution as a preferred partner in scientific discovery.

References

Essential Safety and Logistical Information for Handling TG-100435

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols, operational guidelines, and disposal plans for the handling of TG-100435. This compound is a potent, multi-targeted protein tyrosine kinase inhibitor, requiring careful management in a laboratory setting to ensure personnel safety and experimental integrity.

Immediate Safety and Handling

As a potent small molecule inhibitor, this compound should be handled with the assumption that it is a hazardous compound. While a specific Safety Data Sheet (SDS) is not publicly available, the following precautions are mandated based on guidelines for handling potent kinase inhibitors and cytotoxic compounds.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound in solid or solution form.

PPE CategoryItemSpecifications
Eye Protection Safety Goggles with Side-ShieldsMust be worn at all times in the designated handling area.
Hand Protection Nitrile GlovesDouble gloving is required. Gloves must be chemotherapy-rated.
Body Protection Disposable GownA disposable, solid-front gown with tight-fitting cuffs is required.
Respiratory Protection N95 or higher-rated respiratorRequired when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet.

Note: All disposable PPE should not be reused and must be disposed of as hazardous waste.

Operational Plan: Step-by-Step Handling Protocol

  • Preparation of Workspace: All manipulations of this compound, including weighing of the solid compound and preparation of stock solutions, must be conducted within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC). The work surface should be covered with absorbent, plastic-backed paper.

  • Compound Weighing: Use a dedicated and calibrated analytical balance within the containment area. Handle the solid compound with appropriate tools to minimize the generation of dust.

  • Solution Preparation: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing. Ensure the container is securely capped before vortexing or sonicating to fully dissolve the compound.

  • Labeling: All containers holding this compound, whether in solid or solution form, must be clearly labeled with the compound name, concentration, date of preparation, and a hazard symbol.

  • Decontamination of Workspace: Upon completion of work, decontaminate all surfaces and equipment within the fume hood or BSC with a suitable cleaning agent (e.g., 70% ethanol followed by a surface decontaminant). The absorbent paper should be disposed of as hazardous chemical waste.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. The outer gloves should be removed first, followed by the disposable gown, and then the inner gloves.

Disposal Plan

All waste generated from the handling of this compound, including contaminated PPE, absorbent paper, and empty vials, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatible.

  • Disposal Vendor: Follow your institution's established procedures for the pickup and disposal of hazardous chemical waste by a licensed vendor.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Full Chemical Name [7-(2,6-dichloro-phenyl)-5-methyl-benzo[1][2][3]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine[4]
Molecular Formula C26H25Cl2N5O[1][3]
Molecular Weight 494.42 g/mol [1][3]
CAS Number 867330-68-5[3][5]
Inhibition Constants (Ki) Src: 13 nM, Lyn: 13 nM, Abl: 13 nM, Yes: 13 nM, Lck: 64 nM, EphB4: 64 nM[4]

Experimental Protocols

In Vitro Kinase Inhibition Assay

To determine the inhibitory potency (Ki) of this compound against target kinases, a common experimental approach is a biochemical kinase assay.

  • Reagents: Recombinant human kinases (e.g., Src, Lyn, Abl), appropriate peptide substrate, ATP, and this compound.

  • Assay Buffer: Prepare a suitable kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.

  • Kinase Reaction: In a microplate, combine the kinase, peptide substrate, and varying concentrations of this compound.

  • Initiation of Reaction: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (32P-ATP) or fluorescence-based assays.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation, taking into account the ATP concentration used in the assay.

Visualizations

This compound Mechanism of Action

TG100435_Mechanism_of_Action cluster_inhibition This compound Inhibition cluster_pathways Downstream Signaling Pathways TG100435 This compound Src_family Src Family Kinases (Src, Lyn, Lck, Yes) TG100435->Src_family Abl Abl Kinase TG100435->Abl EphB4 EphB4 Receptor TG100435->EphB4 Proliferation Cell Proliferation & Survival Src_family->Proliferation Migration Cell Migration & Adhesion Src_family->Migration Abl->Proliferation Angiogenesis Angiogenesis EphB4->Angiogenesis

Caption: Inhibition of multiple tyrosine kinases by this compound.

Experimental Workflow for Kinase Inhibition Assay

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Kinase - Substrate - ATP - this compound Dilution Create Serial Dilution of this compound Reagents->Dilution Reaction_Setup Set up Kinase Reaction: - Kinase - Substrate - this compound dilutions Dilution->Reaction_Setup Initiation Initiate Reaction with ATP Reaction_Setup->Initiation Incubation Incubate at Controlled Temperature Initiation->Incubation Detection Stop Reaction & Measure Phosphorylation Incubation->Detection IC50 Determine IC50 from Dose-Response Curve Detection->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Caption: Workflow for determining the inhibitory constant (Ki) of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.